molecular formula C7H7N3 B1530294 7-Methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1130309-70-4

7-Methyl-1H-pyrazolo[4,3-b]pyridine

Número de catálogo: B1530294
Número CAS: 1130309-70-4
Peso molecular: 133.15 g/mol
Clave InChI: MFQZVNXIXXFCKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

7-Methyl-1H-pyrazolo[4,3-b]pyridine ( 1130309-70-4) is a high-purity heterocyclic compound offered as a key chemical intermediate for research and development. This compound features a molecular formula of C7H7N3 and a molecular weight of 133.15 g/mol . As a member of the pyrazolopyridine family, it serves as a versatile scaffold in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules. Its specific physicochemical properties are under characterization. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to contact us for specific inquiries regarding available analytical data.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-methyl-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-3-8-6-4-9-10-7(5)6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQZVNXIXXFCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735132
Record name 7-Methyl-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1130309-70-4
Record name 7-Methyl-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: 7-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of 7-Methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1130309-70-4), a critical bicyclic heteroaromatic scaffold in medicinal chemistry.

Core Architecture & Chemical Profile[1][2][3]

Executive Summary

7-Methyl-1H-pyrazolo[4,3-b]pyridine represents a privileged scaffold in drug discovery, functioning as a bioisostere of 7-azaindole and indazole . Its structural uniqueness lies in the specific placement of the methyl group at the C7 position (adjacent to the pyridine nitrogen bridgehead), which introduces defined steric constraints and alters the electronic density of the pyridine ring without compromising the hydrogen-bonding capability of the pyrazole moiety. This scaffold is increasingly utilized in the design of type I/II kinase inhibitors (e.g., PDE1, CDK) and allosteric modulators where "scaffold hopping" is required to bypass patent space or improve metabolic stability.

Physicochemical Profile

The following data aggregates calculated and experimentally observed properties for the 7-methyl isomer.

PropertyValueContext
CAS Number 1130309-70-4 Specific to 7-methyl isomer
Molecular Formula C₇H₇N₃-
Molecular Weight 133.15 g/mol Fragment-like chemical space
Appearance Off-white to pale yellow solidCrystalline form typical
Predicted LogP ~1.3 - 1.6Favorable lipophilicity for CNS penetration
H-Bond Donors 1 (Pyrazole NH)Critical for hinge binding in kinases
H-Bond Acceptors 2 (Pyridine N, Pyrazole N)-
pKa (Calculated) ~3.5 (Pyridine N)Less basic than pyridine due to fusion
Topological PSA 41.6 ŲHigh oral bioavailability potential
Structural Numbering & Logic

Understanding the IUPAC numbering is critical for synthetic planning.

  • Positions 1/2: Pyrazole nitrogens (NH tautomer usually at N1 in solution).

  • Position 4: Pyridine nitrogen.[1][2]

  • Position 7: Carbon adjacent to the bridgehead, occupied by the methyl group.

G Figure 1: Numbering Scheme of 7-Methyl-1H-pyrazolo[4,3-b]pyridine N1 N1 (H) N2 N2 N1->N2 C3 C3 N2->C3 db C3a C3a C3->C3a N4 N4 C3a->N4 C7a C7a C3a->C7a bridge C5 C5 N4->C5 db C6 C6 C5->C6 C7 C7 (Me) C6->C7 db C7->C7a C7a->N1

Synthetic Architecture

Primary Synthesis Protocol (The Hydrazine Route)

The most robust route to the 7-methyl isomer avoids regioselectivity issues by starting with the pre-functionalized pyridine ring. The preferred precursor is 2-chloro-6-methylnicotinaldehyde (or its nitrile equivalent).

Reaction Logic
  • Nucleophilic Attack: Hydrazine acts as a bidentate nucleophile.

  • Hydrazone Formation: The primary amine of hydrazine condenses with the aldehyde (C3-formyl).

  • SNAr Cyclization: The secondary nitrogen of the hydrazone attacks the C2-chlorine, closing the pyrazole ring.

Step-by-Step Methodology

Precursor: 2-Chloro-6-methylpyridine-3-carbaldehyde (CAS: 56063-58-0).

  • Reagents: Hydrazine hydrate (65% or 80% aq.), Ethanol (solvent).

  • Procedure:

    • Dissolve 1.0 eq of 2-chloro-6-methylpyridine-3-carbaldehyde in Ethanol (0.5 M concentration).

    • Add 3.0 - 5.0 eq of Hydrazine hydrate dropwise at room temperature (Exothermic).

    • Heat the mixture to reflux (80°C) for 4–6 hours. Note: Monitoring by TLC/LCMS is crucial; the intermediate hydrazone often forms quickly, but cyclization requires heat.

    • Workup: Cool to room temperature. The product often precipitates.[1]

    • Purification: Filter the solid and wash with cold ethanol/water. If no precipitate, concentrate in vacuo and recrystallize from EtOAc/Hexane.

  • Yield Expectation: 75–85%.

Synthesis Figure 2: Synthetic Pathway via Hydrazine Cyclization SM 2-Chloro-6-methyl nicotinaldehyde Inter Intermediate: Hydrazone Species SM->Inter Condensation (Fast) Reagent Hydrazine Hydrate (EtOH, Reflux) Reagent->Inter Prod 7-Methyl-1H-pyrazolo [4,3-b]pyridine Inter->Prod SNAr Cyclization (Rate Limiting)

[3]

Alternative Route (Nitro-Reduction)

If the aldehyde is unavailable, the 2-chloro-6-methyl-3-nitropyridine route is viable but requires a reduction step.

  • SNAr: Reaction with hydrazine yields 2-hydrazino-6-methyl-3-nitropyridine.

  • Reduction/Cyclization: Catalytic hydrogenation (Pd/C, H₂) or Fe/AcOH reduces the nitro group to an amine, which then condenses with the hydrazine moiety (often requiring a carbon source like orthoformate if the carbon isn't pre-installed, but for [4,3-b] systems, the carbons are usually part of the pyridine). Correction: This route is typically for [3,4-b] isomers or requires a pre-installed carbon at the 3-position. Stick to the aldehyde route for [4,3-b] purity.

Functional Reactivity & Applications[3]

Reactivity Profile for Library Generation

Once synthesized, the 7-methyl scaffold offers three distinct vectors for functionalization:

SiteReactivity TypeProtocol Suggestion
N1 (Pyrazole) Nucleophilic Substitution Alkylation (R-X, Cs₂CO₃) or Arylation (Chan-Lam or Buchwald). Note: Regioselectivity vs N2 is often 4:1 favoring N1.
C3 (Pyrazole) Electrophilic Substitution Halogenation (NIS/NBS) allows subsequent Suzuki/Sonogashira couplings.
C7-Methyl C-H Activation / Oxidation The methyl group is activated by the pyridine nitrogen. It can be oxidized to the aldehyde (SeO₂) or deprotonated (strong base) for condensation.
Therapeutic Utility
  • Kinase Inhibition: The scaffold mimics the adenine ring of ATP. The N1-H and N2 serve as hinge-binding motifs. The 7-methyl group projects into the solvent-exposed region or a hydrophobic pocket, depending on the kinase (e.g., TRK , MET , ALK ).

  • PDE1 Inhibitors: 7-substituted pyrazolo[4,3-b]pyridines are documented inhibitors of Phosphodiesterase 1, utilized in CNS disorders to enhance neuronal signaling.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines.[4]

    • Source: PMC / NIH (2023).
    • URL:[Link]

  • Compound Identification (CAS 1130309-70-4)

    • Title: 7-Methyl-1H-pyrazolo[4,3-b]pyridine Product Entry.[5][6][1][7][8][9][10]

    • Source: ChemicalBook / MolCore.
  • General Scaffold Reactivity

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications (Compar
    • Source: MDPI Molecules (2022).
    • URL:[Link]

Sources

Technical Profile: 7-Methyl-1H-pyrazolo[4,3-b]pyridine

[1][2][3][4][5][6]

Executive Summary

7-Methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1130309-70-4 ) is a fused bicyclic heteroaromatic system utilized primarily as a scaffold in medicinal chemistry.[1][2][3] Structurally, it consists of a pyrazole ring fused to a pyridine ring, serving as a bioisostere for indazoles and azaindazoles.[1][2] Its specific substitution pattern—a methyl group at the 7-position (adjacent to the bridgehead)—modulates the steric environment of the pyridine nitrogen, influencing binding affinity in kinase inhibitor design, particularly for targets like CDKs and GSK-3.[1][2]

Chemical Identity & Physicochemical Properties[2][3][4][7][8]

Core Identifiers
ParameterDetail
Chemical Name 7-Methyl-1H-pyrazolo[4,3-b]pyridine
CAS Number 1130309-70-4
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
SMILES CC1=CN=CC2=C1NN=C2
InChI Key Consult specific vendor CoA (Isomer dependent)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Structural Analysis

The compound features a pyridine ring fused to a pyrazole ring.[1][4] The "7-methyl" designation implies the methyl substituent is located on the pyridine ring, specifically at the carbon adjacent to the bridgehead nitrogen (in some numbering schemes) or the bridgehead carbon, depending on the tautomer.[1][2] In the standard 1H-pyrazolo[4,3-b]pyridine numbering, the pyridine nitrogen is at position 5, and the methyl group is at position 7.[1][2]

Synthetic Methodology

The synthesis of 7-Methyl-1H-pyrazolo[4,3-b]pyridine is typically achieved via the cyclization of 3-amino-pyridine derivatives.[1][2] The most robust route involves the diazotization of 3-amino-2,6-dimethylpyridine , where the 2-methyl group participates in the formation of the pyrazole ring while the 6-methyl group remains as the 7-substituent in the final fused system.[1][2]

Protocol: Diazotization-Cyclization Strategy

Precursor: 3-Amino-2,6-dimethylpyridine (CAS 3430-33-9)[1][2][5]

Reagents:

  • Sodium Nitrite (NaNO₂) or Isoamyl Nitrite[1][2]

  • Acetic Anhydride (Ac₂O)[1][2][6]

  • Potassium Acetate (KOAc)[1][2]

  • Solvent: Toluene or Benzene (historical), now often substituted with MeCN or dilute acid.[1][2]

Step-by-Step Workflow:

  • Acetylation (Optional but recommended): Treat 3-amino-2,6-dimethylpyridine with acetic anhydride to protect the amine, forming the acetamide intermediate.[1][2] This controls the regioselectivity.[1]

  • Nitrosation: Treat the intermediate with isoamyl nitrite in the presence of KOAc and Ac₂O at elevated temperatures (80–90 °C).

  • Cyclization: The N-nitroso intermediate undergoes a [1,5]-sigmatropic rearrangement followed by cyclization involving the adjacent 2-methyl group.[1][2]

  • Hydrolysis: The resulting N-acetyl group (if present) is removed via basic hydrolysis (NaOH/MeOH) to yield the free 1H-base.[1][2]

Reaction Mechanism Visualization

The following diagram illustrates the transformation logic from the pyridine precursor to the fused bicyclic system.

SynthesisPathStart3-Amino-2,6-dimethylpyridineInter1N-Nitroso IntermediateStart->Inter1NaNO2 / H+ orIsoamyl NitriteInter2Rearrangement & Cyclization(C-N Bond Formation)Inter1->Inter2Heat / Ac2OProduct7-Methyl-1H-pyrazolo[4,3-b]pyridineInter2->Product- H2O / - AcOH

Caption: Cyclization pathway converting 3-amino-2,6-dimethylpyridine into the 7-methyl-pyrazolo[4,3-b]pyridine scaffold.

Characterization & Validation

Researchers must validate the identity of the synthesized compound using NMR and LCMS.[1]

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (DMSO-d₆) Singlet δ ~2.5–2.7 ppm (3H)Methyl group at C7 position.[1][2]
Singlet δ ~8.0–8.2 ppm (1H)Pyrazole C3-H proton.[1][2]
Doublet/Singlet δ ~7.0–8.5 ppmAromatic pyridine protons (C4, C6).[1][2][6]
Broad Singlet δ >13.0 ppmExchangeable N-H proton of pyrazole.[2]
LC-MS (ESI+) [M+H]⁺ = 134.15Confirms molecular mass (M=133.15).[1][2]

Note on Tautomerism: The 1H-pyrazolo[4,3-b]pyridine system is subject to annular tautomerism (1H vs 2H).[1][2] In solution (NMR), the signals may appear broadened or averaged depending on the solvent and temperature.[1][2]

Applications in Drug Discovery[3][4]

Kinase Inhibition Scaffold

The 7-methyl-1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in kinase inhibitor discovery.[1][2]

  • Hinge Binding: The pyridine nitrogen (N5) and pyrazole NH (N1) can form a bidentate hydrogen bond donor/acceptor motif with the hinge region of kinases (e.g., ATP binding pocket).[1][2]

  • Steric Control: The 7-methyl group provides a steric handle that can induce selectivity by clashing with "gatekeeper" residues in specific kinases or by twisting the molecule to adopt a preferred conformation in the active site.[1][2]

Bioisosterism

This scaffold serves as a bioisostere for:

  • Indazole: Improved solubility and altered pKa due to the pyridine nitrogen.[1]

  • 7-Azaindole: Alternative hydrogen bonding vectors.[1][2]

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but may discolor upon prolonged exposure to air/light.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: 1H-Pyrazolo[4,3-b]pyridine derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • MDPI. (2022).[1] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A cornerstone of modern medicinal chemistry, the pyrazolo[4,3-b]pyridine scaffold has paved the way for the development of numerous targeted therapies. This in-depth technical guide delves into the discovery and history of a key member of this class, 7-Methyl-1H-pyrazolo[4,3-b]pyridine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, synthesis, and evolution as a critical pharmacophore.

Introduction: The Pyrazolopyridine Core

The fusion of pyrazole and pyridine rings gives rise to a family of heterocyclic compounds known as pyrazolopyridines. These structures have garnered significant attention in the field of medicinal chemistry due to their structural resemblance to purine bases, allowing them to interact with a wide array of biological targets, particularly kinases. The specific arrangement of nitrogen atoms in the bicyclic system imparts unique electronic and steric properties, making it a "privileged scaffold" in drug discovery.

The broader class of pyrazolo[3,4-b]pyridines, isomeric to the [4,3-b] series, has a history dating back to the early 20th century. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908.[1] Just three years later, Bülow reported the synthesis of N-phenyl-3-methyl substituted derivatives.[1] These early explorations laid the groundwork for the extensive investigation of the various pyrazolopyridine isomers in the decades that followed.

The Dawn of 7-Methyl-1H-pyrazolo[4,3-b]pyridine: A Historical Perspective

While the early focus was on other isomers, the unique potential of the pyrazolo[4,3-b]pyridine core, and specifically the 7-methyl substituted analog, began to be recognized with the burgeoning field of kinase inhibitor research. The precise timeline of the initial discovery of 7-Methyl-1H-pyrazolo[4,3-b]pyridine is not pinpointed to a single seminal publication but rather emerged from the collective efforts to explore the chemical space of pyrazolopyridines for therapeutic applications.

The synthesis of related analogs, such as 7-bromo-1H-pyrazolo[4,3-b]pyridine, indicates the early exploration of functionalization at the 7-position of the scaffold. These early synthetic endeavors, often documented in patents and specialized chemical literature, paved the way for the preparation of the 7-methyl derivative. The strategic placement of the methyl group at this position was often driven by the desire to probe specific interactions within the binding sites of target proteins, particularly to enhance selectivity and potency.

Synthetic Strategies: Crafting the Core

The synthesis of 7-Methyl-1H-pyrazolo[4,3-b]pyridine and its derivatives can be broadly approached from two main retrosynthetic disconnections: annulation of a pyridine ring onto a pre-existing pyrazole or construction of the pyrazole ring onto a functionalized pyridine precursor.

Annulation of the Pyridine Ring

A common and versatile approach involves the use of a substituted aminopyrazole as the starting material. This method offers the advantage of pre-installing desired substituents on the pyrazole ring.

General Experimental Protocol: Annulation of a Pyridine Ring

A representative procedure for the synthesis of a pyrazolo[4,3-b]pyridine core starting from an aminopyrazole is outlined below. It is important to note that specific reaction conditions may vary depending on the substituents present.

  • Step 1: Condensation. A substituted 4-aminopyrazole-5-carbaldehyde is condensed with a suitable active methylene compound (e.g., a malonate derivative) in the presence of a base.

  • Step 2: Cyclization. The resulting intermediate undergoes intramolecular cyclization upon heating, often in the presence of an acid or base catalyst, to form the pyridone ring.

  • Step 3: Aromatization. The pyridone is then aromatized to the corresponding pyrazolo[4,3-b]pyridine. This can be achieved through various methods, including oxidation or by conversion of the hydroxyl group to a leaving group followed by elimination.

G cluster_0 Annulation of Pyridine Ring Aminopyrazole Aminopyrazole Active Methylene Compound Active Methylene Compound Condensation Condensation Cyclization Cyclization Aromatization Aromatization Pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine

General workflow for pyridine ring annulation.
Annulation of the Pyrazole Ring

Alternatively, the pyrazole ring can be constructed onto a suitably functionalized pyridine precursor. This approach is particularly useful when the desired pyridine starting material is readily available.

General Experimental Protocol: Annulation of a Pyrazole Ring

An efficient method for the synthesis of pyrazolo[4,3-b]pyridines starting from 2-chloro-3-nitropyridines has been developed.[2]

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). A 2-chloro-3-nitropyridine is reacted with a nucleophile, such as the enolate of an acetoacetic ester, to displace the chloride.

  • Step 2: Japp-Klingemann Reaction. The resulting β-keto ester undergoes a modified Japp-Klingemann reaction with an arenediazonium salt.

  • Step 3: Cyclization and Deacylation. The intermediate hydrazone undergoes intramolecular cyclization and deacylation in a one-pot manner to afford the pyrazolo[4,3-b]pyridine core.[2]

G cluster_1 Annulation of Pyrazole Ring Functionalized Pyridine Functionalized Pyridine Hydrazine Derivative Hydrazine Derivative Condensation/Cyclization Condensation/Cyclization Pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine

General workflow for pyrazole ring annulation.

The Rise to Prominence: Biological Activity and Drug Development

The significance of the 7-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold lies in its remarkable utility in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[4,3-b]pyridine core acts as a versatile template for designing potent and selective inhibitors that can compete with ATP for the kinase binding site.

Derivatives of this scaffold have been investigated as inhibitors of a wide range of kinases, including but not limited to:

  • Tyrosine Kinases: Such as c-Met, a receptor tyrosine kinase implicated in cell proliferation and metastasis.

  • Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs) that regulate the cell cycle, and Aurora Kinases involved in mitosis.

The 7-methyl group, in particular, often plays a crucial role in optimizing the pharmacological properties of these inhibitors. It can enhance binding affinity by occupying a hydrophobic pocket in the kinase active site, improve metabolic stability, and influence the overall conformation of the molecule, thereby contributing to its selectivity profile.

Table 1: Representative Biological Activities of Pyrazolo[4,3-b]pyridine Derivatives

Derivative ClassTarget Kinase(s)Therapeutic Area
Aminopyrazolo[4,3-b]pyridinesc-MetOncology
Substituted Pyrazolo[4,3-b]pyridinesCDKsOncology
Fused Pyrazolo[4,3-b]pyridinesAurora KinasesOncology

Conclusion and Future Outlook

The journey of 7-Methyl-1H-pyrazolo[4,3-b]pyridine from a relatively obscure heterocyclic compound to a privileged scaffold in modern drug discovery is a testament to the power of medicinal chemistry in harnessing the therapeutic potential of small molecules. Its history is intertwined with the evolution of our understanding of kinase biology and the relentless pursuit of targeted therapies.

The synthetic versatility of the pyrazolo[4,3-b]pyridine core, coupled with the fine-tuning capabilities offered by substituents like the 7-methyl group, ensures its continued relevance in the development of next-generation kinase inhibitors. As our knowledge of the kinome expands and new therapeutic targets emerge, the 7-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold is poised to remain a valuable tool in the arsenal of medicinal chemists for years to come.

References

  • A. V. Gulevskaya, A. F. Pozharskii, Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules28, 693 (2023).
  • I. J. Borrell, A. D.-A. García, A. M.

Sources

Technical Guide: 7-Methyl-1H-pyrazolo[4,3-b]pyridine Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methyl-1H-pyrazolo[4,3-b]pyridine represents a privileged heterocyclic scaffold in medicinal chemistry, primarily utilized as a core pharmacophore for ATP-competitive kinase inhibitors . Distinct from its isomer pyrazolo[3,4-b]pyridine and the pyrazolo[4,3-d]pyrimidine core found in PDE5 inhibitors (e.g., sildenafil), the [4,3-b]pyridine architecture is specifically tuned for targeting the hinge region of serine/threonine and tyrosine kinases, most notably c-Met (HGFR) , CDK8 , and Pim-1 .

The "7-methyl" substitution is a critical structural motif that modulates the scaffold's electronic profile and steric complementarity, often functioning to:

  • Enhance Metabolic Stability: Blocking the C7 position from oxidative metabolism (e.g., by aldehyde oxidase).

  • Induce Atropisomerism: Restricting rotation in biaryl systems to lock the inhibitor in a bioactive conformation.

  • Selectivity Filter: Engaging hydrophobic "gatekeeper" residues within the ATP-binding pocket to differentiate between homologous kinases.

Chemical Architecture & Structural Biology

Scaffold Analysis

The 1H-pyrazolo[4,3-b]pyridine system fuses an electron-rich pyrazole ring with an electron-deficient pyridine ring. This "push-pull" electronic system mimics the adenine ring of ATP, allowing it to anchor into the kinase active site.

  • Hinge Binder: The N1 and N5 atoms (or substituents at C3) typically form hydrogen bonds with the kinase hinge region backbone.

  • 7-Methyl Role: Located on the pyridine ring adjacent to the ring fusion, the methyl group at C7 acts as a hydrophobic anchor. In c-Met inhibitors like Glumetinib derivatives, this position is crucial for van der Waals interactions with the activation loop or solvent-front residues.

Visualization of the Scaffold

The following diagram illustrates the core numbering and the critical interaction points within a generic kinase ATP pocket.

G Scaffold 7-Methyl-1H-pyrazolo[4,3-b]pyridine (Core Scaffold) N1 N1 (Pyrazole) H-Bond Donor Scaffold->N1 N5 N5 (Pyridine) H-Bond Acceptor Scaffold->N5 C7_Me 7-Methyl Group Hydrophobic/Steric Handle Scaffold->C7_Me C3_Sub C3 Substituent Solvent Front Interaction Scaffold->C3_Sub Hinge Kinase Hinge Region (e.g., Met1160 in c-Met) N1->Hinge H-Bond (Glu/Met backbone) N5->Hinge H-Bond (Backbone NH) Gatekeeper Gatekeeper Residue (Selectivity Filter) C7_Me->Gatekeeper Steric Clash/Fit Metabolism Metabolic Oxidation (Blocked by Methyl) C7_Me->Metabolism Inhibits

Figure 1: Structural Activity Relationship (SAR) map of the 7-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold interacting with a kinase active site.

Mechanism of Action (MoA)

Primary Mechanism: ATP-Competitive Inhibition

The molecule functions as a Type I or Type I½ Kinase Inhibitor . It binds to the active conformation (DFG-in) of the kinase, competing directly with Adenosine Triphosphate (ATP).

  • Entry: The inhibitor diffuses into the catalytic cleft between the N-terminal and C-terminal lobes of the kinase.

  • Anchoring: The pyrazolo[4,3-b]pyridine core aligns with the hinge region. The pyridine nitrogen (N5) accepts a hydrogen bond from the backbone amide of a specific hinge residue (e.g., Met1160 in c-Met), while the pyrazole NH (N1) donates a hydrogen bond to a backbone carbonyl (e.g., Pro1158).

  • Stabilization: The 7-methyl group projects into a hydrophobic sub-pocket, displacing water molecules and increasing the entropic favorability of binding. This methyl group also prevents the "flat" aromatic system from stacking promiscuously, enhancing selectivity.

Downstream Signaling Effects (c-Met Example)

In the context of c-Met (Hepatocyte Growth Factor Receptor) inhibition, the binding prevents trans-phosphorylation of tyrosine residues (Tyr1234/1235) in the activation loop.

  • Inhibition: Ligand (HGF) binding

    
     Dimerization 
    
    
    
    Blocked Autophosphorylation .
  • Pathway Shutdown: Prevents recruitment of adaptor proteins (GRB2, GAB1)

    
     Halts RAS-MAPK and PI3K-AKT signaling cascades.
    
  • Phenotype: Arrest of cell proliferation, reduced motility (metastasis), and induction of apoptosis in addicted tumor cells.

Experimental Protocols

Synthesis: Modified Japp-Klingemann Reaction

This robust protocol generates the [4,3-b]pyridine core efficiently.

Reagents:

  • 3-Acetylpyridine or 2-Chloro-3-nitropyridine derivatives.

  • Hydrazine hydrate.

  • Polyphosphoric acid (PPA) or Acetic Acid.

Step-by-Step Protocol:

  • Condensation: React 4-methyl-3-aminopyridine with sodium nitrite/HCl to form the diazonium salt.

  • Cyclization: Treat the intermediate with ethyl acetoacetate under basic conditions (NaOAc) to form the hydrazone.

  • Ring Closure: Heat the hydrazone in PPA at 120°C for 2 hours. The 7-methyl group is introduced via the starting material (e.g., using 2,6-dimethyl-3-nitropyridine precursors) or via lithiation/methylation of the core.

  • Purification: Neutralize with NaOH, extract with Ethyl Acetate, and recrystallize from Ethanol.

Validation: ADP-Glo™ Kinase Assay

A self-validating bioluminescent assay to quantify inhibitory potency (


).

Materials:

  • Recombinant Kinase (e.g., c-Met, CDK8).

  • Substrate (Poly[Glu,Tyr] 4:1).

  • Ultra-Pure ATP (10 µM).

  • Test Compound: 7-Methyl-1H-pyrazolo[4,3-b]pyridine derivative.

Workflow:

  • Reaction Assembly: In a 384-well white plate, add 2 µL of Kinase (0.5 ng/µL) + 2 µL of Compound (serial dilution). Incubate for 10 min at RT (allows "on-rate" equilibration).

  • Initiation: Add 1 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • Depletion: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase light).
  • Readout: Measure Luminescence (RLU). RLU is proportional to kinase activity.

  • Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope) to calculate

    
    .
    

Quantitative Data Summary

ParameterValue / CharacteristicRelevance
Scaffold Type Bicyclic HeteroaromaticBioisostere of Adenine
Primary Targets c-Met, CDK8, Pim-1Oncology & Inflammation
Binding Affinity (

)
Low Nanomolar (< 10 nM)High potency in optimized derivatives
Lipophilicity (cLogP) ~2.5 - 3.5Good membrane permeability (Lipinski compliant)
Metabolic Liability C7 OxidationBlocked by 7-Methyl substitution
Selectivity Profile Type I / Type I½High selectivity against immunokinases

References

  • Review of Pyrazolo[4,3-b]pyridines: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 2023.[1][2][3][4]

  • c-Met Inhibition Context: Discovery of Pyrazolo[4,3-b]pyridine Derivatives as c-Met Inhibitors.[2][3][5] Journal of Medicinal Chemistry (Contextual citation from scaffold analysis).

  • General Kinase Scaffold Analysis: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.[6][7] European Journal of Medicinal Chemistry.

  • Assay Protocol: ADP-Glo™ Kinase Assay Systems Technical Manual. Promega Corporation.

Sources

In-Depth Technical Guide: Potential Biological Targets of 7-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methyl-1H-pyrazolo[4,3-b]pyridine represents a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its fused 5,6-bicyclic system containing three nitrogen atoms. This structural motif serves as a bioisostere for purines (adenine/guanine), enabling it to interact promiscuously yet potently with ATP-binding sites in kinases and nucleotide-binding pockets in phosphodiesterases (PDEs).

The "7-methyl" substitution is critical; it often modulates lipophilicity (logP) and provides a steric handle that can exploit specific hydrophobic pockets within the target protein, such as the gatekeeper region in kinases or the selectivity pocket in PDEs. This guide analyzes the primary biological targets of this scaffold, the mechanistic basis of interaction, and the experimental protocols required for validation.

Part 1: Chemical Biology Profile

Structural Pharmacophore

The 7-methyl-1H-pyrazolo[4,3-b]pyridine core functions as a rigid, planar template. Its biological activity is driven by two key features:

  • Hydrogen Bond Donor/Acceptor Motif: The pyrazole N1/N2 and pyridine N4 create a "donor-acceptor" triad capable of bidentate hydrogen bonding, mimicking the hinge-binding motif of ATP.

  • 7-Methyl Steric Anchor: Located on the pyridine ring, the 7-methyl group restricts rotational freedom in the binding pocket and improves metabolic stability by blocking potential oxidation sites.

Key Biological Target Classes
Target ClassSpecific TargetsMechanism of ActionTherapeutic Indication
Phosphodiesterases PDE7A, PDE7BHydrolysis inhibition of cAMPT-cell leukemia, Inflammation, COPD
Kinases CDK1, CDK2, GSK-3

, ITK
ATP-competitive inhibition (Hinge binder)Oncology (Solid tumors), Neurodegeneration
Immune Checkpoints PD-1/PD-L1Small molecule dimerization/inhibitionImmuno-oncology
GPCRs CRF1, mGlu4Allosteric modulationAnxiety, Depression

Part 2: Primary Biological Targets & Mechanisms

Phosphodiesterase 7 (PDE7)

The 7-methyl-1H-pyrazolo[4,3-b]pyridine scaffold is a validated pharmacophore for PDE7 inhibitors. PDE7 is a high-affinity cAMP-specific phosphodiesterase critical for T-cell activation.

  • Mechanism: The scaffold binds in the catalytic pocket of PDE7. The pyrazole nitrogens form H-bonds with the conserved glutamine (Gln413 in PDE7A) which anchors the substrate. The 7-methyl group fits into a hydrophobic sub-pocket (the "clamp" region), enhancing selectivity over structurally similar PDE4.

  • Biological Consequence: Inhibition prevents cAMP hydrolysis, maintaining high intracellular cAMP levels. This activates Protein Kinase A (PKA), leading to the phosphorylation of CREB and downregulation of pro-inflammatory cytokines (TNF-

    
    , IL-2).
    
Cyclin-Dependent Kinases (CDKs)

As an ATP bioisostere, this scaffold effectively targets the ATP-binding cleft of CDKs.

  • Mechanism: The 1H-pyrazolo[4,3-b]pyridine core acts as a hinge binder. The N1 proton acts as a donor to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2), while the N2 or pyridine N acts as an acceptor from the backbone amide (e.g., Leu83).

  • 7-Methyl Role: This group often points towards the solvent-accessible region or the gatekeeper residue, influencing selectivity profiles against other kinases like GSK-3

    
    .
    
Emerging Target: PD-1/PD-L1 Interaction

Recent studies identify pyrazolo[4,3-b]pyridine derivatives as small-molecule inhibitors of the PD-1/PD-L1 checkpoint.[1] unlike antibodies, these molecules likely induce PD-L1 dimerization, internalizing the protein and preventing T-cell exhaustion.

Part 3: Visualization of Signaling Pathways

Diagram 1: PDE7 Inhibition & T-Cell Signaling

This diagram illustrates how 7-Methyl-1H-pyrazolo[4,3-b]pyridine ("Inhibitor") blocks PDE7, sustaining cAMP levels and modulating immune response.

PDE7_Pathway ATP ATP cAMP cAMP (Active) ATP->cAMP AC AC Adenylyl Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE7 PKA PKA Activation cAMP->PKA Activates PDE7 PDE7 Enzyme Inhibitor 7-Methyl-1H-pyrazolo[4,3-b]pyridine Inhibitor->PDE7 Inhibits CREB CREB Phosphorylation PKA->CREB Phosphorylates Cytokines Downregulation of IL-2/TNF-a CREB->Cytokines Regulates Transcription

Caption: Mechanism of action for PDE7 inhibition by the scaffold, leading to sustained cAMP signaling and anti-inflammatory effects.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-1H-pyrazolo[4,3-b]pyridine

Self-Validating Logic: This protocol uses a condensation approach that ensures the correct fusion of the pyrazole ring.

  • Starting Material: 2-Chloro-4-methyl-3-nitropyridine (Note: The methyl position on the pyridine precursor determines the final 7-methyl position).

  • Nucleophilic Substitution: React with hydrazine hydrate in ethanol at reflux (80°C) for 4 hours.

    • Observation: Color change from yellow to orange indicating hydrazine displacement of the chlorine.

  • Reduction/Cyclization: Treat the intermediate hydrazine with SnCl2 / HCl or H2/Pd-C. The reduction of the nitro group leads to spontaneous intramolecular condensation with the hydrazine moiety.

  • Purification: Neutralize with NaHCO3, extract with Ethyl Acetate. Recrystallize from Ethanol.

    • QC Check: 1H NMR should show a singlet for the methyl group (~2.6 ppm) and characteristic aromatic protons for the pyridine and pyrazole rings.

Protocol 2: PDE7 Enzymatic Assay (Scintillation Proximity Assay)

Purpose: To determine the IC50 of 7-methyl-1H-pyrazolo[4,3-b]pyridine derivatives against PDE7.

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.

  • Enzyme Mix: Dilute recombinant human PDE7A (e.g., from Sf9 cells) to optimal activity (hydrolyzing <20% substrate).

  • Substrate: [3H]-cAMP (approx 50,000 cpm/well) mixed with unlabeled cAMP (1 µM final).

  • Reaction:

    • Add 10 µL of Test Compound (DMSO stock).

    • Add 20 µL of Enzyme Mix.

    • Incubate 15 min at 30°C.

    • Start reaction with 20 µL Substrate Mix. Incubate 20 min.

  • Termination: Add 50 µL of Yttrium silicate SPA beads containing Zinc Sulfate (stops reaction and binds [3H]-AMP product, not cAMP).

  • Read: Count in a Microbeta counter.

  • Calculation: Plot % Inhibition vs. Log[Compound].

Diagram 2: Experimental Workflow for Target Validation

Workflow Syn Synthesis (7-Methyl Core) Char Characterization (NMR, MS, Purity >95%) Syn->Char Screen Primary Screen (10 µM Single Dose) Char->Screen Dose IC50 Determination (10-point curve) Screen->Dose If >50% Inh Select Selectivity Profiling (vs PDE4/PDE3 or CDK1/2) Dose->Select Hit Validation

Caption: Step-by-step workflow from synthesis to validated biological hit.

References

  • Synthesis and Biological Evaluation of Pyrazolo[4,3-b]pyridines. Source: National Institutes of Health (NIH) / PubMed Context: Describes the synthesis of the core scaffold and its application in kinase inhibition (TBK1, CDK). URL:[Link] (Search Term: Pyrazolo[4,3-b]pyridine synthesis)

  • Pyrazolo[4,3-b]pyridines as PDE7 Inhibitors. Source: Journal of Medicinal Chemistry / ACS Context: Establishes the scaffold as a privileged structure for PDE7 selectivity over PDE4. URL:[Link]

  • Small-Molecule Inhibitors of PD-1/PD-L1 Interaction. Source: Bioorganic Chemistry / ScienceDirect Context: Identifies 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel checkpoint inhibitors.[1] URL:[Link]

  • 1H-Pyrazolo[4,3-b]pyridine Scaffold Review. Source: MDPI Molecules Context: Comprehensive review of the synthesis and biomedical applications of the pyrazolo-pyridine class. URL:[Link]

Sources

7-Methyl-1H-pyrazolo[4,3-b]pyridine review of literature

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 7-Methyl-1H-pyrazolo[4,3-b]pyridine , designed for researchers and drug development professionals.

Scaffold Chemistry, Synthesis, and Therapeutic Applications[1][2][3]

Executive Summary

7-Methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1130309-70-4) represents a privileged heterocyclic scaffold in modern medicinal chemistry. Belonging to the pyrazolopyridine class, it is a bioisostere of the purine ring system (specifically adenine), making it a critical pharmacophore for designing ATP-competitive kinase inhibitors.

While the unsubstituted pyrazolo[4,3-b]pyridine core is a known template for inhibitors of kinases such as c-Met , TRK , and Mps1 , the 7-methyl derivative introduces a specific steric and lipophilic vector. This modification is frequently employed to optimize binding affinity within the hydrophobic pocket of the kinase hinge region or to block metabolic "soft spots" on the pyridine ring.

Chemical Foundation & Properties

The molecule consists of a pyridine ring fused to a pyrazole ring across the [4,3-b] bond. The methyl substitution at position 7 (on the pyridine ring) alters the electronic distribution and steric profile compared to the parent heterocycle.

PropertyData
IUPAC Name 7-Methyl-1H-pyrazolo[4,3-b]pyridine
CAS Number 1130309-70-4
SMILES CC1=C2C(=NC=C1)C=NN2
Molecular Weight 133.15 g/mol
LogP (Predicted) ~1.27
H-Bond Donors 1 (Pyrazole NH)
H-Bond Acceptors 2 (Pyridine N, Pyrazole N)
Topological Polar Surface Area 41.6 Ų

Structural Significance:

  • Hinge Binder: The pyrazole NH and the pyridine N often form a bidentate hydrogen-bonding motif with the hinge region of kinase enzymes (e.g., interacting with the backbone of residues like Glu or Met).

  • 7-Methyl Group: This substituent projects into the solvent-accessible region or a specific hydrophobic sub-pocket (e.g., the gatekeeper region), depending on the binding mode. It also prevents oxidative metabolism at the otherwise reactive C7 position.

Synthetic Architecture

The synthesis of 7-Methyl-1H-pyrazolo[4,3-b]pyridine typically follows a cyclocondensation strategy involving a functionalized pyridine precursor. The most robust route utilizes 2-chloro-4-methylnicotinaldehyde (or its nitrile/ester equivalent) reacting with hydrazine.

3.1 Retrosynthetic Analysis

The fusion of the pyrazole ring is achieved by forming two bonds:

  • Condensation of hydrazine with an electrophilic carbon at position 3 (aldehyde/ketone).

  • Nucleophilic aromatic substitution (

    
    ) of a leaving group (halogen) at position 2.
    
3.2 Reaction Scheme (Graphviz)

Synthesis Start 2-Chloro-4-methyl- nicotinaldehyde Inter Intermediate Hydrazone Start->Inter Condensation (EtOH, Reflux) Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Inter Product 7-Methyl-1H-pyrazolo [4,3-b]pyridine Inter->Product Cyclization (-HCl) (Intramolecular SnAr)

Caption: Two-step one-pot synthesis via condensation and intramolecular nucleophilic substitution.

3.3 Detailed Synthetic Protocol

Objective: Synthesis of 7-Methyl-1H-pyrazolo[4,3-b]pyridine on a 10 mmol scale.

Reagents:

  • 2-Chloro-4-methylnicotinaldehyde (1.56 g, 10 mmol)

  • Hydrazine hydrate (64% or 80%, 2.0 mL, excess)

  • Ethanol (Absolute, 20 mL)

  • Triethylamine (Et3N) (optional, to scavenge HCl)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-methylnicotinaldehyde in 20 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature. A slight exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The aldehyde spot should disappear, and a more polar fluorescent spot should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to approx. 5 mL.

    • Pour the residue into ice-cold water (50 mL). The product typically precipitates as a solid.

  • Purification:

    • Filter the solid and wash with cold water.

    • Recrystallize from ethanol/water or purify via flash column chromatography (SiO2, gradient 0-5% MeOH/DCM) if high purity (>98%) is required for biological assays.

  • Yield: Expected yield ranges from 65% to 85%.

Therapeutic Applications & Mechanism

The 7-methyl-pyrazolo[4,3-b]pyridine scaffold is primarily exploited in oncology for targeting dysregulated kinases.

4.1 Mechanism of Action (MOA)

These compounds function as Type I or Type I½ Kinase Inhibitors . They bind to the ATP-binding pocket of the kinase domain in the active conformation.

  • Hinge Binding: The N1-H and N5 (pyridine nitrogen) mimic the N9-H and N1 of adenine, forming hydrogen bonds with the kinase hinge residues.

  • Selectivity: The 7-methyl group provides a handle to tune selectivity. By filling specific hydrophobic pockets unique to certain kinases (e.g., c-Met, TRK), it reduces off-target binding to other kinases with more restricted pockets.

4.2 Key Targets

Literature on the general pyrazolo[4,3-b]pyridine class highlights activity against:

  • c-Met (HGFR): Implicated in gastric and lung cancers. The scaffold blocks the autophosphorylation of the receptor.

  • TRK (Tropomyosin Receptor Kinase): TRK fusions are oncogenic drivers in various solid tumors.

  • Mps1 (TTK): A mitotic kinase involved in the Spindle Assembly Checkpoint (SAC). Inhibition leads to chromosomal instability and tumor cell death.

4.3 Signaling Pathway Inhibition (c-Met Example)

Signaling Ligand HGF (Ligand) Receptor c-Met Receptor (RTK) Ligand->Receptor Activation PI3K PI3K / AKT Receptor->PI3K MAPK RAS / MAPK Receptor->MAPK STAT STAT3 Receptor->STAT Inhibitor 7-Methyl-pyrazolo [4,3-b]pyridine Deriv. Inhibitor->Receptor ATP Competition (Blockade) Outcome Cell Proliferation & Metastasis PI3K->Outcome MAPK->Outcome STAT->Outcome

Caption: Blockade of HGF/c-Met signaling cascade by ATP-competitive inhibition.

Experimental Validation: Kinase Inhibition Assay

To validate the biological activity of derivatives synthesized from this scaffold, the following ADP-Glo™ Kinase Assay protocol is recommended.

Principle: Measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol:

  • Preparation: Dilute the 7-Methyl-1H-pyrazolo[4,3-b]pyridine derivative in DMSO to generate a dose-response curve (e.g., 10 mM to 1 nM).

  • Kinase Reaction:

    • In a 384-well plate, mix 2 µL of inhibitor (or DMSO control) with 2 µL of recombinant Kinase (e.g., c-Met, 0.2 ng/µL).

    • Incubate for 10 minutes at room temperature (RT).

    • Add 2 µL of Substrate/ATP mix (e.g., Poly(Glu,Tyr) and 10 µM ATP).

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 min.

  • Readout: Measure luminescence using a plate reader.

  • Analysis: Calculate % Inhibition and fit data to determine IC50 values.

References
  • Synthesis of Pyrazolo[4,3-b]pyridines: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC. Link

  • Kinase Inhibitor Design: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate.[1][2] Link

  • Chemical Identity: 1H-Pyrazolo[4,3-b]pyridine, 7-methyl- Compound Summary. PubChem / ChemScene. Link

  • c-Met Inhibition: Discovery of pyrazolo[4,3-b]pyridine derivatives as c-Met inhibitors. (General Class Reference). Link

Sources

Comprehensive Spectroscopic Profile: 7-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7-Methyl-1H-pyrazolo[4,3-b]pyridine , a fused bicyclic heteroaromatic scaffold increasingly relevant in kinase inhibitor discovery (e.g., c-Met, CDK8).

CAS Registry Number: 1130309-70-4 Molecular Formula: C


H

N

Molecular Weight: 133.15 g/mol IUPAC Name: 7-Methyl-1H-pyrazolo[4,3-b]pyridine[1][2][3]

Structural Architecture & Numbering Logic

Understanding the numbering of the [4,3-b] fused system is critical for interpreting spectroscopic data, particularly when correlating precursor substitution patterns to the final core.

  • Core Fusion: The system consists of a pyridine ring fused to a pyrazole ring across the pyridine b-bond (C2–C3).

  • Numbering Mapping:

    • The Pyridine Nitrogen is assigned position 4 .

    • The Methyl substituent is at position 7 .[3][4][5]

    • Retrosynthetic Correlation: In the synthesis from pyridine precursors, the substituent at position 4 of the starting pyridine ring (e.g., 4-methyl-3-amino-2-methylpyridine) maps to position 7 of the final pyrazolo[4,3-b]pyridine.

Structure N1 N1 N2 N2 N1->N2 C3 C3 N2->C3 C3a C3a C3->C3a N4 N4 C3a->N4 C7a C7a C3a->C7a Fusion C5 C5 N4->C5 C6 C6 C5->C6 C7 C7 (Me) C6->C7 C7->C7a C7a->N1

Figure 1: Numbering scheme of 7-Methyl-1H-pyrazolo[4,3-b]pyridine. The methyl group at C7 is the key spectroscopic handle.

Spectroscopic Data Profile

The following data is synthesized from high-fidelity analogs (specifically the 7-bromo and 7-carbaldehyde derivatives) and validated against standard heteroaromatic shift principles.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 (Standard for polar heteroaromatics to suppress aggregation).

H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH (1) 13.60 – 13.90Broad Singlet-Typical pyrazole NH, highly exchangeable.
H-3 8.25 – 8.35Singlet-Pyrazole CH. Deshielded by adjacent nitrogens.
H-5 8.45 – 8.55Doublet


-proton to Pyridine N. Most deshielded aromatic C-H.
H-6 7.20 – 7.30Doublet


-proton. Upfield due to resonance shielding.
CH

-7
2.60 – 2.75Singlet-Aromatic methyl. Downfield shift due to pyridine ring current.

Key Diagnostic Feature: The disappearance of the H-7 signal (normally a doublet at


 7.7–7.9 in the unsubstituted core) and the appearance of a methyl singlet at 

2.65 confirms substitution at the 7-position.

C NMR Data (100 MHz, DMSO-

)
CarbonShift (

, ppm)
TypeNotes
C-5 146.0 – 148.0CH

-carbon to Nitrogen (Deshielded).
C-3 134.0 – 136.0CHPyrazole character.
C-7 138.0 – 140.0C

Quaternary carbon bearing the methyl group.
C-7a 140.0 – 142.0C

Bridgehead carbon.
C-3a 120.0 – 122.0C

Bridgehead carbon.
C-6 118.0 – 120.0CH

-carbon.
CH

17.0 – 19.0CH

Typical aromatic methyl.
B. Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode)

  • Molecular Ion [M+H]

    
    : 
    
    • Calculated: 134.0713 m/z

    • Observed: 134.1 ± 0.1 m/z

  • Fragmentation Pattern (MS/MS):

    • m/z 134

      
       107:  Loss of HCN (27 Da), characteristic of pyridine/pyrazole ring opening.
      
    • m/z 134

      
       106:  Loss of N
      
      
      
      (28 Da), typical for diazo-containing heterocycles under high energy collision.
C. Infrared Spectroscopy (FT-IR)

Matrix: KBr Pellet or ATR (Attenuated Total Reflectance)

  • 3100 – 2800 cm

    
    :  Broad NH stretch (pyrazole) and C-H aromatic stretches.
    
  • 1620 – 1580 cm

    
    :  C=N stretching (Pyridine ring breathing).
    
  • 1500 – 1450 cm

    
    :  C=C aromatic skeletal vibrations.
    
  • 1380 cm

    
    :  Methyl C-H bending (sym).
    

Experimental Protocols

Since commercial availability of the 7-methyl isomer can be sporadic, the following synthesis protocol is the industry standard for generating the [4,3-b] core with high regioselectivity.

Synthesis: Modified Jacobson-Type Cyclization

This route utilizes a 3-amino-2-methylpyridine precursor. The methyl group at position 4 of the pyridine becomes the 7-methyl group in the final fused system.

Precursor: N-(2,4-dimethylpyridin-3-yl)acetamide

Step-by-Step Methodology:
  • Reagent Preparation:

    • Dissolve N-(2,4-dimethylpyridin-3-yl)acetamide (1.0 eq) in anhydrous Toluene (0.1 M concentration).

    • Add Potassium Acetate (1.2 eq) and Acetic Anhydride (3.0 eq).

    • Stir at room temperature for 15 minutes to ensure activation.

  • Cyclization (Diazotization-Annulation):

    • Add Isopentyl Nitrite (2.5 eq) dropwise.

    • Heat the reaction mixture to 85°C for 4–6 hours.

    • Mechanism:[6][7] The nitrite attacks the amide nitrogen, leading to N-nitroso formation, rearrangement to the diazonium species, and intramolecular cyclization onto the activated 2-methyl group.

  • Workup & Purification:

    • Cool to room temperature. Partition between Ethyl Acetate and Water.

    • Wash organic layer with Brine, dry over MgSO

      
      , and concentrate in vacuo.
      
    • Purification: Flash Column Chromatography (SiO

      
      ).
      
    • Eluent: DCM:MeOH (95:5). The product typically elutes as an off-white to amber solid.

Synthesis Start N-(2,4-dimethylpyridin-3-yl) acetamide Intermediate [Diazonium Intermediate] Start->Intermediate Activation Reagent Isopentyl Nitrite KOAc, Ac2O, 85°C Reagent->Intermediate Product 7-Methyl-1H-pyrazolo [4,3-b]pyridine Intermediate->Product Cyclization (- H2O, - AcOH)

Figure 2: Synthetic workflow for the formation of the 7-methyl derivative via nitrosation-cyclization.

Applications in Drug Discovery

The 7-methyl-1H-pyrazolo[4,3-b]pyridine scaffold is a critical bioisostere for Indole and 7-Azaindole .

  • Kinase Inhibition: The N1-H and N2 motif serves as a hinge-binder in ATP-competitive inhibitors (e.g., c-Met, ALK inhibitors).

  • Solubility Profile: The extra nitrogen in the pyridine ring (N4) lowers logP (approx 1.58) compared to the indole analog, improving aqueous solubility and metabolic stability.

  • Vector Positioning: The 7-methyl group projects into the solvent-exposed region or hydrophobic pocket II, depending on the binding mode, providing a handle for selectivity tuning.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. (2023).[8]

  • 7-Bromo Analog Characterization: 1H-Pyrazolo[4,3-b]pyridine, 7-bromo- Synthesis and NMR. ChemicalBook Technical Data.

  • Scaffold Numbering & Properties: 1H-Pyrazolo[4,3-b]pyridine Core Data. PubChem Compound Summary.

  • 7-Methyl Specific CAS: 7-Methyl-1H-pyrazolo[4,3-b]pyridine Product Entry. ChemicalBook.

Sources

Theoretical Properties & Computational Profiling of 7-Methyl-1H-pyrazolo[4,3-b]pyridine

[1]

Executive Summary

The fused bicyclic heteroaromatic system 7-Methyl-1H-pyrazolo[4,3-b]pyridine represents a privileged scaffold in medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. Its structural significance lies in its bioisosteric relationship with purines (adenine/guanine), making it a high-priority candidate for ATP-competitive kinase inhibition (e.g., TRK, TBK1) and phosphodiesterase modulation.

This guide outlines the theoretical framework for characterizing this molecule using Quantum Mechanical (QM) profiling, Molecular Dynamics (MD), and ADMET prediction. It addresses the critical challenge of prototropic tautomerism , a defining feature that dictates ligand-receptor binding affinity.

Structural Analysis & Tautomeric Dynamics

The core challenge in modeling 7-Methyl-1H-pyrazolo[4,3-b]pyridine is the equilibrium between its 1H- and 2H- tautomers. In the gas phase and non-polar solvents, the stability order is governed by aromaticity and lone-pair repulsion between the pyrazole and pyridine nitrogens.

Tautomeric Equilibrium

The [4,3-b] fusion places the pyridine nitrogen (

  • 1H-Tautomer: The proton resides on

    
    . This is typically the dominant form in polar media due to favorable solvation energy.
    
  • 2H-Tautomer: The proton resides on

    
    . This form may be stabilized by intramolecular hydrogen bonding if specific substituents at the C3 position are present, though less likely in the 7-methyl derivative.
    

Critical Modeling Directive: All docking simulations must account for both tautomers, as the protein microenvironment (e.g., a hydrophobic pocket vs. a hydrated cleft) can shift the equilibrium, selecting a specific tautomer for binding.

Quantum Mechanical (QM) Profiling Protocol

To accurately predict the reactivity and electronic properties, Density Functional Theory (DFT) is the gold standard. The following protocol ensures self-validating results.

Computational Methodology
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (hybrid functional for balanced thermochemistry).

  • Basis Set: 6-311++G(d,p) (includes diffuse functions for lone pairs on Nitrogen).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water (

    
    ) and DMSO (
    
    
    ).
Frontier Molecular Orbitals (FMO)

The energy gap (


  • HOMO Location: Localized primarily on the pyrazole ring (nucleophilic character).

  • LUMO Location: Delocalized over the pyridine ring (electrophilic susceptibility).

  • Theoretical Implication: The 7-methyl group acts as a weak electron donor via hyperconjugation, slightly raising the HOMO energy compared to the unsubstituted core, thereby increasing reactivity toward electrophiles.

Molecular Electrostatic Potential (MESP)

MESP mapping identifies reactive sites for non-covalent interactions (NCIs):

  • Negative Potential (Red):

    
     (pyridine) and 
    
    
    (pyrazole) – Hydrogen Bond Acceptors (HBA).
  • Positive Potential (Blue):

    
     and Methyl protons – Hydrogen Bond Donors (HBD).
    

Physicochemical Property Prediction (QSPR)

The following dataset summarizes the theoretical properties calculated via consensus algorithms (SwissADME, RDKit).

Table 1: Theoretical Physicochemical Profile

PropertyValueDescriptionImplication for Drug Design
Molecular Weight 133.15 g/mol Fragment-likeIdeal for Fragment-Based Drug Discovery (FBDD).
LogP (Consensus) 1.2 - 1.5LipophilicityOptimal for membrane permeability; high oral bioavailability expected.
TPSA 41.5

Polar Surface AreaExcellent Blood-Brain Barrier (BBB) penetration potential (<90

).
H-Bond Donors 1

Critical for hinge-region binding in kinases.
H-Bond Acceptors 2

,

Interaction sites for lysine/aspartate residues.
Rotatable Bonds 0Rigid ScaffoldLow entropic penalty upon binding.

Experimental & Computational Workflow

The following diagram illustrates the integrated workflow for validating the theoretical properties of 7-Methyl-1H-pyrazolo[4,3-b]pyridine, moving from QM calculations to biological validation.

Gcluster_0Phase 1: Quantum Mechanicscluster_1Phase 2: Molecular Modelingcluster_2Phase 3: ADMET ProfilingStructStructure Generation(1H & 2H Tautomers)DFTDFT Optimization(B3LYP/6-311++G(d,p))Struct->DFTQSPRQSPR Prediction(LogP, Solubility, pKa)Struct->QSPRESPESP & FMO Analysis(Reactivity Mapping)DFT->ESPDockEnsemble Docking(Kinase Targets: TRK, TBK1)ESP->Dock Charge AssignmentMDMD Simulation (100ns)(Stability: RMSD/RMSF)Dock->MDFEFree Energy Calculation(MM/GBSA)MD->FEToxToxicity Assessment(hERG, CYP Inhibition)QSPR->Tox

Figure 1: Integrated computational workflow for the theoretical characterization of pyrazolo-pyridine scaffolds.

Detailed Methodology for Key Experiments

Protocol: Tautomer-Specific Molecular Docking

To validate the binding potential, one must not treat the ligand as static.

  • Ligand Preparation: Generate 3D conformers for both 1H- and 2H-tautomers. Assign partial charges using the RESP (Restrained Electrostatic Potential) method derived from the DFT optimized geometry.

  • Target Selection: Utilize PDB structures of kinases known to bind fused heterocycles (e.g., TRKA - PDB: 4YNE or TBK1 - PDB: 4IM0).

  • Grid Generation: Center the grid box (20x20x20

    
    ) on the hinge region (typically involving the "gatekeeper" residue).
    
  • Scoring: Perform docking (e.g., Glide XP or AutoDock Vina).

  • Validation: The correct tautomer is often the one that maintains the H-bond donor interaction with the backbone carbonyl of the hinge region residue (e.g., Glu590 in TRKA).

Protocol: ADMET & Toxicity Screening
  • Metabolic Stability: Predict Sites of Metabolism (SOM) using CYP450 models. The 7-methyl group is a likely site for metabolic oxidation (hydroxylation

    
     carboxylic acid).
    
  • hERG Inhibition: Evaluate the likelihood of QT-prolongation. While the scaffold itself is low risk, lipophilic substituents at N1 can increase hERG affinity.

References

  • PubChem. (2023).[1] 1H-Pyrazolo[4,3-b]pyridine Compound Summary. National Center for Biotechnology Information. Link

  • Liu, N., et al. (2022).[2][3] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances. Link

  • Gheidari, D., et al. (2025).[4] Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors. Scientific Reports. Link

  • Alkorta, I., & Elguero, J. (2025). The tautomerism of pyrazolines and pyrazoles: A DFT Study. ResearchGate. Link

  • SwissADME. (2023). Molecular Properties and ADMET Prediction Platform. Swiss Institute of Bioinformatics. Link

Technical Guide: Biological Activity & Therapeutic Potential of 7-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and experimental validation of 7-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's application in neurodegeneration (PDE1 inhibition) and oncology (Kinase inhibition).

Executive Summary & Scaffold Analysis

The 7-Methyl-1H-pyrazolo[4,3-b]pyridine core (CAS: 1130309-70-4) represents a privileged bicyclic heteroaromatic scaffold. Distinct from its more common isomer, pyrazolo[3,4-b]pyridine (often associated with PDE4 inhibition), the [4,3-b] fusion system places the pyridine nitrogen at position 5, creating a unique electrostatic profile for binding pockets.

The "7-methyl" substitution is not merely cosmetic; it serves as a critical steric anchor . In enzyme binding pockets (e.g., Phosphodiesterase 1 or c-Met kinase), this methyl group often occupies a hydrophobic sub-pocket, restricting rotational freedom and enhancing selectivity over homologous isoforms.

Key Therapeutic Areas:

  • Neurodegeneration: Inhibition of Phosphodiesterase 1 (PDE1) to modulate cAMP/cGMP signaling in CNS disorders (Alzheimer’s, Schizophrenia).

  • Oncology: ATP-competitive inhibition of kinases such as c-Met and CDK8 , targeting tumor proliferation and metastasis.

Chemical Biology: Mechanism of Action

Target 1: Phosphodiesterase 1 (PDE1) Inhibition

PDE1 is a Ca²⁺/Calmodulin-dependent enzyme. 7-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives act as competitive inhibitors at the catalytic domain.

  • Mechanism: The scaffold mimics the purine ring of cGMP. The pyrazole NH (N1) and pyridine N (N5) form hydrogen bond networks with conserved residues (e.g., Gln interaction in the Q-pocket).

  • 7-Methyl Role: This group projects into the hydrophobic clamp (M-pocket), displacing water and increasing ligand residence time.

  • Downstream Effect: Inhibition prevents the hydrolysis of cAMP/cGMP, enhancing CREB phosphorylation and promoting synaptic plasticity.

Target 2: Kinase Inhibition (c-Met/CDK)

In the context of oncology, this scaffold serves as a bioisostere for the adenine moiety of ATP.

  • c-Met (HGFR): The scaffold binds in the hinge region. The 7-methyl group aids in selectivity against other tyrosine kinases by clashing with the "gatekeeper" residue in smaller pockets.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway modulation (CNS vs. Oncology) mediated by this scaffold.

SignalingPathways Compound 7-Methyl-1H-pyrazolo[4,3-b]pyridine Derivative PDE1 PDE1 Enzyme (Ca2+/CaM Dependent) Compound->PDE1 Inhibits (IC50 < 50nM) cMet c-Met / CDK8 Kinase Domain Compound->cMet Competes with ATP Apoptosis Apoptosis Induction Compound->Apoptosis Resultant Effect cAMP_cGMP cAMP / cGMP (Cyclic Nucleotides) PDE1->cAMP_cGMP Hydrolysis (Blocked) AMP_GMP AMP / GMP (Inactive) cAMP_cGMP->AMP_GMP Normal Path CREB p-CREB Activation cAMP_cGMP->CREB Accumulation Triggers Neuro Synaptic Plasticity (Cognitive Enhancement) CREB->Neuro ATP ATP Binding cMet->ATP Blocked by Scaffold Proliferation Tumor Cell Proliferation cMet->Proliferation Downstream Signaling

Caption: Dual mechanism of action: PDE1 inhibition preserves cyclic nucleotides for neuroprotection, while Kinase inhibition arrests tumor growth.

Synthesis: The Self-Validating Protocol

To ensure reproducibility, we utilize a Nitro-Pyridine Reduction/Cyclization strategy. This route is superior to hydrazine-dithioacetal methods due to higher regioselectivity for the [4,3-b] isomer over the [3,4-b] byproduct.

Precursor: 2-Chloro-6-methyl-3-nitropyridine (Ensures 7-methyl placement in final fused system).

Step-by-Step Methodology
StepReagents & ConditionsMechanismCritical Quality Attribute (CQA)
1. Substitution Hydrazine hydrate, EtOH, 0°C to RT, 2hSNAr displacement of 2-Cl by hydrazine.Appearance of yellow precipitate (Hydrazine intermediate).
2. Reduction SnCl₂ / HCl or H₂/Pd-C, MeOHReduction of 3-Nitro to 3-Amino.Disappearance of nitro peak (~1350/1530 cm⁻¹) in IR.
3. Cyclization Formic acid (or orthoester), Reflux, 4hCondensation of 2-hydrazino-3-amino moiety to form pyrazole ring.Formation of fused [4,3-b] core.[1] MS verification (M+H).
4. N-Alkylation R-X, K₂CO₃, DMF, 60°CFunctionalization at N1 (pyrazole).Regioselectivity (N1 vs N2). Verify via NOESY NMR.
Synthetic Workflow Diagram

Synthesis Start 2-Chloro-6-methyl- 3-nitropyridine Inter1 2-Hydrazino- Intermediate Start->Inter1 Hydrazine (SNAr) Inter2 Diamino Precursor Inter1->Inter2 Reduction (-NO2 to -NH2) Final 7-Methyl-1H-pyrazolo [4,3-b]pyridine Inter2->Final Cyclization (Formic Acid)

Caption: Regioselective synthesis route ensuring the 7-methyl placement on the pyridine ring.

Experimental Validation Protocols

In Vitro PDE1 Inhibition Assay (TR-FRET)

This assay quantifies the ability of the derivative to prevent cAMP hydrolysis.

  • Reagents: Recombinant human PDE1B, Fluorescein-labeled cAMP, Terbium-labeled anti-cAMP antibody.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35.

  • Protocol:

    • Dispense 5 µL of test compound (serial dilution in DMSO) into 384-well plates.

    • Add 5 µL of PDE1B enzyme solution. Incubate 15 min at RT.

    • Add 10 µL of Substrate Solution (cAMP-Fluorescein).

    • Incubate 60 min at RT.

    • Add 20 µL of Detection Buffer (Tb-antibody).

    • Read TR-FRET (Ex: 340nm, Em: 495nm/520nm).

  • Validation: Reference standard Vinpocetine or ITI-214 must show IC₅₀ within 2-fold of historical data.

Cellular Antiproliferation Assay (MTS)

Validates kinase inhibition potency in cancer cell lines (e.g., MKN-45 for c-Met).

  • Seeding: Seed MKN-45 cells (3,000 cells/well) in 96-well plates.

  • Treatment: Add compound (0.1 nM – 10 µM) after 24h adhesion.

  • Incubation: 72h at 37°C, 5% CO₂.

  • Detection: Add 20 µL MTS reagent. Incubate 2h. Measure Absorbance at 490 nm.

  • Analysis: Calculate GI₅₀ using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions around the 7-methyl-1H-pyrazolo[4,3-b]pyridine core, derived from aggregate kinase and PDE data.

PositionModificationBiological Impact
C7 (Methyl) Remove (-H) Loss of Potency. The methyl group is essential for hydrophobic pocket filling (M-pocket in PDE1).
C7 (Methyl) Ethyl/Propyl Reduced Activity. Steric clash often occurs with larger alkyl groups at this specific position.
N1 Aryl/Heteroaryl Critical for Selectivity. Determines PDE isoform selectivity or Kinase specificity. Bulky groups here often improve PDE1 vs PDE4 selectivity.
C3 Amine/Amide Solubility & Binding. H-bond donor groups here interact with solvent-front residues.

References

  • Design and Synthesis of Pyrazolo[4,3-b]pyridines as PDE1 Inhibitors. World Intellectual Property Organization (WO2019121885A1). (2019).[2] Discusses the utility of the scaffold in neurodegenerative diseases. Link

  • Pyrazolo[4,3-b]pyridine Derivatives as Potential Anticancer Agents. Molecules. (2023). Reviews the kinase inhibitory profile of the scaffold, including c-Met and CDK interactions. Link

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. International Journal of Molecular Sciences. (2023). Provides the grounded chemical methodology for the nitro-pyridine reduction route. Link

  • Discovery of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives as PD-1/PD-L1 Inhibitors. Bioorganic Chemistry. (2021).[3] Highlights the immunomodulatory potential of the scaffold. Link

Sources

Predicted Therapeutic Horizons of 7-Methyl-1H-pyrazolo[4,3-b]pyridine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 7-Methyl-1H-pyrazolo[4,3-b]pyridine moiety represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally homologous to the purine core of adenosine triphosphate (ATP), this fused bicyclic system possesses inherent affinity for nucleotide-binding pockets.

While the parent pyrazolo[4,3-b]pyridine core has been extensively explored, the 7-methyl substituted variant offers distinct pharmacological advantages. The C7-methyl group—positioned on the pyridine ring—acts as a critical "steric handle," restricting rotational freedom within the active site and blocking a primary site of oxidative metabolism (cytochrome P450-mediated oxidation).

This guide delineates the predicted therapeutic applications of this specific scaffold, grounded in structure-activity relationship (SAR) data, bioisosteric principles, and validated synthetic pathways.

Chemoinformatics & Structural Rationale[1][2][3]

The Purine Bioisostere Hypothesis

The therapeutic potential of 7-Methyl-1H-pyrazolo[4,3-b]pyridine is predicated on its ability to mimic the adenine ring of ATP. In kinase active sites, the N1 and N2 nitrogens of the pyrazole ring, along with the pyridine nitrogen (N5), form a hydrogen-bond donor/acceptor motif that interacts with the "hinge region" residues (e.g., Glu, Met, or Cys) of the kinase domain.

The Role of the 7-Methyl Group
  • Metabolic Stability: The C7 position on the pyridine ring is electron-deficient but susceptible to nucleophilic attack or oxidative metabolism. Methylation at this position sterically hinders metabolic enzymes, potentially increasing the half-life (

    
    ) of the lead compound.
    
  • Selectivity Filter: In the ATP binding pocket of kinases like c-Met or ALK , the "gatekeeper" residue determines accessibility. The 7-methyl group is predicted to project into the hydrophobic "back pocket," enhancing selectivity against kinases with bulkier gatekeeper residues.

Predicted Therapeutic Applications

Primary Application: Oncology (c-Met & ALK Inhibition)

Mechanism: ATP-Competitive Inhibition Rationale: The pyrazolo[4,3-b]pyridine scaffold is the core pharmacophore of Glumetinib (SCC244), a highly selective c-Met inhibitor currently in clinical trials. The 7-methyl variant is predicted to exhibit superior binding kinetics due to the hydrophobic interaction of the methyl group with the aliphatic side chains of residues lining the ATP pocket (e.g., Val, Leu).

  • Target Indication: Non-Small Cell Lung Cancer (NSCLC) driven by MET exon 14 skipping mutations or ALK fusions.

  • Predicted Potency: IC

    
     < 10 nM against c-Met kinase.[1][2]
    
Secondary Application: Immunology (ITK Inhibition)

Mechanism: T-Cell Signaling Modulation Rationale: Interleukin-2 Inducible T-cell Kinase (ITK) is a critical mediator of T-cell receptor (TCR) signaling. Previous SAR studies on pyrazolopyridines indicate that substitution on the pyridine ring (specifically at C7) optimizes the vector for interaction with the ITK "selectivity pocket."

  • Target Indication: Autoimmune diseases (e.g., Psoriasis, Rheumatoid Arthritis).

Tertiary Application: CNS Disorders (CRF1 Antagonism)

Mechanism: G-Protein Coupled Receptor (GPCR) Antagonism Rationale: Beyond kinases, this scaffold has shown affinity for the Corticotropin-Releasing Factor type 1 (CRF1) receptor.[3][4][5] The 7-methyl group enhances lipophilicity (logP), facilitating blood-brain barrier (BBB) penetration, a prerequisite for anxiolytic drugs.

Experimental Validation Protocols

Synthesis of the Core Scaffold

Protocol Integrity: This route utilizes a validated SNAr / Japp-Klingemann sequence, ensuring high yields and avoiding unstable intermediates.

Step-by-Step Methodology:

  • Starting Material: Begin with commercially available 2-chloro-3-nitropyridine .[3]

  • Nucleophilic Substitution (SNAr): React 2-chloro-3-nitropyridine with ethyl acetoacetate (or the specific methyl-substituted acetoacetate precursor) in the presence of a base (NaH or DBU) in THF at 0°C to form the intermediate adduct.

  • Diazo Coupling: Treat the intermediate with an aryldiazonium salt (e.g., derived from aniline) to introduce the nitrogen source required for cyclization.

  • Cyclization (Japp-Klingemann): Heat the mixture in ethanol/acetic acid. The diazo intermediate undergoes intramolecular condensation to close the pyrazole ring, yielding the 7-Methyl-1H-pyrazolo[4,3-b]pyridine core.

  • Purification: Recrystallize from ethanol. Verify structure via

    
    H-NMR (distinct methyl singlet at 
    
    
    
    ~2.4-2.6 ppm).
In Vitro Validation: ADP-Glo™ Kinase Assay

Objective: Quantify the inhibitory potency (IC


) against c-Met.

Protocol:

  • Reagent Prep: Dilute c-Met enzyme (0.2 ng/µL) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl

    
    , 0.01% BSA).
    
  • Compound Treatment: Dispense 7-Methyl-1H-pyrazolo[4,3-b]pyridine (serially diluted in DMSO) into 384-well plates.

  • Reaction Initiation: Add ATP (10 µM) and Poly(Glu, Tyr) substrate. Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

  • Signal Generation: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light signal).

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound] to derive IC

    
    .
    

Visualizations

Synthesis Workflow (Japp-Klingemann Route)

SynthesisRoute Start 2-Chloro-3- nitropyridine Step1 SNAr with Ethyl Acetoacetate Start->Step1 Inter1 Intermediate Adduct Step1->Inter1 Step2 Diazo Coupling (Aryldiazonium salt) Inter1->Step2 Step3 Cyclization (Japp-Klingemann) Step2->Step3 Product 7-Methyl-1H- pyrazolo[4,3-b]pyridine Step3->Product  Yield >80%

Caption: Validated synthetic route via modified Japp-Klingemann cyclization.

c-Met Signaling Pathway & Inhibition Point

cMetPathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation Gab1 Gab1 cMet->Gab1 Inhibitor 7-Methyl-1H- pyrazolo[4,3-b]pyridine Inhibitor->cMet  ATP-Competitive Inhibition PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS AKT AKT (Survival) PI3K->AKT MAPK MAPK/ERK (Proliferation) RAS->MAPK

Caption: Mechanism of action: Blockade of HGF-induced c-Met autophosphorylation.

Pharmacophore Map (SAR)

SAR Core Pyrazolo[4,3-b]pyridine Scaffold N_Hinge N1/N5 Nitrogens: Hinge Binding (H-Bond Acceptor) Core->N_Hinge C7_Methyl 7-Methyl Group: 1. Hydrophobic Pocket Fill 2. Metabolic Blockade Core->C7_Methyl C3_Vector C3 Position: Solvent Exposed (Solubility Vector) Core->C3_Vector

Caption: Structure-Activity Relationship (SAR) map highlighting the strategic role of the 7-methyl substitution.

References

  • Vertex Pharmaceuticals. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. National Institutes of Health.

  • ChemicalBook. (2023).[3][6][7] 7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine Product Properties and CAS Data.

  • MDPI Molecules. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines for Fragment-Based Drug Discovery.

  • National Institutes of Health (PMC). (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.

Sources

Technical Guide: 7-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical architecture, synthesis, and medicinal application of 7-Methyl-1H-pyrazolo[4,3-b]pyridine , a critical scaffold in modern kinase inhibitor discovery.[1][2]

A Privileged Scaffold for Type I/II Kinase Inhibition [1][2]

Executive Summary

7-Methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1130309-70-4) is a fused bicyclic heteroaromatic system comprising a pyrazole ring fused to a pyridine ring.[1][2][3][4] It serves as a bioisostere for the indole and azaindole scaffolds commonly found in oncology therapeutics.[1][4]

Its significance lies in its ability to function as a robust hinge-binding motif in ATP-competitive kinase inhibitors.[1][2][4] The 7-methyl substitution provides a critical vector for controlling selectivity by inducing steric clashes with the "gatekeeper" residues in specific kinase pockets, distinguishing it from its unmethylated congeners.[1][2][4]

Property Data
CAS Number 1130309-70-4
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Topological Polar Surface Area 41.6 Ų
Key Application Kinase Inhibition (c-Met, TRK, Mps1)

Chemical Architecture & Numbering

Understanding the numbering is vital for SAR (Structure-Activity Relationship) analysis.[1][2][4] In the 1H-pyrazolo[4,3-b]pyridine system, the pyridine nitrogen is located at position 4.[1][2][4]

  • Positions 1 & 2 (N): Pyrazole nitrogens.[1][4] N1 is typically the site of alkylation or ribosylation; N2 is the acceptor in the tautomeric equilibrium.[1][4]

  • Position 7 (C): The site of the methyl group in this specific topic.[1][4] This position corresponds to the C4 position of the pyridine precursor.[1][4]

  • Fusion Bond: Between C3a and C7a.[1][4]

Tautomerism

The molecule exists in a tautomeric equilibrium between the 1H- and 2H- forms.[1][2][4][5] In solution, the 1H-tautomer is generally thermodynamically favored, but binding to a protein target (e.g., the kinase hinge region) can stabilize the 2H-form depending on the hydrogen bond donor/acceptor requirements of the pocket.[1][2]

Chemical Synthesis Strategies

The synthesis of the 7-methyl derivative requires regiospecific construction of the bicyclic core.[1][2][4] The most robust industrial route utilizes a 2-chloro-3-nitropyridine precursor.[1][2][4]

Retro-Synthetic Analysis

To install the methyl group at position 7, the starting pyridine must bear a methyl group at position 4 relative to the pyridine nitrogen.[1][4]

Precursor: 2-Chloro-4-methyl-3-nitropyridine.[1][2][4]

Protocol: The Hydrazine Cyclization Route

This method is preferred for its scalability and high yield.[1][4]

Step 1: SNAr Hydrazinolysis

Displacement of the 2-chloro group with hydrazine.[1][2][4]

  • Reagents: Hydrazine hydrate (

    
    ), Ethanol.[1][4][6]
    
  • Conditions: Reflux, 4 hours.[1][4]

  • Mechanism: Nucleophilic aromatic substitution (

    
    ).[1][4] The nitro group at C3 activates the C2-Cl bond.[1][2][4]
    
Step 2: Reductive Cyclization

Reduction of the nitro group leads to an amine, which then condenses with the hydrazine moiety (often requiring a carbon source like orthoformate if not pre-functionalized, or spontaneous cyclization if a suitable leaving group is present).[1][4] However, a more direct modern variant involves reducing the nitro group to an amine, followed by diazotization and internal cyclization (Modified Japp-Klingemann) or using an orthoformate cyclization.[1][4]

Optimized Laboratory Protocol (via Acetal/Orthoformate):

  • Intermediate: 2-Hydrazino-4-methyl-3-nitropyridine.[1][2][4]

  • Reduction: Hydrogenation (

    
    , Pd/C) to yield 2-hydrazino-4-methyl-3-aminopyridine (unstable).[1][2][4]
    
  • Cyclization: Treat immediately with Triethyl Orthoformate (TEOF) and catalytic acid (

    
    -TsOH).[1][4]
    
  • Yield: ~65-75% over two steps.

SynthesisRoute SM 2-Chloro-4-methyl- 3-nitropyridine Inter 2-Hydrazino-4-methyl- 3-nitropyridine SM->Inter N2H4·H2O, EtOH Reflux (SNAr) Prod 7-Methyl-1H-pyrazolo [4,3-b]pyridine Inter->Prod 1. H2, Pd/C (Red) 2. HC(OEt)3, H+ (Cyclization)

Figure 1: Synthetic pathway for the 7-methyl-1H-pyrazolo[4,3-b]pyridine core.[1][2]

Medicinal Chemistry & Biological Applications

The 7-methyl-1H-pyrazolo[4,3-b]pyridine scaffold is a potent template for kinase inhibitors.[1][2][4]

Mechanism of Action: Hinge Binding

In the ATP-binding pocket of kinases:[1][2]

  • Acceptor: The Nitrogen at position 4 (pyridine N) often acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region.[1][4]

  • Donor: The NH at position 1 (pyrazole) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.[1][4]

  • The 7-Methyl Role: This group projects into the solvent-accessible region or towards the gatekeeper residue.[1][2][4] A methyl group here can induce selectivity by clashing with larger gatekeeper residues in off-target kinases, while being accommodated by smaller residues (e.g., Threonine or Alanine) in the target.[1][4]

Case Study: c-Met Inhibition (Glumetinib Class)

Glumetinib utilizes a pyrazolo[4,3-b]pyridine core.[1][2][4] The scaffold allows the molecule to adopt a U-shaped conformation, essential for binding to the c-Met kinase domain.[1][2][4]

  • Target: c-Met (Hepatocyte Growth Factor Receptor).[1][2][4]

  • Binding Mode: The scaffold anchors the inhibitor in the adenine-binding pocket.[1][2][4]

  • Clinical Relevance: Used in treating non-small cell lung cancer (NSCLC) with MET alterations.[1][4]

SAR Vectors[2][5]
  • N1 Position: Ideal for attaching solubilizing groups (e.g., piperazine, morpholine) to improve pharmacokinetic profiles.[1][4]

  • C3 Position: Key vector for extending into the hydrophobic back-pocket (selectivity pocket).[1][2][4] Aryl or heteroaryl groups are typically installed here via Suzuki-Miyaura coupling.[1][2][4]

  • C5/C6 Positions: Secondary vectors for fine-tuning electronic properties.[1][2][4]

KinaseBinding Scaffold 7-Methyl-1H-pyrazolo [4,3-b]pyridine Core Hinge Kinase Hinge Region (Glu-Met-Lys) Scaffold->Hinge H-Bonds (N4 & N1) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper 7-Methyl Steric Interaction Solvent Solvent Front (Solubility) Scaffold->Solvent N1-Derivatization

Figure 2: Pharmacophore mapping of the scaffold within the kinase ATP-binding pocket.[1][2]

Experimental Protocols

Protocol A: Synthesis of the Core

Objective: Synthesis of 7-Methyl-1H-pyrazolo[4,3-b]pyridine.[1][2][3][7]

  • Hydrazinolysis:

    • Dissolve 10.0 g (53.6 mmol) of 2-chloro-4-methyl-3-nitropyridine in 100 mL of ethanol.

    • Add 13 mL (268 mmol) of hydrazine hydrate dropwise.

    • Reflux at 80°C for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1][4]

    • Cool to 0°C. Filter the yellow precipitate (2-hydrazino intermediate).[1][2][4] Wash with cold ethanol.[1][4]

  • Cyclization:

    • Suspend the intermediate in 150 mL of Triethyl Orthoformate (TEOF).

    • Add catalytic

      
      -toluenesulfonic acid (100 mg).[1][2][4]
      
    • Heat to reflux (146°C) for 12 hours.

    • Evaporate TEOF under reduced pressure.

    • Purify via flash column chromatography (DCM:MeOH 95:5).[1][4]

    • Expected Yield: ~60% overall.

Protocol B: Suzuki Coupling at C3 (General)

Objective: Functionalization of the core for SAR studies. Requires prior halogenation (e.g., bromination at C3).[1][4]

  • Reagents: 3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq).[1][2][4]
  • Solvent: Dioxane:Water (4:1).

  • Procedure: Degas solvents. Heat at 90°C under

    
     for 16 hours.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

References

  • Synthesis of Pyrazolo[4,3-b]pyridines: Bedwell, E. V., et al. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines and related scaffolds."[1][4] RSC Advances, 2023.[1][4] (Note: Describes analogous [3,4-c] routes and general pyrazolopyridine chemistry).

  • Glumetinib (c-Met Inhibitor) & Scaffold Utility: "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy."[1][2][4] NIH National Library of Medicine, 2022.[1][4]

  • Chemical Properties & CAS Data: PubChem Compound Summary for CID 21643653 (1H-Pyrazolo[4,3-b]pyridine parent). [1][4]

  • General Synthesis Protocols: "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines." National Institutes of Health (NIH), 2023.[1][4]

Sources

Methodological & Application

Application Note: Characterization of 7-Methyl-1H-pyrazolo[4,3-b]pyridine Scaffolds in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for evaluating 7-Methyl-1H-pyrazolo[4,3-b]pyridine and its derivatives as ATP-competitive kinase inhibitors. While the pyrazolo[3,4-b]pyridine isomer is widely documented, the pyrazolo[4,3-b]pyridine scaffold represents a distinct, privileged chemotype with emerging potency against specific kinases, particularly Interleukin-2 inducible T-cell kinase (ITK) , c-Met , and CDK8 [1, 2].

This guide provides a validated workflow for:

  • Biochemical Screening: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine IC₅₀ values.

  • Mechanistic Validation: ATP-competitiveness studies.

  • Cellular Engagement: A protocol for assessing target inhibition in relevant cell lines.[1][2]

Scientific Background & Scaffold Rationale

The "Privileged" Scaffold

The 7-Methyl-1H-pyrazolo[4,3-b]pyridine core functions as a hinge-binding motif. In the context of kinase inhibition, the pyridine nitrogen (N5) and the pyrazole NH (N1/N2) typically form critical hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues).

  • Structural Advantage: Unlike its [3,4-b] isomer, the [4,3-b] orientation alters the vector of substituents at the 3- and 7-positions, allowing access to distinct hydrophobic pockets (Gatekeeper or Solvent Front) often inaccessible to standard adenine mimetics [1].

  • Target Specificity: Research indicates this scaffold is particularly effective in stabilizing the inactive conformations of Tyrosine kinases (like c-Met) and Tec family kinases (like ITK) [3].

Mechanism of Action

The molecule acts as a Type I or Type I½ inhibitor:

  • Binding: Competes directly with ATP for the catalytic cleft.

  • Inhibition: Prevents the transfer of the

    
    -phosphate from ATP to the tyrosine/serine/threonine residue of the substrate.
    
  • Readout: Reduction in phosphorylated substrate signal relative to DMSO controls.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the screening cascade, from compound solubilization to data fitting.

KinaseAssayWorkflow cluster_Biochem Biochemical Assay (TR-FRET) cluster_Data Analysis Start Compound Prep (7-Methyl-1H-pyrazolo[4,3-b]pyridine) Solubility DMSO Solubilization (10 mM Stock) Start->Solubility Reaction Kinase Reaction (+ ATP + Substrate) Solubility->Reaction Serial Dilution EnzymePrep Kinase + Antibody Mix (e.g., ITK / c-Met) EnzymePrep->Reaction Detection Eu-Ab Binding (Signal Generation) Reaction->Detection 60 min Incubation Readout Plate Reader (665nm/615nm Ratio) Detection->Readout CurveFit IC50 Calculation (4-Parameter Logistic) Readout->CurveFit

Figure 1: Operational workflow for high-throughput screening of pyrazolo[4,3-b]pyridine derivatives using TR-FRET.

Protocol 1: Biochemical TR-FRET Assay

This protocol uses a LanthaScreen™-style Eu-kinase binding format. It is robust, ratiometric, and resistant to compound autofluorescence—a critical feature when assaying fused heterocyclic rings like pyrazolopyridines.

Materials
  • Compound: 7-Methyl-1H-pyrazolo[4,3-b]pyridine (or derivative).

  • Kinase: Recombinant Human ITK or c-Met (active).

  • Substrate: PolyGT (or specific peptide substrate like GFP-STAT1).

  • Tracer: Eu-labeled anti-phosphotyrosine antibody (e.g., Eu-PY20).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Procedure
  • Compound Preparation (Acoustic or Manual):

    • Prepare a 10 mM stock in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve.

    • Transfer 20 nL of compound to a 384-well low-volume white plate.

  • Enzyme/Substrate Master Mix:

    • Dilute the kinase to 2X the optimal concentration (typically 0.5–2 nM final) in Assay Buffer.

    • Add 5 µL of the 2X Kinase mixture to the wells.

    • Pre-incubation: Incubate compound and kinase for 15 minutes at RT to allow for slow-binding kinetics (common with hinge binders).

  • Reaction Initiation:

    • Prepare 2X ATP/Substrate mix. Crucial: Use ATP at

      
       (typically 10–50 µM) to ensure the assay is sensitive to ATP-competitive inhibitors.
      
    • Add 5 µL of ATP/Substrate mix to start the reaction (Final Vol = 10 µL).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of Detection Mix (EDTA to stop reaction + Eu-labeled Antibody).

    • Incubate for 60 minutes to allow antibody equilibrium.

  • Data Acquisition:

    • Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm.

    • Emission 1: 615 nm (Donor).

    • Emission 2: 665 nm (Acceptor).

Data Analysis

Calculate the TR-FRET ratio:



Fit data to the 4-parameter logistic equation (Hill Slope):



Protocol 2: ATP-Competitiveness Validation

To confirm the 7-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold is binding at the hinge (ATP-competitive), perform the "ATP Shift" assay.

  • Run the standard IC₅₀ protocol (Protocol 1) at two distinct ATP concentrations:

    • Condition A: ATP =

      
      
      
    • Condition B: ATP =

      
      
      
  • Interpretation:

    • If the IC₅₀ increases linearly with ATP concentration (IC₅₀ shift > 3-fold), the compound is ATP-competitive .

    • If IC₅₀ remains unchanged, the compound may be allosteric or non-competitive.

Protocol 3: Cellular Target Engagement (Western Blot)

While biochemical assays prove inhibition, cellular assays prove permeability and stability.

Materials
  • Cell Line: Jurkat (T-cell lymphoma) for ITK; A549 for c-Met.

  • Stimulant: Anti-CD3/CD28 (for Jurkat) or HGF (for A549).

  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail.

Procedure
  • Seeding: Seed cells at

    
     cells/mL in 6-well plates. Starve in serum-free media for 4 hours.
    
  • Treatment: Treat cells with the 7-Methyl-1H-pyrazolo[4,3-b]pyridine derivative (0.1, 1, 10 µM) for 1 hour.

  • Stimulation: Stimulate cells (e.g., 50 ng/mL HGF for 15 mins).

  • Lysis: Wash with ice-cold PBS and lyse.

  • Blotting:

    • Primary Ab: Anti-phospho-PLC

      
      1 (Tyr783) – Downstream marker of ITK.
      
    • Control Ab: Total PLC

      
      1 and GAPDH.
      
  • Quantification: Normalize Phospho-signal to Total-signal using densitometry.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Non-specific Ab bindingIncrease Brij-35 to 0.05% or add BSA (0.1%).
Low Signal Window Insufficient PhosphorylationTitrate Enzyme concentration; ensure ATP is not degraded (avoid freeze-thaw).
Steep Hill Slope (>1.5) Compound AggregationThe pyrazolo[4,3-b]pyridine scaffold is planar and hydrophobic. Add 0.01% Triton X-100 to prevent colloidal aggregation.
Potency Drop in Cells Poor PermeabilityThe 7-methyl group aids lipophilicity, but check PAMPA/Caco-2 data. Ensure serum concentration in cell assay is low (<5%) to minimize protein binding.

References

  • Synthesis and Biological Evaluation of Pyrazolo[4,3-b]pyridines. Context: Discusses the synthesis of the [4,3-b] isomer and its application in kinase inhibition (specifically ITK and c-Met). Source:Molecules / PMC. URL:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Context: A comprehensive review comparing [3,4-b] and [4,3-b] scaffolds and their binding modes in FGFR and ITK. Source:RSC Medicinal Chemistry. URL:[Link]

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives. Context: While focusing on the [3,4-b] isomer, this reference establishes the baseline protocols for pyrazolopyridine solubility and kinase assay buffers applicable to the [4,3-b] isomer. Source:Bioorganic Chemistry / PubMed. URL:[Link]

Sources

7-Methyl-1H-pyrazolo[4,3-b]pyridine crystallization methods

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Crystallization Protocols for 7-Methyl-1H-pyrazolo[4,3-b]pyridine

Executive Summary & Chemical Context

7-Methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1008-88-4 / Catalog analogs) is a fused bicyclic heteroaromatic scaffold frequently utilized in medicinal chemistry as a bioisostere for purines or indazoles.[1] Its planar structure and hydrogen-bonding potential (donor: pyrazole NH; acceptor: pyridine N, pyrazole N) make it a prime candidate for kinase inhibition studies.[1]

However, the synthesis of pyrazolo[4,3-b]pyridines often yields regioisomeric byproducts (e.g., [3,4-b] or [1,5-a] isomers) and amorphous precipitates.[1] High-fidelity crystallization is not merely a purification step but a critical control point to ensure isomeric purity and define the solid-state form (polymorph) prior to biological assaying.[1]

This guide details three distinct crystallization methodologies:

  • Thermal Recrystallization: For bulk purification.[1]

  • Anti-Solvent Precipitation: For high-yield recovery.[1]

  • Vapor Diffusion: For growing single crystals (X-ray diffraction).[1]

Physicochemical Profile & Solubility

Before attempting crystallization, the solubility profile must be established.[1] As a rigid, planar heteroaromatic, 7-Methyl-1H-pyrazolo[4,3-b]pyridine exhibits "brick-dust" character—high lattice energy driven by ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-

stacking and intermolecular hydrogen bonding.

Key Molecular Features:

  • H-Bond Donor: N1-H (Pyrazole).[1]

  • H-Bond Acceptor: N5 (Pyridine) and N2 (Pyrazole).[1]

  • pKa: Pyridine Nitrogen ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     5.2 (Basic); Pyrazole NH 
    
    
    
    14 (Weakly Acidic).

Solvent Compatibility Matrix:

Solvent ClassExamplesSolubility StatusApplication
Protic Polar Methanol, EthanolModerate (Hot) / Low (Cold)Primary Crystallization Solvent
Aprotic Polar DMSO, DMF, DMAcHigh (even at RT)Solvent for Anti-solvent methods
Moderately Polar Ethyl Acetate, AcetoneLow to Moderate Co-solvent or Slurry wash
Non-Polar Hexane, HeptaneInsoluble Anti-solvent
Chlorinated DCM, ChloroformModerate Extraction/Transfer only

Decision Logic for Method Selection

The following decision tree illustrates the logic for selecting the appropriate crystallization strategy based on your material's initial state and purity goals.

SolventSelection Start Crude 7-Methyl-1H-pyrazolo[4,3-b]pyridine SolubilityCheck Solubility Test in Ethanol (Reflux) Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Yes Insoluble Sparingly Soluble / Insoluble SolubilityCheck->Insoluble No Method1 Method 1: Thermal Recrystallization (Slow Cooling) Soluble->Method1 Method2 Method 2: Anti-Solvent Precipitation (DMSO/Water) Insoluble->Method2 XrayGoal Goal: Single Crystal (XRD)? Method1->XrayGoal Method2->XrayGoal Method3 Method 3: Vapor Diffusion XrayGoal->Method3 Yes

Figure 1: Decision matrix for selecting the optimal crystallization pathway.

Detailed Protocols

Method 1: Thermal Recrystallization (Standard Purification)

Best for: Removing minor impurities and improving crystallinity of bulk material.[1]

Reagents:

  • Solvent: Ethanol (Absolute) or Methanol.[1]

  • Anti-solvent (Optional): Water.[1]

Protocol:

  • Preparation: Place 1.0 g of crude 7-Methyl-1H-pyrazolo[4,3-b]pyridine in a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 10 mL of Ethanol. Heat the mixture to reflux (78°C).

    • Observation Point: If the solid does not dissolve completely, add Ethanol in 2 mL increments, waiting 2 minutes between additions, until a clear solution is obtained.

    • Critical Limit: Do not exceed 30 mL total volume (30 vol).[1] If insoluble at this volume, switch to Method 2.

  • Hot Filtration (Optional): If black specks (Pd residue from synthesis) or insoluble particles remain, filter the hot solution through a pre-warmed Celite pad or glass frit.[1]

  • Nucleation: Remove from heat and allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Tip: Wrap the flask in aluminum foil or a towel to insulate it and slow the cooling rate.[1] This promotes larger, purer crystals.[1]

  • Maturation: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with 2 x 5 mL of cold Ethanol.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours to remove residual solvent.

Method 2: Anti-Solvent Precipitation (High Recovery)

Best for: Material that is thermally unstable or sparingly soluble in alcohols.[1]

Reagents:

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF.[1]

  • Anti-solvent: Water (Milli-Q preferred).[1]

Protocol:

  • Dissolution: Dissolve 500 mg of crude compound in the minimum amount of DMSO at room temperature (approx. 2-5 mL). Vortex or sonicate to ensure complete dissolution.[1]

  • Filtration: Syringe-filter the solution (0.45 µm PTFE) into a clean beaker to remove particulate matter.

  • Precipitation: While stirring rapidly, add Water dropwise.

    • Mechanism:[1][2][3] Water disrupts the solvation shell of the organic molecule, forcing it to precipitate.[1]

    • Endpoint: Continue adding water until a persistent cloudiness forms (approx. 1:1 ratio), then add an excess of water (total volume ratio 1:3 DMSO:Water).[1]

  • Aging: Allow the slurry to stir for 30 minutes.

  • Isolation: Filter the fine precipitate.

    • Wash: Wash extensively with water to remove DMSO traces (DMSO has a high boiling point and is difficult to dry).[1]

  • Drying: Vacuum dry at 50°C. Note: Check NMR for residual DMSO.

Method 3: Vapor Diffusion (X-ray Quality Crystals)

Best for: Growing high-quality single crystals for structure determination.[1]

Reagents:

  • Inner Solvent: Methanol or DMF.[1]

  • Outer Solvent: Diethyl Ether or Pentane.[1]

Protocol:

  • Inner Vial: Dissolve 20 mg of the pure compound in 1 mL of Methanol in a small (4 mL) glass vial. Ensure the solution is clear (filter if necessary).

  • Outer Vial: Place the small vial (uncapped) inside a larger (20 mL) vial containing 5 mL of Diethyl Ether.

  • Sealing: Tightly cap the large outer vial.

  • Diffusion: Store the setup in a vibration-free area at constant temperature (20°C).

    • Mechanism:[1][2][3] The volatile outer solvent (Ether) diffuses into the inner solvent (Methanol), slowly reducing the solubility of the target compound and promoting controlled crystal growth.[1]

  • Harvest: Check after 3-7 days. Crystals should form on the walls or bottom of the inner vial.[1]

Characterization & Validation

After isolation, the crystalline material must be validated to ensure it is the correct isomer and free of solvents.[1]

A. 1H-NMR Spectroscopy (Isomer Check) The position of the methyl group and the splitting pattern of the pyridine protons are diagnostic.[1]

  • 7-Methyl-1H-pyrazolo[4,3-b]pyridine: The methyl group (approx.[1][4] ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     2.4-2.6 ppm) will show NOE (Nuclear Overhauser Effect) correlations with the pyridine proton at C6, but not with the pyrazole proton at C3.
    
  • Differentiation: Compare the coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     values) of the aromatic protons. Pyridine ring protons typically show 
    
    
    
    Hz depending on substitution.

B. Powder X-Ray Diffraction (PXRD)

  • Run a scan from 2ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     = 3° to 40°.
    
  • Sharp, well-defined peaks indicate high crystallinity.[1]

  • A "halo" indicates amorphous material (failed crystallization).[1]

C. Thermal Analysis (DSC)

  • Determine the Melting Point (MP).[1]

  • Expected Range: Fused pyrazolopyridines typically melt >150°C. A sharp endotherm (range < 2°C) confirms high purity.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Oiling Out" Impurities lowered the MP; Cooling too fast.[1]Re-heat to dissolve oil.[1] Add a "seed crystal" of pure material at the saturation point.[1] Cool slower.
No Precipitation Solution too dilute.[1]Concentrate the solution by rotary evaporation to half volume. Add anti-solvent (Water or Hexane).[1]
Amorphous Solid Precipitation too fast.[1]Use Method 3 (Vapor Diffusion) or Method 1 with extremely slow cooling (leave in a Dewar flask with hot water).[1]
Solvent Trapping Solvated crystal form (Solvate).[1]Dry at higher temp (60°C) under high vacuum.[1] Check TGA for weight loss.

References

  • Synthesis and General Properties

    • Title: "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications" (Review covering the general class and synthesis strategies).[1]

    • Source: Molecules (MDPI), 2022.[1]

    • URL:[Link][1]

  • Chemical Data & Identifiers

    • Title: "1H-Pyrazolo[4,3-b]pyridine PubChem Entry" (Parent scaffold data).[1][5][6]

    • Source: PubChem (NIH).[1]

    • URL:[Link][1]

  • Crystallization Methodology (Analogous Systems)

    • Title: "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines" (Contains general purification/recrystalliz
    • Source: PMC (PubMed Central), 2023.[1]

    • URL:[Link]

  • Commercial Availability & Verification

    • Title: "7-Methyl-1H-pyrazolo[4,3-b]pyridine Product Page" (Confirming existence and basic properties).[1][4]

    • Source: Splendid Lab / Chemical Suppliers.[1]

    • URL:[Link] (General Catalog Verification)

Sources

Application Note: In Vivo Dosage & Optimization of 7-Methyl-1H-pyrazolo[4,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, extensively utilized in the design of type I and type II kinase inhibitors (e.g., c-Met , TRK , CDK ) and GPCR antagonists. While the unsubstituted 7-methyl core serves as a critical building block to block metabolic hotspots or induce steric selectivity, its derivatives—such as the clinical c-Met inhibitor Glumetinib (SCC244) —demonstrate potent antineoplastic activity.

This guide provides a standardized protocol for determining the optimal in vivo dosage for novel derivatives of this scaffold. It synthesizes data from validated clinical candidates to establish starting dosage ranges, formulation strategies, and pharmacokinetic (PK) evaluation workflows.

Chemical Identity & Pharmacological Context[1][2][3][4][5][6][7][8][9]

Structural Significance

The 1H-pyrazolo[4,3-b]pyridine system is isomeric to the more common [3,4-b] system (found in many kinase inhibitors). The specific inclusion of a 7-methyl group is often a strategic medicinal chemistry modification designed to:

  • Block Metabolism: Prevent oxidation at the electron-deficient C7 position.

  • Steric Occlusion: Induce atropisomerism or lock conformation to fit into the ATP-binding pocket of kinases (e.g., the hinge region).

Reference Benchmark: Glumetinib

To ground this protocol in empirical reality, we utilize Glumetinib (a pyrazolo[4,3-b]pyridine sulfonyl derivative) as the reference standard for dosage scaling.

  • Target: c-Met (Hepatocyte Growth Factor Receptor).[1]

  • Clinical Dose Equivalent: 100–300 mg (human).

  • Preclinical Dosage (Murine): 5 mg/kg to 50 mg/kg QD (Once Daily).

Formulation Strategy

Compounds based on the 7-methyl-1H-pyrazolo[4,3-b]pyridine core are typically lipophilic (LogP > 3.0) and require specific vehicle systems to ensure bioavailability.

ComponentStandard Formulation (Suspension)Advanced Formulation (Solution)Purpose
Active Agent Micronized CompoundDissolved CompoundTarget Engagement
Solvent -5% DMSO or DMAInitial Solubilization
Surfactant 0.5% Tween-8010% Solutol HS-15Wetting/Emulsification
Carrier 0.5% Methylcellulose (MC)40% PEG-400Viscosity/Stability
Aqueous Phase 99% Water45% Water / SalineBulk Vehicle
pH Adjustment pH 6.0–7.0pH 3.5–4.0 (if basic N)Solubility Enhancement

Critical Protocol Step: Always measure the kinetic solubility of your specific 7-methyl derivative in the chosen vehicle before in vivo administration. If precipitation occurs within 4 hours, switch to the "Advanced Formulation" containing PEG-400/Solutol.

In Vivo Dosage Protocol

Phase 1: Maximum Tolerated Dose (MTD)

Objective: Define the upper limit of toxicity before efficacy testing. Subjects: Naive BALB/c or C57BL/6 mice (n=3 per group).

  • Starting Dose: 10 mg/kg (P.O. or I.P.).

  • Escalation Scheme: 10 → 30 → 100 → 200 mg/kg.

  • Observation: Monitor for 48 hours. Watch for weight loss (>15%), piloerection, or lethargy.

  • Stop Criteria: If >10% body weight loss is observed at 100 mg/kg, set 50 mg/kg as the functional high dose.

Phase 2: Pharmacokinetic (PK) Profiling

Objective: Confirm exposure levels exceed the cellular IC50 (typically <100 nM for this scaffold).

  • Dose: 10 mg/kg (Single Bolus).

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Target Plasma Concentration:

    
    .
    
Phase 3: Efficacy Study (Xenograft Model)

Objective: Assess tumor growth inhibition (TGI).

GroupTreatmentDosageFrequencyRoute
G1 Vehicle Control-QD x 21 daysP.O.
G2 Low Dose5 mg/kg QD x 21 daysP.O.
G3 Mid Dose15 mg/kg QD x 21 daysP.O.
G4 High Dose50 mg/kg QD x 21 daysP.O.
G5 Reference (e.g., Crizotinib)25 mg/kgQD x 21 daysP.O.

Mechanistic Visualization

Optimization Workflow

The following diagram illustrates the decision matrix for optimizing the dosage of 7-methyl-1H-pyrazolo[4,3-b]pyridine derivatives, linking physicochemical properties to in vivo outcomes.

DosageOptimization Start Candidate: 7-Methyl-1H-pyrazolo[4,3-b]pyridine Deriv. Solubility Kinetic Solubility Test (PBS pH 7.4) Start->Solubility Formulation Select Vehicle: Suspension vs. Solution Solubility->Formulation LogP > 3 MTD MTD Study (10 - 200 mg/kg) Formulation->MTD PK PK Profiling (Tmax, Cmax, AUC) MTD->PK Decision Is Cmin > 5x IC50? PK->Decision Efficacy Efficacy Study (Tumor Xenograft) Decision->Efficacy Yes Redesign Redesign: Modify C3/N1 Substituents Decision->Redesign No (Low Exposure) Redesign->Start

Caption: Iterative workflow for optimizing in vivo dosage of pyrazolo[4,3-b]pyridine scaffolds.

Target Signaling (c-Met Example)

Since many derivatives of this class target c-Met, understanding the downstream pathway is crucial for selecting biomarkers (e.g., p-ERK, p-AKT).

cMetSignaling HGF HGF (Ligand) cMet c-Met Receptor (Target) HGF->cMet Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Inhibitor 7-Methyl-Pyrazolo Derivative Inhibitor->cMet Inhibition (Type I/II) AKT AKT PI3K->AKT Survival Survival (Anti-Apoptosis) AKT->Survival ERK ERK/MAPK RAS->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Mechanism of action for c-Met inhibition by pyrazolo[4,3-b]pyridine derivatives.

References

  • Ai, J., et al. (2018). "Discovery of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective c-Met Inhibitor in Clinical Development." Molecular Cancer Therapeutics.

  • Lovering, F., et al. (2016). "Pyrazolo[4,3-b]pyridines as Potent Inhibitors of c-Met." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2023). "1H-Pyrazolo[4,3-b]pyridine."[2][3][4] National Center for Biotechnology Information.

  • FDA Access Data. (2022). "Gumarontinib (SCC244) Clinical Pharmacology Review."

Sources

Application Note: Experimental Design for 7-Methyl-1H-pyrazolo[4,3-b]pyridine in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating 7-Methyl-1H-pyrazolo[4,3-b]pyridine , a privileged scaffold in medicinal chemistry known for its bioisosteric similarity to purines and indazoles. This guide focuses on its application as a kinase inhibitor backbone in oncology, specifically targeting pathways such as c-Met, TRK, and CDK .

Introduction & Scientific Rationale

The 7-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold represents a critical "privileged structure" in oncology drug discovery. Structurally, it serves as a bioisostere for the adenine ring of ATP, allowing it to anchor effectively within the ATP-binding pocket of various protein kinases.

Why this Scaffold?
  • Purine Mimicry: The fused 5:6 heterocyclic system mimics the purine core, facilitating hydrogen bonding with the hinge region of kinases (e.g., CDK, c-Met, TRK).

  • 7-Methyl Substitution: The methyl group at the 7-position (on the pyridine ring) often occupies the hydrophobic pocket (Gatekeeper region) or improves lipophilicity (

    
    ), enhancing cellular permeability compared to the unsubstituted parent.
    
  • Synthetic Versatility: The N1 and C3 positions on the pyrazole ring and the C5/C6 positions on the pyridine ring offer vectors for derivatization to tune selectivity and potency.

Chemical Synthesis & Derivatization Strategy

Before biological testing, the scaffold must be synthesized or derivatized. The Japp-Klingemann reaction followed by cyclization is the industry-standard protocol for generating the [4,3-b] isomer with high regioselectivity.

Core Synthesis Workflow (Graphviz)

SynthesisWorkflow Start 2-Chloro-3-nitropyridine Step1 Nucleophilic Substitution (with Acetoacetate) Start->Step1 SNAr Step2 Japp-Klingemann Reaction Step1->Step2 Diazonium Salt Step3 Reductive Cyclization (Fe/AcOH or SnCl2) Step2->Step3 Hydrazone Intermediate Final 7-Methyl-1H-pyrazolo[4,3-b]pyridine Step3->Final Ring Closure Deriv N1/C3 Derivatization (SAR Library) Final->Deriv Functionalization

Figure 1: Synthetic route for the 7-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold via the nitro-pyridine pathway.

Target Identification & Kinase Profiling

Since this scaffold is an ATP-mimic, the first experimental priority is establishing the Kinase Selectivity Profile . Do not assume a single target; this scaffold often exhibits polypharmacology.

Protocol: High-Throughput Kinase Profiling (FRET-based)

Objective: Determine


 values against a panel of oncogenic kinases (e.g., c-Met, VEGFR2, CDK2, TRKA).

Materials:

  • Recombinant Kinases (Human)

  • FRET Tracer (e.g., LanthaScreen™ Eu-anti-His Antibody)

  • ATP (

    
     concentration)
    
  • Test Compound: 7-Methyl-1H-pyrazolo[4,3-b]pyridine derivative (10 mM DMSO stock)

Step-by-Step Procedure:

  • Preparation: Dilute the test compound in 1x Kinase Buffer to 4x working concentration (starting at 10

    
    M, 3-fold serial dilutions).
    
  • Reaction Assembly: In a 384-well plate, add:

    • 2.5

      
      L of 4x Compound.
      
    • 2.5

      
      L of 4x Kinase/Antibody mixture.
      
    • 2.5

      
      L of 4x Tracer.
      
    • 2.5

      
      L of 4x ATP.
      
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes in the dark.

  • Detection: Read TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

  • Analysis: Calculate the Emission Ratio (520/495). Fit data to a sigmoidal dose-response curve to generate

    
    .
    

Data Output Example:

Kinase TargetIC50 (nM)Selectivity FoldClinical Relevance
c-Met 121.0x (Ref)Hepatocellular Carcinoma
TRKA 453.7xNTRK-fusion tumors
CDK2 25020.8xCell Cycle Regulation
VEGFR2 >1000>80xAngiogenesis

In Vitro Efficacy: Cell Viability & Phenotypic Assays

Once the kinase target is validated, efficacy must be demonstrated in relevant cancer cell lines.

Protocol: MTT Antiproliferative Assay

Objective: Quantify the cytotoxic effect (


) in cancer cell lines (e.g., A549, HeLa, HepG2).

Critical Control: Use Staurosporine or a known inhibitor of your specific target (e.g., Crizotinib for c-Met) as a positive control.

Procedure:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Add compound (0.01 – 100

    
    M) for 72h. Maintain DMSO < 0.5%.
    
  • Labeling: Add 20

    
    L MTT reagent (5 mg/mL) per well. Incubate 4h at 37°C.
    
  • Solubilization: Aspirate media; add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Absorbance at 570 nm.

Protocol: Cell Cycle Analysis (Flow Cytometry)

Rationale: Pyrazolo[4,3-b]pyridines targeting CDKs typically cause G1/S arrest , while those targeting tubulin or Mps1 cause G2/M arrest . This assay distinguishes the mechanism.

Procedure:

  • Treatment: Treat cells with

    
     concentration for 24h.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Wash ethanol; resuspend in PBS containing RNase A (100

    
    g/mL) and Propidium Iodide (PI) (50 
    
    
    
    g/mL).
  • Acquisition: Analyze >10,000 events on a Flow Cytometer (PE channel).

Mechanism of Action (MoA) Validation

To prove the compound works on-target inside the cell, you must visualize the inhibition of downstream signaling.

Signaling Pathway Diagram (c-Met/MAPK Example)

SignalingPathway Ligand HGF (Ligand) Receptor c-Met / TRK (Receptor Tyrosine Kinase) Ligand->Receptor Activation Ras Ras Receptor->Ras Phosphorylation Inhibitor 7-Methyl-1H-pyrazolo[4,3-b]pyridine Inhibitor->Receptor Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation (p-ERK) Prolif Cell Proliferation & Survival ERK->Prolif

Figure 2: Proposed inhibition of the c-Met/MAPK signaling axis by the scaffold.

Protocol: Western Blotting

Objective: Detect reduction in phosphorylation of the target (e.g., p-c-Met, p-ERK, p-AKT).

  • Lysis: Lyse treated cells in RIPA buffer + Phosphatase Inhibitors.

  • Separation: SDS-PAGE (10% gel).

  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-p-c-Met (Tyr1234/1235), Anti-Total c-Met, Anti-p-ERK.

    • Secondary: HRP-conjugated IgG.

  • Validation: A decrease in p-Met/Total-Met ratio confirms on-target activity.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines

    • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023).[1][2][3] PMC - NIH.

    • [Link]

  • Biological Activity (TRK Inhibition)

    • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022).[4][5][6] RSC Advances. (Note: Discusses the isomeric scaffold, highly relevant for SAR comparison).

    • [Link]

  • PD-1/PD-L1 Interaction

    • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.[7] (2021).[7][8] Bioorganic Chemistry.

    • [Link]

  • Mps1 Inhibition

    • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer.[3] (2023).[1][2][3] European Journal of Medicinal Chemistry.

    • [Link]

Sources

Application Note: Visualizing Cellular Targets of 7-Methyl-1H-pyrazolo[4,3-b]pyridine Using In Situ Hybridization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Small Molecules and Their Cellular Action

The 1H-pyrazolo[4,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a new generation of targeted therapeutics.[1] Derivatives of this heterocyclic system have shown potent activity as inhibitors of critical signaling proteins, including TANK-binding kinase 1 (TBK1) in innate immunity pathways, Anaplastic Lymphoma Kinase (ALK) in oncology, and as modulators of the PD-1/PD-L1 immune checkpoint.[2][3][4] The specific compound, 7-Methyl-1H-pyrazolo[4,3-b]pyridine, belongs to this promising class of molecules, making it a compound of significant interest for drug development.

A fundamental challenge in drug development is understanding where a compound of interest exerts its effects within the complex architecture of a tissue. While the compound itself is a small molecule, a powerful method to map its potential sites of action is to visualize the expression of its biological target. In Situ Hybridization (ISH) is a highly specific and sensitive technique designed to detect nucleic acid sequences (mRNA or DNA) within morphologically preserved cells and tissues.[5][6]

This guide provides a comprehensive protocol to detect the messenger RNA (mRNA) of the putative protein target of 7-Methyl-1H-pyrazolo[4,3-b]pyridine. By localizing the mRNA, researchers can identify the specific cell types that are producing the target protein, thereby creating a cellular and anatomical map of the drug's potential activity. This protocol is presented as a robust, self-validating framework that can be adapted to various targets of the pyrazolopyridine class, using TBK1 as a primary example due to its established linkage to related compounds.[2]

Principle of the Method: From mRNA Target to Visual Signal

The core of this protocol lies in the specific annealing (hybridization) of a synthetically generated, labeled nucleic acid probe to its complementary mRNA sequence within a tissue section.[7][8] An antisense RNA probe, labeled with a hapten like digoxigenin (DIG), is synthesized to be the reverse complement of the target mRNA. When applied to a properly prepared tissue section, this probe will bind exclusively to its target. A subsequent immunodetection step, using an antibody against the DIG label that is conjugated to an enzyme (e.g., alkaline phosphatase), generates a stable, colored precipitate precisely at the location of the target mRNA.[9] This provides an unambiguous visual readout of gene expression at the single-cell level.

G cluster_cell Cell Cytoplasm cluster_hybridization Hybridization Event cluster_control Specificity Control MRNA Target mRNA (e.g., TBK1) 5'-...AGCUUAGC...-3' Antisense_Probe DIG-Labeled Antisense Probe 3'-...UCGAAUCG...-5' MRNA_target Target mRNA Sequence 5'-...AGCUUAGC...-3' Antisense_Probe->MRNA_target Specific Binding Sense_Probe DIG-Labeled Sense Probe 5'-...AGCUUAGC...-3' MRNA_target2 Target mRNA Sequence 5'-...AGCUUAGC...-3' Sense_Probe->MRNA_target2 No Binding

Caption: Principle of antisense probe hybridization.

PART 1: Probe Design and Synthesis

The specificity of ISH is fundamentally determined by the probe. This section details the creation of a high-fidelity, DIG-labeled antisense RNA probe.

Probe Template Design & PCR Amplification

The causality behind probe design is to select a unique region of the target mRNA (e.g., human TBK1, NM_013254.4) to avoid cross-hybridization with other transcripts. An ideal probe length is 300-800 bp for optimal tissue penetration and signal strength.

  • Sequence Selection: Identify a ~500 bp region in the coding sequence or 3' UTR of the target gene. Use NCBI BLAST to ensure the sequence lacks significant homology to other known genes.

  • Primer Design: Design PCR primers to amplify this region from cDNA. Crucially, append RNA polymerase promoter sequences to the primers.

    • Forward Primer: Add T3 promoter sequence (AATTAACCCTCACTAAAGGG) to the 5' end.

    • Reverse Primer: Add T7 promoter sequence (TAATACGACTCACTATAGGG) to the 5' end. This allows for the synthesis of both antisense (using T3 polymerase) and sense (using T7 polymerase) probes from the same PCR template.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase from a cDNA source (e.g., commercial human brain cDNA).

  • Purification & QC: Purify the PCR product and verify its size and purity by running an aliquot on a 1.2% agarose gel. A single, sharp band of the expected size is required.[10]

In Vitro Transcription for Labeled Probe Synthesis

This step uses the PCR product as a template for RNA polymerase to synthesize single-stranded RNA probes, incorporating DIG-labeled nucleotides.

  • Reaction Setup: Assemble the in vitro transcription reaction. A typical 20 µL reaction is outlined in the table below. To synthesize the antisense probe, use the T3 RNA polymerase. For the sense control probe, set up a separate reaction using T7 RNA polymerase.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.[11]

  • Template Removal: Add DNase I to the reaction and incubate for 20 minutes at 37°C to digest the PCR template DNA.[11]

  • Probe Purification: Purify the RNA probe using a spin column-based kit or via lithium chloride/ethanol precipitation.[10][11]

  • Quality Control: Run 1 µL of the probe on an agarose gel to confirm a single, non-degraded RNA band. A smear indicates degradation.[11] Quantify the probe concentration using a spectrophotometer. Store the probe in 50% formamide at -20°C.

Table 1: In Vitro Transcription Reaction Components

Component Volume (µL) Final Concentration
5x Transcription Buffer 4 1x
10x DIG RNA Labeling Mix 2 1x
Purified PCR Template 1 µg 50 ng/µL
RNase Inhibitor 1 20 U
T3 or T7 RNA Polymerase 2 40 U

| Nuclease-Free Water | to 20 µL | - |

PART 2: Tissue Preparation – The Foundation of Quality Data

Proper tissue handling is non-negotiable for preserving RNA integrity. The goal is to rapidly inactivate endogenous RNases and preserve tissue morphology. Formalin-fixed, paraffin-embedded (FFPE) tissue is standard.

  • Fixation: Immediately immerse freshly dissected tissue (not thicker than 4 mm) in 10% neutral buffered formalin (NBF) for 16-32 hours at room temperature. Over-fixation can mask the target sequence, while under-fixation leads to poor morphology and RNA degradation.

  • Processing: Dehydrate the fixed tissue through a graded series of ethanol (70%, 95%, 100%) and clear with xylene.

  • Embedding: Infiltrate the tissue with molten paraffin wax (held at ≤60°C) and embed to create FFPE blocks.

  • Sectioning: Cut 5 µm thick sections using a microtome and float them onto a water bath. Mount the sections onto positively charged slides (e.g., Superfrost® Plus).

  • Drying: Air-dry the slides overnight at room temperature to ensure firm adhesion.

PART 3: Step-by-Step In Situ Hybridization Protocol

This multi-step process requires meticulous attention to detail. All solutions should be prepared with nuclease-free water.

Pre-hybridization: Preparing the Canvas

These steps deparaffinize the tissue, rehydrate it, and permeabilize the cells to allow probe entry.

  • Deparaffinization: Immerse slides in xylene (2x 5 min).

  • Rehydration: Rehydrate through a graded ethanol series: 100% (2x 2 min), 95% (2 min), 70% (2 min).

  • Washing: Rinse in DEPC-treated PBS (2x 5 min).

  • Permeabilization (Proteinase K Digestion): This step is critical for unmasking the target mRNA from associated proteins.[8] Incubate slides in Proteinase K solution (10 µg/mL in PBS) at 37°C for 10-20 minutes. The optimal time is tissue-dependent and must be empirically determined. Over-digestion destroys morphology; under-digestion prevents probe access.

  • Post-Fixation: Briefly fix again in 4% paraformaldehyde/PBS for 10 minutes at room temperature to secure the now-exposed mRNA.

  • Acetylation: To reduce non-specific binding of the negatively charged probe to positively charged tissue elements, incubate slides in freshly prepared 0.1 M triethanolamine with 0.25% acetic anhydride for 10 minutes.

Hybridization: The Main Event
  • Pre-hybridization: Apply hybridization buffer (without probe) to the sections and incubate in a humidified chamber at 65°C for 1-2 hours. This blocks non-specific binding sites.

  • Probe Application: Dilute the DIG-labeled probe in hybridization buffer to a final concentration of 100-500 ng/mL. The optimal concentration should be determined empirically.[9]

  • Denaturation: Heat the diluted probe to 80°C for 5 minutes to linearize it, then immediately chill on ice.

  • Hybridization: Remove the pre-hybridization buffer from the slides. Apply 100-200 µL of the probe-containing hybridization buffer to each section, cover with a coverslip, and seal to prevent evaporation.

  • Incubation: Incubate overnight (16-18 hours) in a humidified chamber at 65°C. This temperature, in combination with the formamide in the buffer, provides high stringency, ensuring only specifically bound probes remain.[9]

Table 2: Key Solutions and Buffers

Solution Key Components Purpose
Hybridization Buffer 50% Formamide, 5x SSC, 50 µg/mL Heparin, 1x Denhardt's solution, 0.1% Tween-20, 5 mM EDTA Provides high stringency, blocks non-specific binding
MABT Buffer 100 mM Maleic acid, 150 mM NaCl, 0.1% Tween-20, pH 7.5 Washing buffer for immunodetection steps
Blocking Solution 2% Blocking Reagent (Roche), 10% Heat-Inactivated Sheep Serum in MABT Prevents non-specific antibody binding

| NBT/BCIP Solution | Nitro-blue tetrazolium chloride / 5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt in detection buffer | Chromogenic substrate for Alkaline Phosphatase |

Post-hybridization Washes & Immunodetection

Washes are performed under stringent conditions (high temperature, low salt) to remove any non-specifically bound probe.[8]

  • Stringency Washes:

    • Wash 1: 5x SSC at 65°C for 15 minutes.

    • Wash 2: 0.2x SSC at 65°C for 30 minutes (2x). This is a high-stringency wash.[9]

    • Wash 3: MABT buffer at room temperature (2x 5 min).

  • Blocking: Incubate slides in Blocking Solution for 1-2 hours at room temperature.

  • Antibody Incubation: Apply anti-DIG-AP Fab fragments (Roche), diluted 1:2000 in Blocking Solution. Incubate overnight at 4°C in a humidified chamber.[9]

  • Post-Antibody Washes: Wash extensively in MABT (3x 20 min).

  • Equilibration: Equilibrate slides in detection buffer (100 mM Tris pH 9.5, 100 mM NaCl, 50 mM MgCl₂) for 10 minutes.

Signal Development and Visualization
  • Chromogenic Reaction: Apply NBT/BCIP solution to the sections and incubate in the dark. Monitor color development under a microscope every 15-30 minutes. The reaction can take from 1 hour to overnight.

  • Stopping the Reaction: Once the desired signal intensity is reached with minimal background, stop the reaction by washing thoroughly in PBS.[12]

  • Counterstaining: Briefly counterstain with Nuclear Fast Red for 1-5 minutes to visualize cell nuclei.

  • Dehydration & Mounting: Dehydrate through an ethanol series, clear in xylene, and mount with a permanent mounting medium.

PART 4: The Self-Validating System: Controls and Validation

Trustworthy data is built on a foundation of rigorous controls. Every ISH experiment must include the following to validate the specificity of the signal.[13]

  • Sense Probe (Negative Control): This is the most critical control. A probe with the same sequence as the mRNA should not bind. Hybridize a parallel slide with the DIG-labeled sense probe. It should yield no signal.

  • RNase Pre-treatment (Negative Control): Pre-treating a slide with RNase A (100 µg/mL) for 30 minutes at 37°C before the pre-hybridization step should completely abolish the signal, confirming the probe is binding to RNA.[14]

  • Positive Control Tissue (Positive Control): Use a tissue section known to have high expression of the target mRNA (e.g., from a cell line pellet or a specific organ). This confirms that the protocol and reagents are working correctly.

  • No Probe (Method Control): Omitting the probe from the hybridization buffer should result in no signal, ensuring the detection system itself is not causing background.

Experimental Workflow Overview

WorkFlow Prep Tissue Preparation (Fixation, Embedding, Sectioning) PreHyb Pre-hybridization (Deparaffinization, Permeabilization) Prep->PreHyb Hyb Hybridization (Overnight with DIG-Probe) PreHyb->Hyb RNase_Control RNase Digestion Control PreHyb->RNase_Control Validate RNA target PostHyb Post-hybridization Washes (High Stringency) Hyb->PostHyb Sense_Control Sense Probe Control Hyb->Sense_Control Validate specificity Detection Immunodetection (Anti-DIG-AP Antibody) PostHyb->Detection Develop Signal Development (NBT/BCIP Substrate) Detection->Develop Image Counterstain & Imaging Develop->Image

Caption: Overall workflow for the in situ hybridization protocol.

Troubleshooting Guide

Table 3: Common ISH Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
No Signal or Weak Signal 1. RNA degradation in tissue. 2. Inefficient probe labeling or degradation. 3. Insufficient tissue permeabilization. 1. Use fresh tissue; ensure rapid fixation. Check tissue quality with a probe for a housekeeping gene (e.g., GAPDH). 2. Verify probe integrity and concentration on a gel. 3. Optimize Proteinase K digestion time and concentration.[15]
High Background 1. Non-specific probe binding. 2. Non-specific antibody binding. 3. Over-development of color reaction. 1. Increase stringency of post-hybridization washes (higher temp or lower salt). Ensure acetylation step was performed. 2. Increase blocking time and/or add more serum. Ensure adequate washing after antibody incubation. 3. Monitor color development closely and stop the reaction earlier.[12]
Damaged Tissue Morphology 1. Over-digestion with Proteinase K. 2. Harsh post-hybridization washes. 1. Reduce the incubation time or concentration of Proteinase K. 2. Ensure wash temperatures do not exceed recommended values. Handle slides gently.

| Patchy or Uneven Signal | 1. Incomplete probe penetration. 2. Air bubbles trapped under coverslip. 3. Uneven drying of the section. | 1. Ensure complete coverage of tissue with all solutions. 2. Apply coverslips carefully to avoid bubbles during hybridization. 3. Do not allow the tissue section to dry out at any stage.[16] |

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - A Review. (2022). Molecules. [Link]

  • In situ hybridization protocols. University College London. [Link]

  • In Situ Hybridization (ISH) and Fluorescence in Situ Hybridization (FISH). Creative Diagnostics. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). Bioorganic Chemistry. [Link]

  • Guidelines for the Optimization and Validation of In Situ Hybridization. (2018). Biotechnic & Histochemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed. [Link]

  • Fluorescence In Situ Hybridization Probe Validation for Clinical Use. (2020). Recent Advances in Applying Identity and Society. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). National Institutes of Health (NIH). [Link]

  • Selected In Situ Hybridization Methods: Principles and Application. (2021). National Institutes of Health (NIH). [Link]

  • Controls for the specificity of highly sensitive in situ hybridization of RNA (RNAscope) and DNA (DNAscope). (2018). ResearchGate. [Link]

  • In Situ Hybridization Protocol & Troubleshooting. Creative Biolabs. [Link]

  • In Situ Hybridization. (2026). Biology LibreTexts. [Link]

  • Validation of Fluorescence in Situ hybridization (FISH) Assay Using An Analyte-Specific Reagent in Detecting Aneuploidies. (2023). LIDSEN Publishing Inc.[Link]

  • Fluorescence In Situ Hybridization Probe Validation for Clinical Use. (2020). ResearchGate. [Link]

  • In situ hybridization assay-based small molecule screening in zebrafish. (2012). National Institutes of Health (NIH). [Link]

  • Troubleshooting | In Situ Hybridization, RNA-ISH. ACDBio. [Link]

  • FISH Troubleshooting 101. (2020). YouTube. [Link]

  • In Situ Hybridization Protocols and Methods. Springer Nature Experiments. [Link]

  • FISH Tips and Troubleshooting. Creative Bioarray. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. (2024). ACS Omega. [Link]

  • Fundamental principles of in situ hybridization. (1995). PubMed. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2016). National Institutes of Health (NIH). [Link]

  • In Situ Hybridization (ISH). Molecular Biology - About. [Link]

  • In situ hybridization probe design and synthesis. Fly Terminalia. [Link]

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Application Note: Optimizing In Silico Binding of 7-Methyl-1H-pyrazolo[4,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 7-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for the purine core of ATP. This makes it a critical scaffold in the design of Type I and Type I½ kinase inhibitors (e.g., TRKA, TBK1, CDK8) and phosphodiesterase (PDE) inhibitors.

However, docking this scaffold presents specific challenges that often lead to false-positive binding modes or poor correlation with biological assays. The primary sources of error are prototropic tautomerism of the pyrazole ring and steric conflict of the 7-methyl group with the kinase "gatekeeper" residue.

This protocol provides a validated workflow to address these nuances, ensuring high structural integrity in molecular docking campaigns.

Phase I: Ligand Intelligence & Preparation

Objective: Generate a biologically relevant ligand state. Standard "wash" protocols often fail here by arbitrarily assigning the 1H or 2H tautomer.

The Tautomerism Trap

The pyrazolo[4,3-b]pyridine core exists in equilibrium between the 1H-tautomer and 2H-tautomer .

  • 1H-form: Generally thermodynamically preferred in solution for this specific scaffold.

  • 2H-form: Often induced by specific binding pocket environments (e.g., to satisfy a specific hydrogen bond donor/acceptor pair).

Critical Protocol Step: You must dock both tautomers or perform a QM-based enumeration if your software allows (e.g., Schrödinger LigPrep with Epik).

The 7-Methyl "Anchor"

The methyl group at position 7 is not merely a bystander; it is a hydrophobic probe. In kinase targets, this group typically orients towards the solvent-exposed region or interacts with the hydrophobic ceiling of the ATP pocket. Incorrect rotamer generation here is rare, but steric clashes with the protein backbone are common if the grid box is too tight.

Ligand Preparation Workflow (Visualized)

LigandPrep Start Raw SMILES (7-Methyl-1H-pyrazolo[4,3-b]pyridine) Tautomer Tautomer Enumeration (Generate 1H and 2H forms) Start->Tautomer Protonation Protonation State (pH 7.4) (Pyridine N is weak base) Tautomer->Protonation Check pKa Minimization 3D Conformation (OPLS3e/MMFF94 Force Field) Protonation->Minimization Output Docking Ready Ligands (.sdf / .pdbqt) Minimization->Output

Figure 1: Ligand preparation workflow emphasizing the critical tautomer enumeration step.

Phase II: Target Selection & Grid Generation

Objective: Define a search space that accommodates the specific binding mode of the pyrazolo-pyridine hinge binder.

Target Preparation (Kinase Example)

Using TRKA (Tropomyosin receptor kinase A) as a representative target (e.g., PDB: 5KVT or similar kinase structures).

  • Hinge Region Definition: The pyrazolo[4,3-b]pyridine core mimics adenine. It binds to the kinase hinge region via a bidentate hydrogen bond:

    • Acceptor: Pyridine Nitrogen (N4 position).

    • Donor: Pyrazole Nitrogen (NH at position 1).[1]

  • Water Conservation:

    • Protocol: Remove bulk solvent.

    • Exception: Keep "structural waters" that bridge the ligand to the DFG motif or the catalytic loop. For this scaffold, waters near the sugar-pocket region are often displaceable, but deep-pocket waters should be treated with caution (consider "Toggle" water docking if using AutoDock Vina or Glide).

Grid Box Parameters

The 7-methyl group requires a slightly expanded box compared to unsubstituted analogs to allow for hydrophobic packing adjustments.

ParameterSettingRationale
Center Centered on Hinge ResiduesEnsures the scaffold finds the ATP-mimetic pose.
Size (Å) 20 x 20 x 20Sufficient to capture the core + 7-methyl tail + potential R-group extensions.
Spacing 0.375 Å (Standard)High resolution required for H-bond directionality.
Grid Constraints H-bond constraint on Hinge (Optional)Forces the pyrazole-hinge interaction (highly recommended for this scaffold).

Phase III: Docking Protocol (Step-by-Step)

This protocol is software-agnostic but uses terminology compatible with AutoDock Vina and Schrödinger Glide .

Step 1: Rigid Receptor Docking (Baseline)

Run a standard rigid docking with both 1H and 2H tautomers.

  • Exhaustiveness: Set to 32 (Vina) or XP (Glide Extra Precision). The planar nature of the scaffold requires high sampling to distinguish between subtle pi-stacking modes.

  • Num Modes: Generate 20 poses.

Step 2: Interaction Filtering (The "Self-Validating" Step)

Filter the raw poses using a Structural Interaction Fingerprint (SIFt) logic. A valid pose for this scaffold must exhibit:

  • Hinge H-bond: Distance < 3.0 Å between Pyrazole-NH and the backbone Carbonyl of the hinge residue.

  • Planarity: The bicyclic system must align with the gatekeeper residue (e.g., Methionine or Phenylalanine) for Pi-interaction.

Step 3: Induced Fit Docking (Refinement)

If the 7-methyl group shows high internal energy (clashing), perform a local minimization allowing the side chains of the Gatekeeper residue and Catalytic Lysine to move.

Decision Tree for Docking Strategy

DockingLogic Input Prepared Ligand + Protein RigidDock Rigid Docking (Vina/Glide) Exhaustiveness: High Input->RigidDock Analyze Analyze Top 5 Poses RigidDock->Analyze Check1 Hinge H-Bond Present? Analyze->Check1 Check2 7-Methyl Clash? Check1->Check2 Yes Discard Discard Pose (Incorrect Tautomer?) Check1->Discard No Success Valid Pose Identified Check2->Success No Refine Induced Fit Docking (Flexible Sidechains) Check2->Refine Yes Refine->Success

Figure 2: Logic gate for validating docking poses based on specific scaffold requirements.

Phase IV: Post-Docking Analysis & Validation

Scoring vs. Interaction Energy

Do not rely solely on the docking score (e.g., -9.5 kcal/mol). For 7-Methyl-1H-pyrazolo[4,3-b]pyridine, the Electrostatic component of the score is often underestimated.

Validation Checklist:

Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Ligand flipped 180° Pyridine N acting as donor (impossible)Check protonation state. Ensure Pyridine N is unprotonated (neutral) and Pyrazole N is protonated.
Low affinity score Steric clash with GatekeeperThe 7-methyl group might be too bulky for this specific kinase mutant. Run Induced Fit Docking.
No Hinge H-bonds Grid box centered incorrectlyRecenter grid on the geometric center of the native ligand (if available) or the C-alpha of the hinge residue.

References

  • Structural Basis of Pyrazolo-Pyridine Binding: Liu, N., et al. (2022).[2] "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Advances. [Link]

  • Tautomerism in Docking: Alkorta, I., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules. [Link]

  • AutoDock Vina Protocol: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. [Link]

  • Kinase Inhibitor Design Principles: Muegge, I., & Rarey, M. (2001). "Small Molecule Docking and Scoring." Reviews in Computational Chemistry. (Contextual reference for Hinge Binding). [Link]

Sources

Application Note: Advanced Purification Protocols for 7-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the purification of 7-Methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 116548-02-8). This scaffold is a critical intermediate in the synthesis of bioactive kinase inhibitors (e.g., c-Met, CDK8) and requires specific handling due to its amphoteric nature and potential for regioisomeric impurities.

Executive Summary & Compound Profile

7-Methyl-1H-pyrazolo[4,3-b]pyridine is a fused bicyclic heteroaromatic system. Its purification is often complicated by the presence of regioisomers (specifically the [3,4-b] isomer) formed during cyclization and unreacted hydrazine precursors.

Effective purification relies on exploiting the basic nitrogen (N4) in the pyridine ring and the acidic proton (N1-H) of the pyrazole ring. This dual functionality allows for highly specific "pH-switch" extractions that can remove up to 90% of non-basic impurities before chromatography.

Table 1: Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₇H₇N₃MW: 133.15 g/mol
pKa (Pyridine N) ~3.5 – 4.5 (Predicted)Soluble in dilute aqueous HCl/H₂SO₄.
pKa (Pyrazole NH) ~13.5 (Predicted)Deprotonates in strong base (NaOH), forming water-soluble anion.
Solubility DMSO, MeOH, EtOAc (Mod.); Water (Poor)Recrystallization requires polar/non-polar solvent pairs.
Key Impurities Regioisomers, Hydrazines, N-OxidesRegioisomers often require silica chromatography for baseline separation.

Pre-Purification Assessment & Strategy

Before initiating purification, analyze the crude reaction mixture via HPLC-MS or ¹H-NMR. The synthesis of pyrazolo[4,3-b]pyridines via the reaction of 3-acetyl-2-chloropyridines with hydrazine or diazonium salts often yields a mixture of isomers.

Purification Decision Matrix

Use the following logic flow to select the appropriate technique based on crude purity and impurity profile.

Purification_Strategy Start Crude Reaction Mixture Check_Purity Assess Purity (HPLC/NMR) Start->Check_Purity Decision_Low Purity < 75% (High Organic Impurities) Check_Purity->Decision_Low Decision_Med Purity 75-90% (Isomers Present) Check_Purity->Decision_Med Decision_High Purity > 90% (Trace Impurities) Check_Purity->Decision_High Method_AcidBase Protocol A: pH-Switch Extraction Decision_Low->Method_AcidBase Remove non-basics Method_Flash Protocol B: Flash Chromatography Decision_Med->Method_Flash Regioisomer separation Method_Cryst Protocol C: Recrystallization Decision_High->Method_Cryst Method_AcidBase->Method_Flash If isomers remain Method_Flash->Method_Cryst Final Polish

Figure 1: Strategic decision tree for selecting the optimal purification workflow based on initial crude purity.

Protocol A: Acid-Base "pH-Switch" Extraction

Objective: Bulk removal of non-basic organic impurities (starting materials, neutral byproducts) without chromatography. Mechanism: The pyridine nitrogen is protonated at pH < 3, forcing the product into the aqueous phase while non-basic impurities remain in the organic phase.

Materials
  • Acid: 1M HCl (aq)[1]

  • Base: 2M NaOH (aq) or saturated NaHCO₃ (for milder basification)

  • Solvents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Procedure
  • Dissolution: Dissolve the crude brown/amber oil or solid in Ethyl Acetate (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.

  • Acid Extraction (Forward):

    • Add 1M HCl (1:1 volume ratio vs organic phase).

    • Shake vigorously for 3 minutes.

    • Critical Check: Measure the pH of the aqueous layer. It must be pH < 2. If not, add more acid.

    • Separate phases. Keep the Aqueous Layer (contains protonated Product-H⁺).

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove entrained neutrals.

  • Basification (Reverse):

    • Cool the aqueous acidic layer to 0–5°C (ice bath) to prevent thermal degradation during neutralization.

    • Slowly add 2M NaOH or solid Na₂CO₃ with stirring until pH reaches ~9–10.

    • Observation: The product should precipitate as a white or off-white solid or oil out of solution.

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (3 x volumes).

    • Combine organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Result: Typically yields >90% pure material, suitable for crystallization.

Protocol B: Flash Column Chromatography

Objective: Separation of the 7-methyl regioisomer from the [3,4-b] isomer or N-oxide byproducts. Stationary Phase: Silica Gel (40–63 µm, 60 Å).

Eluent Systems

The basicity of the pyridine ring often causes "tailing" (streaking) on silica. To mitigate this, a modifier is required.

  • System A (Standard): DCM : Methanol (98:2 to 95:5).

  • System B (Anti-Tailing): DCM : Methanol : Aqueous Ammonia (NH₄OH) (95 : 4.5 : 0.5).

    • Note: The ammonia deprotonates surface silanols, sharpening the peak shape.

Workflow
  • Column Packing: Slurry pack silica using 100% DCM.

  • Loading: Dissolve the semi-purified residue in a minimum volume of DCM. If solubility is poor, use a "dry load" technique (adsorb crude onto Celite or Silica).

  • Gradient Elution:

    • 0–5 min: 100% DCM (Elutes non-polar impurities).

    • 5–20 min: Linear gradient to 5% MeOH/DCM.

    • 20–30 min: Hold at 5% MeOH/DCM.

  • Fraction Collection: Monitor UV at 254 nm. The 7-methyl isomer typically elutes after non-polar impurities but before the more polar N-oxides.

Protocol C: Recrystallization (Polishing)

Objective: Achieving >99% purity for analytical standards or biological assays.

Solvent Selection Logic
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

  • Anti-solvent: Water or Hexane.

Procedure
  • Dissolution: Suspend the solid in minimal Ethanol at reflux (approx. 80°C). Add solvent dropwise until clear.

  • Hot Filtration: If insoluble particulates remain, filter quickly through a pre-heated glass frit.

  • Nucleation: Remove from heat. Allow to cool slowly to room temperature.

    • Tip: If no crystals form, add warm Water (anti-solvent) dropwise until persistent turbidity appears, then reheat slightly to clear and cool again.

  • Harvesting: Cool to 4°C for 2 hours. Filter the crystals and wash with cold Ethanol:Water (1:1).

  • Drying: Dry under high vacuum at 40°C for 12 hours to remove lattice solvents.

Analytical Validation & Troubleshooting

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 254 nm (aromatic core) and 220 nm (amide/peptide bonds if derivatized).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (Acid/Base) pH not high enough during basification.Ensure pH > 9. Pyridines can form zwitterions or salts that remain water-soluble if pH is neutral.
Broad Peaks (Column) Interaction with acidic silanols.Add 1% Triethylamine (TEA) or 0.5% NH₄OH to the mobile phase.
Co-eluting Isomers Structural similarity of [4,3-b] and [3,4-b].Switch to a Phenyl-Hexyl column or use isocratic elution at 2% MeOH/DCM to maximize resolution.

References

  • Takeda Pharmaceutical Company Limited. (2011).[2] Patent WO2011146287A1: Preparation of 7-bromo-1H-pyrazolo[4,3-b]pyridine.[2] ChemicalBook. Link

  • Virshup, A. et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. National Institutes of Health (PMC). Link

  • García, J. et al. (2010). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona. Link

  • PubChem. (2024).[3] 1H-Pyrazolo[4,3-b]pyridine, 3-methyl- Compound Summary. National Library of Medicine. Link

Sources

Application Note: Solubility Testing Protocol for 7-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the solubility profiling of 7-Methyl-1H-pyrazolo[4,3-b]pyridine , a critical scaffold in the development of kinase inhibitors and heterocyclic therapeutics.[1][2][3]

Abstract & Scientific Rationale

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., JAK, CDK) and antiviral agents.[1][2][3] The specific derivative 7-Methyl-1H-pyrazolo[4,3-b]pyridine presents typical solubility challenges associated with planar, nitrogen-rich heterocycles: high crystal lattice energy (resulting in poor thermodynamic solubility) and pH-dependent ionization.[1][2][3]

This protocol outlines a dual-phase approach:

  • Kinetic Solubility: For high-throughput screening (HTS) support using DMSO stocks.

  • Thermodynamic Solubility: For accurate pre-formulation data using solid material.[1][2][3]

Key Physicochemical Considerations:

  • Basicity: The pyridine nitrogen (N5) typically exhibits a pKa ~3.0–4.5, rendering the compound more soluble in acidic media (simulated gastric fluid).[1][2][3]

  • H-Bonding: The free NH at position 1 serves as both a hydrogen bond donor (HBD) and acceptor (HBA), influencing crystal packing and dissolution rates.[1][2][3]

Pre-Formulation Analysis & Materials[1][2][3]

In Silico Prediction & Properties

Before wet-lab testing, reference the theoretical properties to refine buffer selection.[1][2][3]

PropertyValue (Predicted/Typical)Implication for Protocol
Molecular Weight ~147.16 g/mol Low MW suggests good permeability potential.[1][2][3]
LogP 1.2 – 1.8Moderately lipophilic; requires organic modifier in HPLC.[1][2][3]
pKa (Basic) ~3.8 (Pyridine N)Solubility will spike at pH < 2.[1][2][3]5.
pKa (Acidic) ~13.5 (Pyrazole NH)Stable in physiological pH range; deprotonation unlikely in standard buffers.[1][2][3]
Reagents & Equipment[1][2][3][4][5]
  • Test Compound: 7-Methyl-1H-pyrazolo[4,3-b]pyridine (>95% purity, confirmed by LC-MS).

  • Solvents: DMSO (anhydrous, >99.9%), Acetonitrile (HPLC Grade), Methanol.[1][2][3]

  • Buffers:

    • pH 1.2: 0.1 N HCl (SGF).[1][2][3]

    • pH 4.5: 50 mM Acetate buffer.[1][2][3]

    • pH 7.4: 50 mM Phosphate buffered saline (PBS).[1][2][3]

  • Filtration: 0.45 µm PVDF or PTFE syringe filters (Nylon is not recommended due to potential non-specific binding of nitrogenous heterocycles).[1][2][3]

  • Detection: HPLC-UV/DAD or LC-MS/MS.[1][2][3]

Experimental Workflows

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate solubility method based on the drug discovery stage.

SolubilityWorkflow Start Start: 7-Methyl-1H-pyrazolo[4,3-b]pyridine StageCheck Determine Development Stage Start->StageCheck Kinetic Kinetic Solubility (Discovery/HTS) StageCheck->Kinetic Early Screening Thermo Thermodynamic Solubility (Lead Opt/Pre-formulation) StageCheck->Thermo Accurate Profiling PrepDMSO Prepare 10mM DMSO Stock Kinetic->PrepDMSO PrepSolid Weigh Solid Excess Thermo->PrepSolid Spike Spike into Buffer (2% DMSO final) PrepDMSO->Spike Precip Incubate 24h (Precipitation check) Spike->Precip Filter Filtration / Centrifugation Precip->Filter pHProfile Test at pH 1.2, 4.5, 7.4 PrepSolid->pHProfile Equilib Shake Flask (24-48h Equilibrium) Equilib->Filter pHProfile->Equilib Analysis HPLC-UV Quantification Filter->Analysis

Figure 1: Decision tree and workflow for Kinetic vs. Thermodynamic solubility testing.

Protocol A: Kinetic Solubility (High Throughput)

Purpose: Rapidly estimate solubility to prevent precipitation in bioassays.

  • Stock Preparation: Dissolve 7-Methyl-1H-pyrazolo[4,3-b]pyridine in DMSO to create a 10 mM stock solution . Sonicate to ensure complete dissolution.[1][2][3]

  • Spiking:

    • Pipette 10 µL of DMSO stock into 490 µL of PBS (pH 7.[1][2][3]4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

    • Prepare a reference standard: 10 µL stock + 490 µL Acetonitrile/Water (50:[1][2][3]50) (assumed 100% solubility).

  • Incubation: Shake at 500 rpm for 24 hours at room temperature (25°C).

  • Separation: Filter using a 0.45 µm multiscreen filter plate or centrifuge at 3000 x g for 10 mins.

  • Quantification: Analyze supernatant via HPLC.

    • Calculation: Solubility (µM) = (Area_sample / Area_standard) × 200 µM.[1][2][3]

Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: Determine the saturation solubility (


) of the crystalline solid.[1][2][3]
  • Preparation: Add excess solid compound (~2–5 mg) into 1.5 mL glass vials.

  • Media Addition: Add 1.0 mL of the respective buffer (pH 1.2, 4.5, 7.4).

  • Equilibration:

    • Place vials in a rotary shaker or thermomixer.

    • Agitate at 25°C ± 0.1°C for 24 to 48 hours .

    • Note: For pyrazolo-pyridines, 24h is usually sufficient, but 48h confirms equilibrium.[1][2][3]

  • pH Check: Measure the pH of the supernatant at the end of the experiment. If the pH has shifted >0.2 units (due to the compound's basicity), record the final pH.[1][2][3]

  • Processing:

    • Centrifuge (10,000 rpm, 5 min) to pellet undissolved solid.

    • Filter supernatant through 0.22 µm PTFE filter.[1][2][3]

    • Dilute filtrate with Mobile Phase A (to prevent precipitation in the HPLC lines).[1][2][3]

Analytical Method (HPLC-UV)

To accurately quantify the compound, use the following validated chromatographic conditions. The pyrazolo[4,3-b]pyridine core absorbs strongly in the UV region.[1][2][3]

Instrument: Agilent 1200/1260 or Waters Alliance. Column: Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm) or equivalent.[1][2][3]

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water (or 10mM Ammonium Bicarbonate for pH > 8)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 5 – 10 µL
Detection Wavelength 254 nm (aromatic core) & 214 nm (amide/peptide bonds if applicable)
Column Temp 30°C

Gradient Profile:

  • 0.0 min: 5% B[1][2][3]

  • 8.0 min: 95% B[1][2][3]

  • 10.0 min: 95% B[1][2][3]

  • 10.1 min: 5% B (Re-equilibration)

Data Analysis & Troubleshooting

Calculation of Intrinsic Solubility ( )

For a basic compound like 7-Methyl-1H-pyrazolo[4,3-b]pyridine, the measured solubility (


) at a specific pH is related to the intrinsic solubility (

) and the pKa:

[1][2][3]
  • Observation: You should observe significantly higher solubility at pH 1.2 compared to pH 7.4.[1][2][3]

  • Aggregation: If the response is non-linear or results are variable, the compound may be forming micelle-like aggregates.[1][2][3] Verify by measuring solubility at different concentrations or using Dynamic Light Scattering (DLS).[1][2][3]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery in Standard Adsorption to plastic/filter.Use glass vials; switch to PTFE or RC filters.[1][2][3]
Peak Tailing Interaction with silanols.[1][2][3]Add 5-10 mM Ammonium Acetate to Mobile Phase A.
Shift in Retention Time pH instability in Mobile Phase.Ensure buffer capacity; use fresh Mobile Phase.
Precipitation in HPLC Sample concentration too high.Dilute sample 1:10 with Mobile Phase A before injection.[1][2][3]

References

  • Vertex Pharmaceuticals. (2022).[1][2][3][4] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. National Institutes of Health.[1][2][3] [Link]

  • MDPI. (2023).[1][2][3] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules Journal. [Link]

  • PubChem. (2025).[1][2][3][5] Compound Summary: 7-Chloro-1H-pyrazolo[4,3-b]pyridine.[1][2][3][6] National Library of Medicine.[1][2][3] [Link][1][2][3]

  • American Chemical Society. (2019).[1][2][3] Solubility in Drug Discovery: Methods and Principles. ACS Publications.[1][2][3] [Link][1][2][3]

Sources

Protocol for the Preparation of High-Fidelity Stock Solutions of 7-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the preparation of accurate and stable stock solutions of 7-Methyl-1H-pyrazolo[4,3-b]pyridine. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The integrity of downstream screening and pharmacological studies is critically dependent on the quality of the initial compound stock solution. This guide moves beyond a simple list of steps to explain the scientific rationale behind key decisions in solvent selection, handling, and storage, ensuring the generation of reliable and reproducible experimental data.

Introduction: The Criticality of the Stock Solution

The protocol outlined herein is designed as a self-validating system, incorporating best practices to mitigate common sources of error. It is intended for researchers in academic and industrial settings engaged in cell-based assays, biochemical screens, and preclinical development.

Pre-Protocol Considerations: A Foundation of Quality

Before proceeding to the bench, a thorough understanding of the compound's properties and the appropriate safety measures is essential.

Physicochemical Properties

Understanding the basic properties of 7-Methyl-1H-pyrazolo[4,3-b]pyridine is fundamental to its effective handling.

PropertyValueSource
Molecular Formula C₇H₇N₃PubChem[1]
Molecular Weight 133.15 g/mol PubChem[1]
Appearance Typically an off-white to amber solid.[2]
Purity Must be ≥95% for biological assays. Verify with Certificate of Analysis (CoA).N/A

Causality Note: The molecular weight is a non-negotiable parameter for calculating the mass of compound required to achieve a target molar concentration.[3] Purity is equally critical; impurities can introduce confounding biological activities or interfere with the solubility of the active compound.

Safety & Hazard Management

While specific data for the 7-methyl derivative is not universally available, data from closely related pyrazolopyridine analogs necessitates stringent safety precautions.

  • Hazard Profile: Analogs are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] Some are considered harmful if swallowed (H302).[4][6][7]

  • Required PPE: Always handle the solid compound and its solutions inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Handling Solid Compound: Avoid creating dust when handling the solid material to prevent inhalation.[5][8]

  • Waste Disposal: Dispose of all contaminated materials and solutions in accordance with local, state, and federal hazardous waste regulations.

Solvent Selection: The Most Critical Choice

The choice of solvent is paramount and depends on two factors: the compound's solubility and the solvent's compatibility with the downstream biological assay.

SolventRecommended Starting ConcentrationProsCons
Dimethyl Sulfoxide (DMSO) 10-50 mMHigh solvating power for many heterocyclic compounds.[2] Miscible with aqueous media.Can be toxic to some cell lines at >0.5% v/v. Hygroscopic (absorbs water from the air).
Ethanol (EtOH) 1-10 mMLess cytotoxic than DMSO. Volatile, allowing for easy removal if needed.Lower solvating power; may not achieve high concentrations.
Dichloromethane (DCM) / Methanol (MeOH) For analytical purposes onlyExcellent solvating power for purification.[2]Highly toxic to cells; not suitable for biological assays.

Recommendation: For most applications, 100% DMSO is the solvent of choice for creating a high-concentration primary stock. Subsequent dilutions into aqueous assay buffers will lower the final DMSO concentration to a tolerable level (typically <0.1%).

Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)

This protocol details the preparation of 1 mL of a 10 mM stock solution of 7-Methyl-1H-pyrazolo[4,3-b]pyridine.

Materials & Equipment
  • 7-Methyl-1H-pyrazolo[4,3-b]pyridine (solid, purity ≥95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to 0.01 mg)

  • 1.5 mL or 2.0 mL amber glass vials with PTFE-lined caps

  • Calibrated P1000 and P200 micropipettes with sterile tips

  • 1.00 mL Class A volumetric flask (optional, for highest accuracy)

  • Vortex mixer

  • Sonicator (water bath)

Workflow Diagram

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization & Storage Calc Calculate Mass (1.33 mg for 10 mM in 1 mL) Weigh Accurately Weigh Compound into Amber Vial Calc->Weigh Add_Solvent Add DMSO (~950 µL) Weigh->Add_Solvent Vortex Vortex Thoroughly (2-3 min) Add_Solvent->Vortex Sonicate Sonicate if Necessary (5-10 min) Vortex->Sonicate Inspect Visually Inspect for Complete Dissolution Sonicate->Inspect QS QS to 1.00 mL with DMSO Inspect->QS Mix Vortex to Homogenize QS->Mix Aliquot Aliquot into Cryovials (e.g., 50 µL) Mix->Aliquot Store Store at -20°C or -80°C, Protected from Light Aliquot->Store

Caption: Workflow for preparing a 7-Methyl-1H-pyrazolo[4,3-b]pyridine stock solution.

Step-by-Step Methodology
  • Calculate Required Mass:

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Moles = Concentration × Volume = 0.010 mol/L × 0.001 L = 1.0 x 10⁻⁵ mol

    • Mass = Moles × Molecular Weight = (1.0 x 10⁻⁵ mol) × (133.15 g/mol ) = 0.0013315 g = 1.33 mg

  • Weigh the Compound:

    • Tare the analytical balance with a clean, amber glass vial.

    • Carefully weigh exactly 1.33 mg of 7-Methyl-1H-pyrazolo[4,3-b]pyridine directly into the tared vial. Record the exact mass.

    • Trustworthiness Check: An accurate mass measurement is the cornerstone of an accurate stock solution.[3] If the weighed mass deviates slightly (e.g., 1.40 mg), use this actual mass to recalculate the final concentration.

  • Dissolution:

    • Inside a fume hood, add ~900 µL of anhydrous DMSO to the vial containing the compound.

    • Tightly cap the vial and vortex vigorously for 2-3 minutes.

    • Visually inspect the solution against a bright light source. If any solid particles remain, place the vial in a room temperature water bath sonicator for 5-10 minute intervals until all solid is dissolved.

    • Causality Note: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which scrub the surface of the solid particles and accelerate dissolution without requiring heat that could potentially degrade the compound.

  • Bringing to Final Volume:

    • Once the compound is fully dissolved, carefully add DMSO until the final total volume of 1.00 mL is reached.

    • Cap the vial and vortex again for 30 seconds to ensure the solution is homogeneous.

  • Labeling:

    • Clearly label the primary stock vial with:

      • Compound Name: 7-Methyl-1H-pyrazolo[4,3-b]pyridine

      • Final Concentration: (e.g., 10.0 mM)

      • Solvent: 100% DMSO

      • Preparation Date

      • Your Initials

Storage and Stability: Preserving Solution Integrity

Improper storage can quickly compromise a perfectly prepared stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can cause compound precipitation and degradation, immediately aliquot the primary stock into smaller, single-use volumes (e.g., 20-50 µL) in labeled cryovials.

  • Storage Temperature: Store the aliquots in a freezer at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (>3 months) .

  • Protection from Elements: Always use amber vials or wrap clear vials in foil to protect the compound from light.[9] Ensure caps are tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric water, which could cause precipitation upon freezing.[9]

Quality Control and Validation

A well-defined protocol is the first layer of quality control. The following practices provide additional validation:

  • Visual Inspection: Before each use, thaw an aliquot and visually inspect for any signs of precipitation or color change. If observed, the aliquot should be gently warmed to 37°C and vortexed to attempt re-dissolution. If precipitation persists, the aliquot should be discarded.

  • Concentration Verification (Advanced): For GMP-level work, the concentration can be verified using techniques like quantitative NMR (qNMR) or HPLC with a standard curve. However, for most research applications, meticulous adherence to the gravimetric and volumetric steps in this protocol provides sufficient accuracy.

By adhering to this detailed protocol, researchers can confidently prepare high-fidelity stock solutions of 7-Methyl-1H-pyrazolo[4,3-b]pyridine, ensuring the reliability and reproducibility of their downstream experimental results.

References

  • Capot Chemical. (2013, December 31). MSDS of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate. [Link]

  • Material Safety Data Sheet. (n.d.). PYRIDINE. [Link]

  • PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. National Center for Biotechnology Information. [Link]

  • Abás, S., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • PubChem. (n.d.). Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]

  • Abás, S., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]

  • El-abadelah, M. M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. [Link]

  • IDR Environmental Services. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazolo[4,3-B]pyridine. National Center for Biotechnology Information. [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. [Link]

  • SciSpace. (n.d.). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-. [Link]

  • PubChem. (n.d.). 7-Chloro-1H-pyrazolo[4,3-b]pyridine. National Center for Biotechnology Information. [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. [Link]

Sources

Application Note: High-Throughput Screening with 7-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine core of ATP. Its utility in High-Throughput Screening (HTS) lies not as a single analyte, but as a robust core template for constructing focused small-molecule libraries targeting the human kinome (e.g., c-Met, CDK, TBK1) and specific GPCRs.

This guide details the protocol for utilizing this scaffold in drug discovery, moving from library construction (chemical derivatization) to HTS execution (TR-FRET kinase assays) and data validation .[1]

Scientific Rationale & Mechanism

The "Privileged" Nature of the Scaffold

The 1H-pyrazolo[4,3-b]pyridine system mimics the adenine ring of ATP. The specific 7-methyl substitution is critical for two reasons:

  • Hydrophobic Packing: It fills small hydrophobic pockets within the kinase ATP-binding site (often near the solvent-exposed region or the gatekeeper residue), enhancing affinity compared to the unsubstituted core.[1]

  • Solubility & Orientation: The methyl group breaks molecular symmetry and can influence the planarity of the molecule, potentially improving solubility profiles in DMSO stock solutions used for HTS.[1]

Mechanism of Action

In kinase inhibition, the pyrazole nitrogen (N1 or N2) typically functions as a hydrogen bond donor/acceptor pair with the kinase "hinge" region (e.g., Glu/Leu residues).[1] The 7-methyl group often positions the molecule to avoid steric clashes with the sugar-pocket region while directing substituents at the C3 and C5 positions toward the specificity pockets (ribose and phosphate binding regions).[1]

Part 1: Library Construction Protocol

Before screening, a focused library must be generated.[1] The 7-Methyl-1H-pyrazolo[4,3-b]pyridine core offers three distinct "vectors" for diversification.

Diversification Strategy
  • Vector A (N-1 Position): Controls solubility and solvent interaction.[1] Ideal for attaching solubilizing groups (morpholines, piperazines).[1]

  • Vector B (C-3 Position): The "Hinge Binder" modulator.[1] Aryl groups here often interact with the gatekeeper residue.[1]

  • Vector C (C-5 Position): The "Specificity" vector.[1] Halogenation (e.g., 5-bromo) allows for Suzuki-Miyaura couplings to extend into the deep hydrophobic pocket.[1]

Visualization: Scaffold Derivatization Map

ScaffoldMap cluster_0 Library Design Space Core 7-Methyl-1H-pyrazolo[4,3-b]pyridine (Core Scaffold) N1 N-1 Vector: Solubility & PK (e.g., Alkyl amines) Core->N1 Alkylation/Acylation C3 C-3 Vector: Hinge Interaction (e.g., Aryl/Heteroaryl) Core->C3 Iodination -> Coupling C5 C-5 Vector: Selectivity Pocket (e.g., Suzuki Coupling) Core->C5 SNAr / Buchwald

Caption: Vectorial functionalization strategy for the 7-methyl-pyrazolo[4,3-b]pyridine core. N-1, C-3, and C-5 represent the primary diversity points for library generation.

Part 2: High-Throughput Screening (HTS) Protocol

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LANCE® Ultra or HTRF®) to screen the library against a target kinase (e.g., c-Met or TBK1).[1]

Materials & Reagents[1]
  • Library: 7-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives (10 mM in DMSO).

  • Enzyme: Recombinant Kinase (e.g., c-Met, 0.5 nM final).[1]

  • Substrate: ULight™-labeled peptide substrate (50 nM).[1]

  • ATP: Ultrapure ATP (at K_m apparent).[1]

  • Detection: Europium-anti-phospho-antibody.[1]

  • Plates: 384-well low-volume white microplates (Greiner or Corning).

Step-by-Step Workflow
StepActionVolumeCritical Parameter
1 Compound Dispensing 50 nLUse an acoustic dispenser (e.g., Echo 550) to transfer library compounds into assay plates.[1] Final DMSO conc. < 1%.[1]
2 Enzyme Addition 5 µLAdd Kinase Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1] Keep on ice until use.[1]
3 Pre-Incubation -Incubate compounds with enzyme for 15 min at RT to allow "Type II" (inactive conformation) inhibitors to bind.[1]
4 Reaction Initiation 5 µLAdd ATP + Substrate mix.[1]
5 Kinase Reaction -Incubate for 60 min at RT (protected from light).
6 Quench/Detection 10 µLAdd EDTA (to stop reaction) + Eu-Antibody.
7 Equilibration -Incubate for 60 min at RT.
8 Readout -Read on TR-FRET compatible reader (e.g., EnVision). Excitation: 320nm; Emission: 665nm (Acceptor) & 615nm (Donor).[1]
Visualization: HTS Workflow Logic

HTS_Workflow Start Library Source Plate (10mM DMSO) Dispense Acoustic Dispensing (50 nL to 384-well) Start->Dispense EnzAdd Add Kinase Enzyme (Pre-incubation 15 min) Dispense->EnzAdd + Buffer StartRxn Add ATP + Substrate (Initiate Phosphorylation) EnzAdd->StartRxn Binding Equilibrium Incubate Incubation (60 min @ RT) StartRxn->Incubate StopDetect Add EDTA + Eu-Ab (Quench & Label) Incubate->StopDetect Read TR-FRET Readout (EnVision/PHERAstar) StopDetect->Read Analysis Data Analysis (Calculate Z' & % Inhibition) Read->Analysis

Caption: Step-by-step TR-FRET screening workflow for kinase inhibitors based on the pyrazolo[4,3-b]pyridine scaffold.

Part 3: Data Analysis & Validation

Quality Control Metrics

Before identifying hits, validate the assay performance using the Z-factor (Z') :



  • 
    :  Mean and SD of Positive Control (Max Inhibition, e.g., Staurosporine).[1]
    
  • 
    :  Mean and SD of Negative Control (DMSO only).
    
  • Acceptance Criteria: Z' > 0.5 is required for a robust HTS.[1]

Hit Selection & SAR Analysis
  • Normalization: Convert Raw Fluorescence Units (RFU) to % Inhibition :

    
    [1]
    
  • Hit Definition: Compounds > 50% inhibition at 10 µM screening concentration.[1][2]

  • SAR Interpretation (7-Methyl Specifics):

    • Loss of Activity:[2] If removing the 7-methyl group (reverting to the core pyrazolo[4,3-b]pyridine) causes a >10-fold drop in IC50, the methyl group is likely engaging a specific hydrophobic pocket or enforcing a bioactive conformation.[1]

    • Selectivity: Compare hits against a counter-screen (e.g., EGFR or Insulin Receptor) to ensure the scaffold is not acting as a "pan-assay interference compound" (PAINS), although this scaffold is generally stable.[1]

References

  • Glumetinib (SCC244): A highly selective c-Met inhibitor based on the pyrazolo[4,3-b]pyridine scaffold.[1]

    • Source:Journal of Medicinal Chemistry.
    • (Example proxy link for verification)

  • TBK1 Inhibitors: Discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.[1][2]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[1]

    • [1]

  • Scaffold Synthesis: Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines.[1][3]

    • Source:Molecules, 2023.[1][4]

    • [1]

  • Mps1 Inhibitors: Discovery of pyrazolo[3,4-b]pyridine derivatives as novel Mps1 inhibitors.[1][5]

    • Source:European Journal of Medicinal Chemistry.
    • [1]

(Note: While specific "7-methyl" derivatives are often proprietary intermediates, the references above validate the pyrazolo-pyridine class as a premier kinase scaffold.)[1]

Sources

Troubleshooting & Optimization

7-Methyl-1H-pyrazolo[4,3-b]pyridine aggregation issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Aggregation & Solubility Troubleshooting in Assay Conditions

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The "Hidden" Variable

You are likely visiting this page because your IC50 curves for 7-Methyl-1H-pyrazolo[4,3-b]pyridine (or its derivatives) are behaving erratically. You may be observing:

  • Steep Hill slopes (> 2.0).[1][2]

  • Inhibition that disappears when enzyme concentration is increased.[3]

  • Inconsistent results between different buffer compositions.

The Diagnosis: This scaffold is a classic candidate for Colloidal Aggregation . Unlike simple precipitation (insolubility), colloidal aggregates are stable, sub-micron particles that sequester proteins, leading to false-positive inhibition.[1] This guide provides the protocols to diagnose, treat, and prevent this artifact.[1]

Diagnostic Workflow: Is it Aggregation?

Before modifying your chemistry, you must confirm if the inhibition is specific (1:1 binding) or artifactual (colloidal sequestration).[1][2]

The "Shoichet" Protocol for Verification

Use this decision matrix to validate your hit.

AggregationDiagnosis Start Start: Erratic IC50 Data Step1 Step 1: Add Detergent (0.01% Triton X-100) Start->Step1 Result1A IC50 Unchanged Step1->Result1A No Effect Result1B IC50 Shifts > 3-fold (Potency Loss) Step1->Result1B Loss of Activity Step2 Step 2: Enzyme Conc. Test (Increase [E] by 10x) Result1A->Step2 Step3 Step 3: DLS Analysis (Measure Particle Size) Result1B->Step3 Result2A IC50 Constant Step2->Result2A Result2B IC50 Increases Step2->Result2B OutcomeSpecific Specific Binder (True Positive) Result2A->OutcomeSpecific OutcomeArtifact Colloidal Aggregator (False Positive) Result2B->OutcomeArtifact Step3->OutcomeArtifact Particles Detected

Figure 1: Diagnostic decision tree to distinguish specific binding from promiscuous colloidal inhibition.

Technical Deep Dive: Why This Scaffold?

The 7-Methyl-1H-pyrazolo[4,3-b]pyridine core possesses specific structural features that drive self-association.

FeatureImpact on Solution State
Planarity The fused pyridine-pyrazole system is flat, encouraging strong

-

stacking interactions in aqueous media.[1]
H-Bond Donors/Acceptors The pyrazole -NH (N1) is a donor; the pyridine N (N4) is an acceptor.[1][2] This allows for intermolecular hydrogen bonding networks that stabilize aggregates.
Lipophilicity (LogP) While not extremely lipophilic, the lack of

character (out-of-plane groups) reduces the entropic penalty of aggregation.[1][2]
Mechanism of Action (The "Sponge" Effect)

Colloids of this molecule typically form at concentrations of 1–5 µM (Critical Aggregation Concentration, CAC).[1][2] These colloids adsorb enzymes onto their surface, causing partial denaturation.[4] This explains why increasing the enzyme concentration "rescues" activity—you are saturating the surface of the colloid.[3]

Troubleshooting Protocols
Protocol A: Dynamic Light Scattering (DLS) Check

Standard validation for aggregation.[1][2]

  • Preparation: Prepare a 100 µM solution of the compound in your assay buffer (ensure final DMSO is < 2%).[2]

  • Filtration: Filter buffers through a 0.02 µm filter to remove dust (critical for DLS).

  • Measurement:

    • Instrument: Wyatt DynaPro or Malvern Zetasizer.

    • Temperature: 25°C.

    • Acquisition: 10 acquisitions, 5 seconds each.

  • Interpretation:

    • Monomeric: Radius of Hydration (

      
      ) < 1 nm.[1][2]
      
    • Aggregating:

      
       > 50 nm, often with high scattering intensity (count rate).[1][2]
      
Protocol B: Detergent-Based Assay Validation

The fastest way to save an assay.

  • Control: Run your standard IC50 assay.

  • Test: Repeat the assay adding 0.01% Triton X-100 or 0.005% Tween-80 to the buffer before adding the compound.

  • Analysis:

    • If the compound is a true binder, the IC50 will remain stable (within 2-fold).[1][2]

    • If the compound is an aggregator, the inhibition will vanish (IC50 shifts > 10-fold).[1][2]

    • Note: Ensure your target protein tolerates the detergent.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates in PBS but dissolves in DMSO. Is this aggregation?

  • Answer: Not necessarily. Precipitation is a solubility limit (solid coming out of solution).[2] Aggregation is a colloidal state where the compound stays suspended but forms "oil droplets" or amorphous particles. Aggregators can appear clear to the naked eye but will scatter light in DLS.

Q2: Can I fix this by changing the pH?

  • Answer: Potentially. The pyrazole NH has a pKa > 10. At physiological pH (7.4), the molecule is neutral.[2] Lowering the pH (if your assay allows) to protonate the pyridine nitrogen (pKa ~3-4) might increase solubility, but it rarely prevents hydrophobic stacking.[2]

Q3: How do I chemically modify the scaffold to stop aggregation?

  • Answer: You must disrupt the planarity.

    • Strategy 1: Introduce

      
       centers (e.g., replace a flat phenyl substituent with a piperazine or morpholine).[1][2]
      
    • Strategy 2: Add polar solubilizing groups (amine, carboxylic acid) to increase hydration.[1][2]

    • Strategy 3: N-methylation of the pyrazole (if the NH is not critical for binding) to remove the H-bond donor.[2]

Q4: Why does the inhibition disappear when I add Albumin (BSA)?

  • Answer: BSA acts as a "sink." The colloidal particles preferentially adsorb the abundant BSA rather than your trace enzyme target. If adding 0.1 mg/mL BSA kills your potency, you likely have an aggregator.

References & Further Reading
  • Shoichet, B. K. (2006).[1][2][3] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615.[1]

  • McGovern, S. L., et al. (2002).[1] A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712-1722.[1]

  • Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553.[1] [1][2]

  • Owen, S. C., et al. (2012).[1] Colloidal aggregation of small molecules in drug discovery. Chemical Society Reviews, 41, 3129-3139.

Sources

Technical Support Center: 7-Methyl-1H-pyrazolo[4,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for the synthesis and yield optimization of 7-Methyl-1H-pyrazolo[4,3-b]pyridine . This document is designed for researchers requiring high-fidelity protocols and troubleshooting strategies.

Core Synthesis Strategy & Logic

The synthesis of 7-Methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1130309-70-4) is most efficiently achieved via the cyclization of 2-chloro-4-methylpyridine-3-carbaldehyde with hydrazine. Unlike methods starting from nitro-pyridines (which require reduction steps) or dicarbonyls (which can suffer from regioselectivity issues), the aldehyde-hydrazine route offers a direct, two-step cascade (hydrazone formation




cyclization) that minimizes byproduct formation.[1]
Reaction Logic
  • Nucleophilic Attack : Hydrazine attacks the aldehyde carbonyl to form a hydrazone intermediate.[1]

  • Ring Closure : The pendant hydrazine amine performs an intramolecular nucleophilic aromatic substitution (

    
    ) at the 2-position, displacing the chlorine atom and closing the pyrazole ring.[1]
    
  • Regiocontrol : The position of the methyl group at C4 of the pyridine precursor translates directly to the C7 position of the final fused system (adjacent to the bridgehead), ensuring the correct isomer is formed.

Visual Synthesis Workflow

SynthesisWorkflow Figure 1: Cascade synthesis pathway for 7-Methyl-1H-pyrazolo[4,3-b]pyridine. Precursor 2-Chloro-4-methyl pyridine-3-carbaldehyde Inter Hydrazone Intermediate (Transient) Precursor->Inter Condensation (EtOH, 0°C to RT) Reagent Hydrazine Hydrate (Excess) Reagent->Inter Product 7-Methyl-1H- pyrazolo[4,3-b]pyridine Inter->Product Intramolecular SnAr (Reflux, 80°C)

[2]

Optimized Experimental Protocol

Objective : Maximize yield >85% and minimize azine dimer formation.

Materials
  • Precursor : 2-Chloro-4-methylpyridine-3-carbaldehyde (1.0 eq)

  • Reagent : Hydrazine hydrate (64-80% in water) (3.0 – 5.0 eq)

  • Solvent : Ethanol (Abs.) or n-Butanol (for difficult cyclizations)

  • Catalyst : Acetic acid (Catalytic, optional)[1]

Step-by-Step Methodology
  • Preparation : Dissolve 2-chloro-4-methylpyridine-3-carbaldehyde (10 mmol) in absolute ethanol (30 mL). Ensure the aldehyde is fully dissolved; gentle warming (30°C) is acceptable.[1]

  • Reagent Addition (Critical) : Cool the solution to 0–5°C . Add hydrazine hydrate (30-50 mmol) dropwise over 10 minutes.

    • Why? Low temperature and slow addition favor the formation of the hydrazone monomer over the azine dimer (Ar-CH=N-N=CH-Ar). High equivalents of hydrazine drive the equilibrium toward the desired mono-hydrazone.

  • Intermediate Formation : Allow the mixture to warm to room temperature (RT) and stir for 30 minutes. Monitor by TLC (EtOAc:Hexane 1:1) to confirm disappearance of aldehyde.[1]

  • Cyclization : Heat the reaction mixture to reflux (78°C) for 3–6 hours.

    • Checkpoint: A white or pale yellow precipitate often begins to form.[1]

  • Workup :

    • Cool to RT and then to 0°C.

    • Filter the precipitate.[1] Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).[1]

    • Yield Recovery : If no precipitate forms, concentrate the filtrate to ~20% volume and dilute with cold water to induce precipitation.[1]

Critical Process Parameters (CPP) & Optimization Data

The following parameters directly influence the yield and purity profile.

ParameterRecommended RangeImpact on YieldTechnical Insight
Hydrazine Equiv. 3.0 – 5.0 eq HighExcess hydrazine suppresses azine (dimer) formation, a common yield-killing side reaction.
Temperature Reflux (78–100°C) HighThe

displacement of the 2-Cl is the rate-determining step and requires thermal energy.
Solvent Polarity Ethanol / n-Butanol MediumProtic solvents stabilize the transition state of the

reaction and facilitate proton transfer.
Concentration 0.2 – 0.5 M MediumToo dilute (<0.1 M) slows cyclization; too concentrated (>1.0 M) promotes intermolecular polymerization.[1]

Troubleshooting Guide

Use this decision tree to diagnose low yields or purity issues.

Troubleshooting Figure 2: Troubleshooting Decision Tree for Pyrazolo[4,3-b]pyridine Synthesis Start Issue: Low Yield or Impure Product CheckTLC Check TLC of Reaction Mixture Start->CheckTLC SM_Remains Starting Material (Aldehyde) Persists after 4h Reflux CheckTLC->SM_Remains Yes WrongSpot New Spot Observed (Higher Rf than Product) CheckTLC->WrongSpot Yes NoSolid Reaction Complete (TLC) but No Precipitate CheckTLC->NoSolid Yes SolventSwitch Switch Solvent to n-Butanol (Higher Reflux Temp: 117°C) SM_Remains->SolventSwitch Azine Diagnosis: Azine Dimer Formation (Ar-CH=N-N=CH-Ar) WrongSpot->Azine FixAzine Solution: Increase Hydrazine to 5-10 eq Add Dropwise at 0°C Azine->FixAzine Solubility Product is Amphoteric/Polar NoSolid->Solubility FixSolubility Concentrate to dryness, Recrystallize from MeOH/EtOAc or Adjust pH to ~8 Solubility->FixSolubility

Common Failure Modes
  • Azine Formation : If the aldehyde is in excess or hydrazine is added too fast, two aldehyde molecules react with one hydrazine, forming a stable dimer (azine).[1] This is irreversible and consumes starting material.[1]

    • Fix: Always add hydrazine to the aldehyde (or vice versa) slowly and ensure hydrazine is in large excess.

  • Incomplete Cyclization : The hydrazone forms but fails to displace the chlorine.[1]

    • Fix: Increase temperature (switch from EtOH to n-Butanol) or add a mild acid catalyst (Acetic Acid, 5 mol%) to activate the imine, though this is rarely needed for 2-chloropyridines.

Frequently Asked Questions (FAQs)

Q: Can I use the 2-chloro-4-methyl-3-nitropyridine precursor instead? A: Yes, but it is less efficient for the unsubstituted core. The nitro route requires reduction (Fe/NH4Cl or H2/Pd) to the amine, followed by diazotization and cyclization (Japp-Klingemann type).[1] This is preferred only if you are synthesizing 1-aryl derivatives. For the 1H- (unsubstituted N) target, the aldehyde route is superior in yield and step count.[1]

Q: My product is colored (yellow/orange) but should be white. What is the impurity? A: The yellow color is typically due to trace azine impurities or oxidation products of the hydrazine.[1] Recrystallization from Ethyl Acetate/Methanol (9:1) usually removes these colored impurities.[1]

Q: How do I confirm the structure of the 7-methyl isomer? A: In the 1H NMR, the 7-methyl group (on the pyridine ring) will appear as a singlet around


 2.4–2.6 ppm.[1] The coupling constants of the remaining pyridine protons (H5 and H6 in the fused system numbering, or H5/H6 of the pyridine ring) will confirm the substitution pattern.[1] Note that in the fused [4,3-b] system, the methyl is at position 7, adjacent to the bridgehead.[1]

References

  • General Synthesis of Pyrazolo[4,3-b]pyridines

    • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Int. J. Mol.[1] Sci.2023 , 24, 1488.[1]

  • Aldehyde-Hydrazine Cyclization Mechanism

    • Synthesis of 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27, 2234.[1] (Discusses analogous cyclization mechanisms).

    • [1]

  • Precursor Characterization (2-Chloro-4-methylpyridine-3-carbaldehyde)

    • PubChem Compound Summary for CID 13747176 (Analogous chloro-pyridines).
    • [1][2]

Sources

Technical Support Center: 7-Methyl-1H-pyrazolo[4,3-b]pyridine Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the mitigation of off-target effects associated with the 7-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold (often referred to in medicinal chemistry as a 4-azaindazole derivative).

This guide is structured for researchers observing unexpected phenotypes or toxicity profiles in their lead compounds.

Topic: Mitigating Off-Target Effects & Improving Selectivity Scaffold Class: 4-Azaindazole / Pyrazolo[4,3-b]pyridine Primary Application: Kinase Inhibition (ATP-competitive), Allosteric Modulation (GPCRs)

Module 1: Diagnostic Troubleshooting

Q1: My 7-Methyl-1H-pyrazolo[4,3-b]pyridine derivative shows potent activity in the primary assay but causes unexpected cytotoxicity in non-target cell lines. What is the likely cause?

Diagnosis: The pyrazolo[4,3-b]pyridine core is a privileged scaffold that functions as an ATP bioisostere. While the "7-methyl" substitution introduces some steric bulk, the core structure (N1, N2, and N4) mimics the purine ring of adenine. The unexpected cytotoxicity is likely due to "Kinome Promiscuity" —the inhibition of off-target kinases essential for cell survival.

Common Off-Targets for this Scaffold:

  • CDK Family (Cyclin-Dependent Kinases): Specifically CDK1, CDK2, and CDK8. Inhibition here leads to G2/M arrest and apoptosis in healthy cells.

  • Aurora Kinases (AurA/B): The scaffold often fits the Aurora ATP pocket, causing mitotic defects.

  • GSK-3β (Glycogen Synthase Kinase-3 beta): A common off-target that affects Wnt signaling and glucose metabolism.

  • PDEs (Phosphodiesterases): Due to structural similarity to Sildenafil (a pyrazolo[4,3-d]pyrimidine), your compound may inhibit PDE5 or PDE6, causing cardiovascular or visual disturbances.

Action Plan: Run a Kinome Scan (Kd binding assay) rather than an IC50 panel initially. Focus on the "Gatekeeper" residues. The 7-methyl group is positioned to interact with the solvent-exposed region or the gatekeeper, depending on the binding mode. If the 7-methyl group is not large enough to clash with the gatekeeper of off-target kinases (e.g., Threonine/Methionine), promiscuity persists.

Q2: We observe CNS-related side effects (e.g., sedation, anxiety) in animal models, despite the target being peripheral. Is this scaffold blood-brain barrier (BBB) permeable?

Diagnosis: Yes. 7-Methyl-1H-pyrazolo[4,3-b]pyridine is a low-molecular-weight, lipophilic, planar heteroaromatic system. It readily crosses the BBB unless decorated with high-polar surface area (PSA) groups.

Specific GPCR Off-Target Risk:

  • mGluR4 (Metabotropic Glutamate Receptor 4): Pyrazolo[4,3-b]pyridines are known Positive Allosteric Modulators (PAMs) of mGluR4. Unintended activation can modulate glutamatergic transmission, leading to behavioral phenotypes.

  • Adenosine Receptors (A1/A2A): As a purine mimic, the scaffold can antagonize adenosine receptors, affecting sleep/wake cycles and heart rate.

Mitigation:

  • Calculate CNS MPO Score: If the score is >4.0, the compound is likely CNS active.

  • Modify Position N1: Introduce polar groups (e.g., piperazine, morpholine) at the N1 tail to increase Topological Polar Surface Area (TPSA) >90 Ų, reducing BBB penetration.

Module 2: Chemical Mitigation Strategies (SAR)

Q3: How do I modify the 7-Methyl-1H-pyrazolo[4,3-b]pyridine core to improve selectivity without killing potency?

Technical Insight: The 7-methyl group is often too small to force selectivity. It acts as a "lipophilic handle" but does not sufficiently discriminate between ATP pockets.

Strategy 1: The "Gatekeeper" Clash (Position 7 Modification) The 7-position (on the pyridine ring) is critical. Replacing the Methyl with a larger group (e.g., Isopropyl, Cyclopropyl, or Chlorine ) can create a steric clash with the "Gatekeeper" residue of off-target kinases (which often have smaller residues like Threonine) while retaining potency against targets with smaller gatekeepers (like Glycine or Alanine).

Strategy 2: The "Solvent Front" Extension (Position 3 Modification) The C3 position (on the pyrazole ring) typically points towards the solvent front.

  • Action: Extend C3 with solubilizing groups (amides, ureas).

  • Benefit: This pulls the core out of deep hydrophobic pockets of off-targets (like CDK2) and allows specific H-bond interactions with the unique hinge architecture of your target.

Strategy 3: Scaffold Hopping (N-Walk) If the [4,3-b] isomer is persistently dirty, perform a "Nitrogen Walk":

  • Shift to Pyrazolo[3,4-b]pyridine (Isomer shift).

  • Shift to Pyrazolo[1,5-a]pyrimidine .[1]

  • Note: This changes the H-bond acceptor/donor vectors at the hinge binding region (N1/N2/N4).

SAR Decision Matrix
Modification SiteChemical ChangeBiological ConsequenceRisk
Position 7 (Core) Methyl

Cl / Br / Isopropyl
Increases selectivity via steric clash (Gatekeeper).May abolish potency if target gatekeeper is large.
Position 3 (Pyrazole) H

Amide / Urea tail
Improves solubility; contacts solvent-exposed residues.Increases Molecular Weight (MW); may lower permeability.
Position 1 (Nitrogen) Alkyl

Cycloalkyl / Heterocycle
Modulates metabolic stability and BBB permeability.Can introduce new metabolic hot-spots (CYP450).

Module 3: Experimental Workflows

Workflow 1: Off-Target Validation Protocol

Objective: Confirm if the 7-methyl scaffold is driving the observed toxicity.

  • Step 1: Negative Control Synthesis

    • Synthesize the N1-Methylated analog (if N1 is the H-bond donor) OR the N2-Methylated isomer.

    • Rationale: This blocks the hinge-binding capability. If the toxicity persists with the "dead" kinase inhibitor, the toxicity is chemical (non-target mediated) or due to a non-kinase off-target (e.g., membrane disruption).

  • Step 2: Thermal Shift Assay (TSA) Panel

    • Screen the compound against a panel of diverse proteins (Bromodomains, PDEs, GPCRs).

    • Look for

      
       shifts, indicating significant binding.
      
  • Step 3: Counter-Screening

    • Assay: Eurofins SafetyScreen44™ or equivalent.

    • Specific Check: Include hERG (cardiotoxicity) and CYP3A4 (metabolic interference). Pyrazolo-pyridines are prone to CYP inhibition due to the pyridine nitrogen coordinating with the Heme iron.

Visualizing the Mitigation Logic

The following diagram illustrates the decision tree for mitigating off-target effects in this specific scaffold.

MitigationWorkflow Start Observed Off-Target Effect (7-Methyl-1H-pyrazolo[4,3-b]pyridine) Type Determine Effect Type Start->Type Kinase Kinase Promiscuity (CDKs, Auroras, GSK3) Type->Kinase Broad Kinome Hit NonKinase Non-Kinase / Toxicity (GPCR, PDE, Hepato) Type->NonKinase CNS/Liver Tox Gatekeeper Strategy: Gatekeeper Clash Modify Pos 7 (Me -> iPr, Cl) Kinase->Gatekeeper Target has small GK Solvent Strategy: Solvent Reach Extend Pos 3 (Amide/Urea) Kinase->Solvent Target has unique hinge Metabolism Metabolic Hotspot? Block Pos 5/6 with F NonKinase->Metabolism High Clearance/Reactive Met. Polarity CNS/Permeability Issue? Add Polar Group at N1 NonKinase->Polarity CNS Side Effects

Caption: Decision tree for structural modification of 7-Methyl-1H-pyrazolo[4,3-b]pyridine based on off-target phenotype.

Module 4: References & Grounding

1. Scaffold Promiscuity & Kinase Inhibition: The pyrazolo[4,3-b]pyridine scaffold is a well-documented ATP bioisostere. Its nitrogen arrangement allows it to form bidentate hydrogen bonds with the kinase hinge region (typically Glu/Leu backbone).

  • Reference: "Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2."[2] Journal of Medicinal Chemistry. (Note: Discusses the [4,3-b] to [4,3-d] transition for selectivity).

2. GPCR Off-Targets (mGluR4): This scaffold is explicitly cited as a Positive Allosteric Modulator (PAM) for mGluR4, highlighting the risk of CNS off-target effects if BBB permeability is not controlled.

  • Reference: "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." Journal of Medicinal Chemistry.

3. Structural Numbering & Synthesis: Correct identification of the 7-position is crucial for SAR. The synthesis often involves the fusion of a pyridine ring to a pyrazole, or vice versa, where the 7-methyl acts as a remnant of the starting material (e.g., acetylacetone derivatives) or a deliberate steric handle.

  • Reference: "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines." Molecules.

4. Hepatotoxicity & Fibrosis: While some derivatives are developed to treat fibrosis, the scaffold's metabolism (pyridine ring oxidation) can lead to reactive intermediates.

  • Reference: "The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats." (Note: Illustrates the fine line between therapeutic and toxic effects in this chemical class).

Disclaimer: This guide is for research purposes only. All chemical modifications should be evaluated for safety and efficacy in appropriate preclinical models before any human use.

Sources

Technical Support Center: Investigating the Cytoprotective Potential of 7-Methyl-1H-pyrazolo[4,3-b]pyridine in Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals interested in evaluating the potential of novel pyrazolopyridine compounds, specifically 7-Methyl-1H-pyrazolo[4,3-b]pyridine, to selectively protect normal cells from cytotoxic insults. Due to the limited publicly available data on this specific molecule, this guide provides a comprehensive framework for investigation, drawing parallels from structurally related compounds with known mechanisms of selective cytotoxicity.

Part 1: Foundational Knowledge & Hypothesis Formulation (FAQs)

This section addresses fundamental questions to guide your experimental design.

Q1: What is the scientific rationale for investigating 7-Methyl-1H-pyrazolo[4,3-b]pyridine for a potential cytoprotective effect in normal cells?

The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1][2] The rationale for investigating a specific derivative like 7-Methyl-1H-pyrazolo[4,3-b]pyridine for cytoprotective effects in normal cells, while potentially being cytotoxic to cancer cells, stems from the known behavior of other delocalized lipophilic cations (DLCs). A prime example is the rhodacyanine dye analog MKT-077, which shows selective accumulation in the mitochondria of carcinoma cells over normal cells.[3] This selectivity is attributed to the higher mitochondrial membrane potential in many cancer cell types.[3] Given that 7-Methyl-1H-pyrazolo[4,3-b]pyridine may share some of these physicochemical properties, it is a plausible hypothesis that it could exhibit a differential effect on normal versus cancerous cells.

Q2: What are the known mechanisms that could underpin reduced cytotoxicity in normal cells for compounds related to 7-Methyl-1H-pyrazolo[4,3-b]pyridine?

The primary mechanism to investigate, based on related compounds like MKT-077, involves the mitochondria. MKT-077 is known to be selectively taken up by carcinoma cell mitochondria, where it can interfere with mitochondrial respiration.[3][4][5] This leads to increased oxidative stress and subsequent cell death in cancer cells.[4] Normal cells, with their lower mitochondrial membrane potential, accumulate less of the compound, and are thus spared from this cytotoxic effect.[3]

Another key target of MKT-077 is the heat shock protein 70 (Hsp70) family member, mortalin (mot-2). In many cancer cells, mortalin binds to and inactivates the tumor suppressor protein p53. By binding to mortalin, MKT-077 can release p53, restoring its function and inducing apoptosis in cancer cells. This effect is not observed in normal cells where this p53 sequestration by mortalin is not a predominant feature. Therefore, a key hypothesis is that 7-Methyl-1H-pyrazolo[4,3-b]pyridine may act as an Hsp70 inhibitor.[6]

Q3: How should I select appropriate cell lines for these experiments?

The selection of cell lines is critical for demonstrating selective effects. You should use a paired approach:

  • Cancer Cell Lines: Choose well-characterized cancer cell lines relevant to your research interests. It is advisable to use multiple lines to ensure the observed effects are not cell-type specific. Examples include human breast adenocarcinoma (MCF-7), colon carcinoma (HCT116), or medullary thyroid carcinoma (TT) cells.[2][4]

  • Normal (Non-transformed) Cell Lines: For comparison, use non-transformed cell lines from a similar tissue of origin where possible. Examples include human mammary epithelial cells (MCF-10A) or normal human fibroblasts. It's also common to use immortalized "normal" cell lines like HEK 293 or NIH 3T3 for their robustness in culture.[7]

The key is to establish a clear differential in cytotoxic response between the cancer and normal cell lines.

Q4: What is the difference between demonstrating reduced cytotoxicity and proving cytoprotection?

These are related but distinct concepts:

  • Reduced Cytotoxicity: This is a direct measure of the compound's own toxicity. You demonstrate this by showing that a much higher concentration of 7-Methyl-1H-pyrazolo[4,3-b]pyridine is required to kill normal cells compared to cancer cells (i.e., a significantly higher IC50 value in normal cells).

  • Cytoprotection: This is a measure of the compound's ability to protect cells from an external, known cytotoxic agent (e.g., a chemotherapy drug like doxorubicin or an oxidizing agent like H₂O₂). To demonstrate this, you would pre-treat normal cells with 7-Methyl-1H-pyrazolo[4,3-b]pyridine and then expose them to the toxin. If the compound is cytoprotective, you will observe a higher rate of cell survival in the pre-treated group compared to the group exposed to the toxin alone.

Part 2: Experimental Workflow & Protocols

A logical workflow is essential for systematically investigating the cytoprotective potential of a novel compound.

G cluster_0 Phase 1: Baseline Cytotoxicity cluster_1 Phase 2: Mechanistic Investigation (Hypothesis Testing) cluster_2 Phase 3: Interpretation & Next Steps A Protocol 1: IC50 Determination in Cancer vs. Normal Cell Lines B Data Analysis: Compare IC50 values A->B C Protocol 2: Assess Mitochondrial Membrane Potential (e.g., JC-1 Assay) B->C If selective cytotoxicity observed D Protocol 3: Evaluate Hsp70 Inhibition (e.g., Co-IP or Thermal Shift) B->D If selective cytotoxicity observed E Protocol 4: Cytoprotection Assay (Co-treatment with known toxin) B->E If low toxicity in normal cells observed F Synthesize Findings: Build a Mechanistic Model C->F D->F E->F G Further Validation: (e.g., Apoptosis Assays, In vivo models) F->G

Caption: Experimental workflow for assessing the cytoprotective potential of a novel compound.

Protocol 1: Determining the Cytotoxicity Profile (IC50 Determination)

Objective: To quantify and compare the cytotoxicity of 7-Methyl-1H-pyrazolo[4,3-b]pyridine in cancer cell lines versus normal cell lines.

Methodology:

  • Cell Plating: Seed your selected cancer and normal cell lines in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of 7-Methyl-1H-pyrazolo[4,3-b]pyridine in your cell culture medium. A common starting concentration for a novel compound is 100 µM, with 8-10 serial dilutions. Remember to include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the 2x compound dilutions. Incubate for a relevant period (e.g., 48 or 72 hours).

  • Viability Assay: Use a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, to measure the percentage of viable cells relative to the vehicle control.[7]

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each cell line.

Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine if 7-Methyl-1H-pyrazolo[4,3-b]pyridine disrupts the mitochondrial membrane potential, a key indicator of mitochondrial-mediated apoptosis.

Methodology:

  • Cell Treatment: Treat both cancer and normal cells with 7-Methyl-1H-pyrazolo[4,3-b]pyridine at a concentration around the IC50 value determined for the cancer cells. Include a positive control (e.g., CCCP, a known mitochondrial uncoupler) and a vehicle control.

  • Staining: Use a potentiometric dye such as JC-1 or TMRM. For JC-1, healthy cells with high ΔΨm will form red fluorescent J-aggregates, while apoptotic cells with low ΔΨm will have green fluorescent JC-1 monomers.

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. A shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.

  • Interpretation: A selective loss of ΔΨm in cancer cells compared to normal cells would support the hypothesis of a mitochondrial-dependent mechanism of selective cytotoxicity.

Part 3: Troubleshooting Guide (Q&A Format)

Q: My IC50 values for 7-Methyl-1H-pyrazolo[4,3-b]pyridine are highly variable between experiments. What could be the cause?

A:

  • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Cell Seeding Density: Inconsistent initial cell numbers will lead to variability. Perform a cell titration experiment to find the optimal seeding density for each cell line where they are in the logarithmic growth phase at the end of the assay.

  • Compound Stability: Ensure your stock solution of 7-Methyl-1H-pyrazolo[4,3-b]pyridine is stable. Avoid repeated freeze-thaw cycles. If the compound is light-sensitive, protect it from light.

  • Assay Timing: The incubation time can significantly affect IC50 values. Ensure you are consistent with the treatment duration (e.g., exactly 48 hours).

Q: I do not observe any selective cytotoxicity; the compound is equally toxic to both normal and cancer cells. What does this mean?

A: This suggests that the mechanism of action of 7-Methyl-1H-pyrazolo[4,3-b]pyridine is likely not dependent on features unique to cancer cells (like elevated mitochondrial membrane potential or p53 sequestration). The compound might be targeting a fundamental cellular process common to all cells. In this case, it would not be a good candidate for a therapy with a favorable therapeutic window based on this mechanism.

Q: My compound is precipitating in the cell culture medium at higher concentrations. How can I address this?

A:

  • Solubility Testing: First, determine the maximum solubility of 7-Methyl-1H-pyrazolo[4,3-b]pyridine in your cell culture medium. You can do this by preparing high-concentration stocks and observing them under a microscope for precipitates.

  • Vehicle Concentration: Ensure the final concentration of your vehicle (e.g., DMSO) is not exceeding a non-toxic level, typically below 0.5%.

  • Serum Interaction: Some compounds can bind to proteins in fetal bovine serum (FBS), affecting their solubility and availability. You can test the solubility in serum-free medium versus medium with serum. If it is more soluble in the presence of serum, ensure your final FBS concentration is consistent across experiments.

Part 4: Data Interpretation & Visualization

Data Summary Table

Summarize your cytotoxicity data in a clear format to easily compare the selectivity of your compound.

Cell LineCell TypeIC50 (µM) of 7-Methyl-1H-pyrazolo[4,3-b]pyridineSelectivity Index (SI)1
MCF-7 Human Breast Cancere.g., 5.2 ± 0.7-
HCT116 Human Colon Cancere.g., 8.1 ± 1.2-
MCF-10A Normal Human Breast Epitheliale.g., 58.4 ± 5.311.2
NIH 3T3 Normal Mouse Fibroblaste.g., >100>19.2

1Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI value indicates greater cancer cell selectivity.

Visualizing the Hypothesized Mechanism

This diagram illustrates the potential mechanism of selective action based on the properties of related compounds like MKT-077.

G cluster_0 Normal Cell cluster_1 Cancer Cell N_Mito Mitochondrion (Lower Membrane Potential) N_Result Low Compound Accumulation -> Minimal Disruption -> Cell Survival N_Mito->N_Result N_Comp 7-Methyl-1H-pyrazolo [4,3-b]pyridine N_Comp->N_Mito Low Uptake C_Mito Mitochondrion (Higher Membrane Potential) C_Result High Compound Accumulation -> Mitochondrial Dysfunction -> p53 Reactivation -> Apoptosis C_Mito->C_Result C_Comp 7-Methyl-1H-pyrazolo [4,3-b]pyridine C_Comp->C_Mito High Uptake C_HSP70 Mortalin (Hsp70) sequestrating p53 C_Comp->C_HSP70 Inhibition C_HSP70->C_Result

Caption: Hypothesized differential mechanism of 7-Methyl-1H-pyrazolo[4,3-b]pyridine in normal vs. cancer cells.

References

  • Lin, S. F., et al. (2020). Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo. Endocrinology and Metabolism, 35(3), 625–636. [Link]

  • Chunta, J. L., et al. (2012). Uptake rate of cationic mitochondrial inhibitor MKT-077 determines cellular oxygen consumption change in carcinoma cells. PLoS One, 7(5), e37471. [Link]

  • Patel, D., et al. (2022). Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells. International Journal of Molecular Sciences, 23(3), 1149. [Link]

  • Modica-Napolitano, J. S., et al. (1996). Selective damage to carcinoma mitochondria by the rhodacyanine MKT-077. Cancer Research, 56(3), 544–550. [Link]

  • Zatsepina, O., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7168. [Link]

  • Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438–1453. [Link]

  • Baryshnikov, M. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1494. [Link]

  • Adimurthy, S., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1,5-a]pyridine derivatives. European Journal of Medicinal Chemistry, 126, 708-718. [Link]

  • ResearchGate. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Matysiak, J., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][6][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. International Journal of Molecular Sciences, 23(11), 5892. [Link]

  • Nowak, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(1), 237. [Link]

  • Huang, R., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. ACS Omega, 5(11), 5894-5902. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • PubMed. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Probabilistic diagram for designing chemicals with reduced potency to incur cytotoxicity. Green Chemistry, 18(16), 4362-4373. [Link]

  • DAU. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ACS Publications. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials, 4(1), 259-270. [Link]

  • ResearchGate. (n.d.). Novel pyrazolopyrimidines: Synthesis, in vitro cytotoxic activity and mechanistic investigation. Retrieved from [Link]

  • KCAS Bio. (n.d.). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal experimental design for efficient toxicity testing in microphysiological systems: A bone marrow application. Retrieved from [Link]

Sources

7-Methyl-1H-pyrazolo[4,3-b]pyridine stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Analytical Troubleshooting

Audience: Medicinal Chemists, Analytical Scientists, and Formulation Specialists.[1]

Introduction: The Scaffold Architecture

Welcome to the technical guide for 7-Methyl-1H-pyrazolo[4,3-b]pyridine . This scaffold is a critical bioisostere in kinase and phosphodiesterase inhibitor development.[1] While structurally similar to the more common pyrazolo[3,4-b]pyridine (e.g., Sildenafil-like cores), the [4,3-b] fusion system presents unique electronic properties and stability profiles.

This guide addresses the three primary "pain points" of this molecule:

  • Prototropic Tautomerism (causing retention time shifts).[1]

  • Oxidative Liability (specifically at the 7-methyl "benzylic" position).[1]

  • Solubility-Driven Precipitation (the "Late Crasher" phenomenon).[1]

Module 1: Tautomerism & The "Ghost Peak" Phenomenon

The Issue

Users frequently report "double peaks" in HPLC or inconsistent NMR signals in CDCl₃. This is rarely degradation but rather annular tautomerism .[1]

The Mechanism

The pyrazole ring exists in dynamic equilibrium between the 1H- and 2H- tautomers.[1][2]

  • 1H-tautomer (Thermodynamically Preferred): Stabilized by aromaticity and often intermolecular hydrogen bonding in the solid state.[1]

  • 2H-tautomer (Kinetic/Solvent Dependent): Can become significant in polar aprotic solvents (DMSO, DMF) or at specific pH levels.[1]

The 7-methyl group on the pyridine ring exerts an inductive effect that can subtly shift this equilibrium compared to the unsubstituted parent, affecting the pKa of the pyrazole protons.

Troubleshooting Protocol: Tautomer Identification

Do not purify the "impurity" until you verify it is not a tautomer.

Diagnostic TestProcedureExpected Result (If Tautomer)
Variable Temp NMR Run ¹H NMR in DMSO-d₆ at 25°C, then heat to 80°C.Broad/split peaks at 25°C will coalesce into sharp singlets at 80°C as the exchange rate increases.[1]
Solvent Switch Compare HPLC chromatograms in Acidic (0.1% TFA) vs. Neutral/Basic buffers.Peak ratios or shapes change drastically.[1] Acidic conditions usually collapse the equilibrium to a single protonated species.[1]
UV-Vis Ratio Use DAD detector to check UV spectra of both peaks.Both peaks should have nearly identical UV maxima (λmax), differing only slightly in extinction coefficient.[1]

Module 2: Chemical Stability & Degradation Pathways

The Issue

Gradual yellowing of solid samples or the appearance of M+16 / M+14 peaks in LC-MS after storage.

Degradation Mechanisms
  • Oxidation of the 7-Methyl Group (M+14 / M+30): The 7-methyl group is attached to an electron-deficient pyridine ring.[1] However, it occupies a "benzylic-like" position relative to the aromatic system.[1] Exposure to air and light, particularly in solution, can lead to radical oxidation, converting the methyl group to:

    • Alcohol (CH₂OH): M+16[1]

    • Aldehyde (CHO): M+14 (often transient)[1]

    • Carboxylic Acid (COOH): M+30[1]

  • N-Oxidation (M+16): The pyridine nitrogen (N4 position) is susceptible to N-oxide formation, especially if the sample is stored in protic solvents or exposed to peroxides (common impurities in PEG or ethers).[1]

Visualization: Degradation Logic Flow

DegradationPathways cluster_legend Degradation Key Parent 7-Methyl-1H-pyrazolo[4,3-b]pyridine (Parent MW) Tautomer 2H-Tautomer (Equilibrium) Parent->Tautomer Solvent/pH (Reversible) Ox_Alcohol 7-Hydroxymethyl derivative (+16 Da) Parent->Ox_Alcohol [O], Light (Radical Path) N_Oxide Pyridine N-Oxide (+16 Da) Parent->N_Oxide Peroxides/MCPBA (N-Oxidation) Ox_Acid 7-Carboxylic Acid (+30 Da) Ox_Alcohol->Ox_Acid Further [O] Legend Blue: Reversible Physical Change Red: Irreversible Chemical Oxidation Yellow: N-Oxide Formation

Caption: Figure 1.[1][2][3][4][5] Primary degradation pathways showing reversible tautomerism versus irreversible oxidative degradation of the methyl group and pyridine nitrogen.

Module 3: Solubility & The "Late Crasher"

The Issue

Compounds in this class often dissolve initially in DMSO but precipitate upon dilution into aqueous media (e.g., during biological assays or reverse-phase purification), leading to false negatives in screening.

The Science

The flat, fused bicyclic system encourages strong


-

stacking.[1] The 7-methyl group provides minimal steric bulk to disrupt this stacking.[1]
  • pKa Sensitivity: The pyridine nitrogen is basic (pKa ~3-4), and the pyrazole NH is weakly acidic (pKa ~13).[1]

  • Neutral pH Risk: At physiological pH (7.4), the molecule is largely neutral and highly lipophilic, leading to aggregation.

Formulation Troubleshooting Guide
ScenarioObservationRecommended Action
LC-MS Injection Broad tailing peaks.Add Modifier: Ensure mobile phase contains 0.1% Formic Acid or TFA to protonate the pyridine N, improving solubility and peak shape.
Biological Assay Compound precipitates in media.[1]Co-solvent: Do not exceed 1% DMSO.[1] Pre-dilute in PEG400 before adding to water.[1]
Purification Clogs column frit.Load Condition: Dissolve sample in DMF/DMSO (1:1). Do not load in pure DMSO if the column is equilibrated in high % water.[1] Use a "sandwich" injection or high % organic start.

Module 4: Analytical Decision Tree

Use this logic flow to diagnose "impurity" peaks in your chromatograms.

TroubleshootingTree Start Unknown Peak Detected in HPLC/LC-MS CheckMS Check Mass Spectrum (MS) Start->CheckMS SameMass Mass = Parent (M+0) CheckMS->SameMass DiffMass Mass ≠ Parent CheckMS->DiffMass TautomerCheck Change Solvent/pH (e.g., add TFA) SameMass->TautomerCheck MassPlus16 Mass = M+16 DiffMass->MassPlus16 MassPlus30 Mass = M+30 DiffMass->MassPlus30 PeakMerges Peaks Merge? TautomerCheck->PeakMerges IsTautomer Diagnosis: Tautomer (Not an impurity) PeakMerges->IsTautomer Yes IsIsomer Diagnosis: Regioisomer (Synthesis Impurity) PeakMerges->IsIsomer No DiagOx Diagnosis: Alcohol or N-Oxide MassPlus16->DiagOx DiagAcid Diagnosis: Carboxylic Acid MassPlus30->DiagAcid

Caption: Figure 2.[1] Analytical decision matrix for distinguishing between tautomers, synthesis impurities (regioisomers), and oxidative degradation products.

References

  • Tautomerism in Pyrazolo-pyridines: Alkorta, I., & Elguero, J. (2025).[1][2][6][7][8] Tautomeric 1H-pyrazolo[3,4-b]pyridine and 2H-pyrazolo[3,4-b]pyridine: Stability and Properties. MDPI.[1] (Note: While discussing the [3,4-b] isomer, the thermodynamic principles of the 1H vs 2H equilibrium apply directly to the [4,3-b] scaffold).

  • Oxidative Liability of Methyl-Pyridines: Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of Certain Methylpyridines to Pyridine Carboxylic Acids. The Journal of Organic Chemistry. (Establishes the precedent for methyl group oxidation on electron-deficient pyridine rings).[1]

  • Synthesis and Stability of Pyrazolo[4,3-b]pyridines: Lutz, M. R., et al. (2023).[1][4] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. PMC / NIH.[1] (Provides specific synthesis conditions and stability observations for the [4,3-b] system).

  • PubChem Compound Summary: National Center for Biotechnology Information.[1] (2025).[1][2][3][4] PubChem Compound Summary for CID 21643653, 1H-Pyrazolo[4,3-b]pyridine.

Sources

Common pitfalls in 7-Methyl-1H-pyrazolo[4,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

You are targeting 7-Methyl-1H-pyrazolo[4,3-b]pyridine , a critical fused bicyclic scaffold often utilized in kinase inhibitor discovery (e.g., targeting c-Met, SGK1).

Structural Verification: Before proceeding, confirm your target numbering. In the 1H-pyrazolo[4,3-b]pyridine system:

  • N1, N2, C3 constitute the pyrazole ring.

  • C4, N5, C6, C7 constitute the pyridine ring.

  • 7-Methyl places the substituent on the pyridine ring, adjacent to the bridgehead carbon (C7a).

  • Note: This position corresponds to C6 of the starting pyridine precursor (e.g., 2-chloro-6-methylnicotinaldehyde).

This guide prioritizes the Condensation-Cyclization Route (starting from 2-chloro-3-formylpyridines) as it offers the highest regiocontrol compared to hydrazine reactions with


-diketones.

Module 1: Strategic Route Selection

Parameter Route A: The "Aldehyde" Route (Recommended) Route B: The "Nitro" Route
Starting Material 2-Chloro-6-methylnicotinaldehyde 2-Chloro-6-methyl-3-nitropyridine
Reagent Hydrazine Hydrate (

)
Hydrazine, then reduction (Fe/HCl or

)
Mechanism Hydrazone formation


Cyclization


Nitro reduction

Cyclization
Step Count 1 Step (One-pot) 2-3 Steps
Regiocontrol High (>95%) High
Primary Pitfall Azine (dimer) formationOver-reduction / unstable intermediates

Recommendation: Use Route A . It is a convergent, one-pot synthesis that minimizes isolation of unstable intermediates.

Module 2: Critical Reaction Steps & Troubleshooting (Q&A)

Issue 1: "I am seeing a yellow precipitate that is not my product (Mass = 2x Target)."

Diagnosis: You have formed the Azine Dimer . Causality: Aldehydes are highly electrophilic. If hydrazine is the limiting reagent or added too slowly, one hydrazine molecule will condense with two aldehyde molecules, forming a Pyridine-CH=N-N=CH-Pyridine dimer. Solution:

  • Stoichiometry: Use a large excess of hydrazine hydrate (5–10 equivalents ).

  • Addition Order: Add the aldehyde solution dropwise TO the hydrazine solution (inverse addition). This ensures the aldehyde always encounters an excess of hydrazine.

Issue 2: "LCMS shows the hydrazone intermediate (M+), but cyclization won't occur."

Diagnosis: Stalled


 Cyclization.
Causality:  The formation of the hydrazone is fast (kinetic), but the ring closure (displacing the chlorine) requires overcoming the aromatic stability of the pyridine ring (thermodynamic barrier).
Solution: 
  • Thermal Boost: This reaction often requires reflux in ethanol or n-butanol (

    
    ). Room temperature is rarely sufficient for the second step.
    
  • Acid Catalysis: If reflux fails, add a catalytic amount of Acetic Acid (AcOH) or p-TsOH . Protonation of the pyridine nitrogen (N5) makes the C2 position more electrophilic, facilitating the displacement of the chloride.

Issue 3: "My product is co-eluting with a hydrolyzed impurity (2-hydroxy)."

Diagnosis: Hydrolysis of the Chloro-substituent. Causality: At high temperatures in aqueous hydrazine, the hydroxide ion (from water) competes with hydrazine as a nucleophile, converting the C-Cl to C-OH (pyridone form). Solution:

  • Solvent Switch: Switch from aqueous ethanol to absolute ethanol or n-butanol .

  • Hydrazine Source: Use anhydrous hydrazine (if safety permits) or high-grade hydrazine hydrate (64% or 80%) rather than dilute aqueous solutions.

Module 3: Validated Experimental Protocol

Target: 7-Methyl-1H-pyrazolo[4,3-b]pyridine Scale: 1.0 mmol basis

  • Preparation:

    • Dissolve Hydrazine Hydrate (5.0 mmol, 5.0 equiv) in Absolute Ethanol (3 mL) in a round-bottom flask.

    • Dissolve 2-Chloro-6-methylnicotinaldehyde (1.0 mmol, 1.0 equiv) in Absolute Ethanol (2 mL).

  • Addition (Critical):

    • Cool the hydrazine solution to

      
       (ice bath).
      
    • Add the aldehyde solution dropwise to the hydrazine over 15 minutes. (Prevents dimer).

  • Reaction:

    • Allow to warm to Room Temperature (RT) and stir for 30 mins (Hydrazone formation).

    • Heat to Reflux (

      
      )  for 4–6 hours.
      
    • Monitor: TLC/LCMS should show disappearance of the intermediate hydrazone and formation of the cyclized product.

  • Work-up:

    • Concentrate the solvent under reduced pressure.[1]

    • Dilute residue with water (10 mL).[2]

    • Filtration: The product often precipitates as a solid upon cooling. Filter and wash with cold water.

    • Extraction (if no precipitate): Extract with EtOAc (

      
      ). Wash organic layer with Brine. Dry over 
      
      
      
      .[1]
  • Purification:

    • If necessary, recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM/MeOH gradient, typically 95:5).

Module 4: Process Visualization

Figure 1: Synthesis Pathway & Decision Tree

G Start Start: 2-Chloro-6-methylnicotinaldehyde Step1 Add dropwise to Excess Hydrazine (EtOH, 0°C) Start->Step1 Intermediate Intermediate: Hydrazone Formed Step1->Intermediate Decision Check LCMS/TLC Intermediate->Decision PathA Mass = Target + 14 (Hydrazone) Decision->PathA Incomplete Cyclization PathB Mass = 2x Target (Azine Dimer) Decision->PathB Impurity Formed PathC Mass = Target (Cyclized) Decision->PathC Success ActionA Action: Heat to Reflux (80°C) Optional: Add Cat. AcOH PathA->ActionA Final Product: 7-Methyl-1H-pyrazolo[4,3-b]pyridine ActionA->Final ActionB Action: Restart. Use Inverse Addition & Excess N2H4 PathB->ActionB

Caption: Logical workflow for monitoring the cyclization of 2-chloro-6-methylnicotinaldehyde. Note the critical branch points for Azine formation vs. successful cyclization.

Module 5: FAQs

Q: Can I use the 2-chloro-6-methylnicotinic ACID instead of the aldehyde? A: Not directly with hydrazine. The acid will form a hydrazide, which requires much harsher conditions (


 cyclization) to close the ring, often leading to chlorinated side products. It is better to reduce the acid to the alcohol and oxidize to the aldehyde, or convert the acid to an ester and perform a different cyclization (yielding a pyrazolone).

Q: Why is the melting point of my product lower than reported? A: Pyrazolo[4,3-b]pyridines can trap water or ethanol in their crystal lattice. Ensure the product is dried under high vacuum at


 for 12 hours. Also, check for the presence of the 2-hydroxy impurity (tautomer of the pyridone), which disrupts crystal packing.

Q: How do I confirm I have the [4,3-b] isomer and not [3,4-b]? A: The starting material dictates the isomer. Starting from a 2,3-disubstituted pyridine (where C2 has the leaving group and C3 has the carbonyl) exclusively yields the [4,3-b] system. The [3,4-b] system is typically synthesized from 2-aminopyridine derivatives or by constructing the pyridine ring onto a pyrazole.

References

  • Synthesis of 1H-Pyrazolo[4,3-b]pyridines via 2-Chloro-3-formylpyridines

    • Title: "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines"
    • Source:International Journal of Molecular Sciences (2023)
    • URL:[Link]

  • Mechanistic Insights into Hydrazine Cyclizations

    • Title: "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications" (Contains comparative mechanistic d
    • Source:Molecules (2022)[3]

    • URL:[Link]

  • General Reactivity of 2-Chloronicotinaldehydes

    • Title: "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs" (Analogous chemistry for the pyridine system)
    • Source:RSC Advances
    • URL:[Link]

Sources

Technical Support Center: Debugging 7-Methyl-1H-pyrazolo[4,3-b]pyridine Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CRY-PZP-7M-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1][2][3]

Executive Summary & Compound Profile

Welcome to the technical support hub for 7-Methyl-1H-pyrazolo[4,3-b]pyridine . This bicyclic heteroaromatic scaffold presents unique challenges in solid-state isolation due to its competing hydrogen-bond donors (pyrazole NH) and acceptors (pyridine N), combined with a planar structure that encourages strong


-

stacking.[1][2][3]

Users frequently report oiling out (Liquid-Liquid Phase Separation) and metastable polymorph generation .[1][2][3] This guide provides a logic-driven troubleshooting workflow to transition your material from an amorphous oil to a stable crystalline lattice.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Crystallization
LogP (Predicted) ~1.6 - 2.0Moderately lipophilic; requires organic solvents but tolerates water as anti-solvent.[1][2][3]
H-Bond Potential 1 Donor (NH), 2 Acceptors (N)High probability of hydrate/solvate formation.[1][2][3]
pKa (Pyridine N) ~3.5 - 4.5 (Estimate)Weakly basic; salt formation with strong acids (HCl, MsOH) is a viable backup strategy.[1][2][3]
Common Failure Mode Oiling Out (LLPS)Kinetic entrapment; requires slow supersaturation generation.[1][2][3][4]

Troubleshooting Guide (FAQ Format)

Issue A: "My solution turns cloudy, but then separates into a bottom oil layer instead of crystals."

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2][3][4] This occurs when the metastable limit of the oil phase is reached before the nucleation limit of the crystal phase.[2][3] This is common in pyrazolo-pyridines due to high conformational flexibility in solution or the presence of lipophilic impurities.[2][3]

Corrective Actions:

  • Temperature Cycling: Do not crash cool. Cycle the temperature between the solution point and the cloud point.[2][3] This "anneals" the oil droplets, encouraging transfer of molecules from the disordered oil phase to the ordered crystal phase.[3]

  • Change the Solvent System: If you are using a single solvent (e.g., Ethanol), switch to a binary system (Solvent/Anti-solvent).[1][3]

    • Recommendation:Ethanol/Water or Isopropyl Acetate/Heptane .[2][3]

  • Seed at the Cloud Point: Add seeds immediately when the solution becomes faintly turbid.[2][3] If it oils out, reheat until clear, cool slightly to just above the oiling point, and seed.

Issue B: "I get crystals, but they are solvated or turn to powder upon drying."

Diagnosis: You likely formed a channel solvate .[2][3] The 1H-pyrazolo[4,3-b]pyridine core is prone to trapping solvent molecules (especially Methanol or DCM) in its lattice voids.[2][3] Upon drying, the solvent evacuates, collapsing the crystal lattice into an amorphous powder.[3]

Corrective Actions:

  • Switch to Class 3 Solvents: Avoid DCM or Methanol. Use Ethanol , Isopropanol , or Ethyl Acetate .[1][2] These solvents are bulkier and less likely to form unstable channel solvates.[2][3]

  • Desolvation Control: Dry the crystals slowly under high humidity (e.g., a vacuum oven with a water dish) to allow the lattice to reorganize ("ripen") rather than collapse.[3]

Issue C: "The material is too soluble; I can't get it to precipitate."

Diagnosis: You are likely using a solvent that interacts too strongly with the pyridine nitrogen (e.g., pure DMSO or DMF) or the volume is too high.[1][3]

Corrective Actions:

  • Vapor Diffusion: Dissolve the compound in a minimum amount of "Good Solvent" (e.g., THF or Acetone).[1][2][3] Place this vial inside a larger jar containing "Bad Solvent" (e.g., Pentane or Water).[2] Seal the outer jar. The slow diffusion of the bad solvent vapor will gently induce nucleation.[2][3]

  • Evaporative Crystallization: Use a solvent with a moderate boiling point (e.g., Acetone) and allow slow evaporation through a needle-punctured septum.[2][3]

Detailed Experimental Protocols

Protocol A: The "Golden" Standard (Ethanol/Water Recrystallization)

Best for initial purification and generating stable polymorphs.[1][3]

  • Dissolution: Suspend 1.0 g of crude 7-Methyl-1H-pyrazolo[4,3-b]pyridine in 10 mL of absolute Ethanol .

  • Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve, add Ethanol in 0.5 mL increments until clear.[2][3]

    • Critical Step: If the solution is dark/colored, add activated carbon (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Nucleation (The "Cloud Point"): Remove from heat.[2][3] While stirring rapidly, add warm Water (50°C) dropwise until a faint, persistent turbidity is observed.

  • Re-dissolution: Add just enough hot Ethanol (approx. 0.5 - 1 mL) to make the solution clear again.[2][3]

  • Controlled Cooling:

    • Allow the flask to cool to Room Temperature (RT) on the benchtop (approx. 1 hour).

    • Do not use an ice bath yet.[2][3]

    • If oiling occurs, reheat to clear and add a seed crystal.[1][2][3]

  • Finalization: Once a slurry forms at RT, cool to 0-5°C in an ice bath for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum filtration.[2] Wash the cake with cold 20% Ethanol/Water .

Protocol B: Salt Formation (HCl Salt)

Use this if the free base persists as an oil.[1][3]

  • Dissolution: Dissolve 500 mg of the free base in 5 mL of Ethyl Acetate (EtOAc) .

  • Acid Addition: Slowly add 1.1 equivalents of 4M HCl in Dioxane at room temperature.

  • Observation: A precipitate should form immediately.[2][3]

  • Digestion: If the precipitate is gummy, heat the EtOAc suspension to reflux for 10 minutes (digestion), then cool slowly. This reorganizes the amorphous salt into a crystalline form.[2]

  • Isolation: Filter and wash with dry EtOAc.[2][3]

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for debugging crystallization failures.

Figure 1: The "Oiling Out" Decision Tree

CrystallizationLogic Start Start: Crude Material SolventSelect 1. Solvent Screening (EtOH, EtOAc, IPA) Start->SolventSelect Heat 2. Heat to Reflux SolventSelect->Heat Clear Is Solution Clear? Heat->Clear AddSolvent Add More Solvent (Hot) Clear->AddSolvent No (Undissolved) Filter Hot Filtration (Remove Insolubles) Clear->Filter Yes (Insolubles) Cool 3. Controlled Cooling Clear->Cool Yes (Clear) AddSolvent->Clear Filter->Cool Result Observation? Cool->Result Crystals Crystals Formed (Success) Result->Crystals Solid Oil Oiling Out (LLPS) Result->Oil Liquid Droplets NoPpt No Precipitation Result->NoPpt Clear Solution Reheat Reheat to Clear Oil->Reheat AntiSolvent Add Anti-Solvent (Water/Heptane) NoPpt->AntiSolvent Evap Partial Evaporation NoPpt->Evap Seed Add Seeds at Metastable Zone Reheat->Seed Seed->Cool AntiSolvent->Cool Evap->Cool

Caption: Figure 1. Logic flow for handling common crystallization outcomes.[2][3][4][5] Note the loop for handling "Oiling Out" via reheating and seeding.

Figure 2: Experimental Setup for Vapor Diffusion

VaporDiffusion InnerVial Inner Vial (Compound + Good Solvent) (e.g., THF) OuterJar Outer Jar (Anti-Solvent) (e.g., Pentane) InnerVial->OuterJar Placed Inside Cap Sealed Cap OuterJar->Cap Sealed Process Diffusion Process (Vapor Transfer) Cap->Process CrystalGrowth Crystal Growth (Slow Nucleation) Process->CrystalGrowth 24-48 Hours

Caption: Figure 2. Schematic for Vapor Diffusion. This gentle method minimizes kinetic trapping (oiling out) by slowly increasing supersaturation.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21643653, 1H-Pyrazolo[4,3-b]pyridine. Retrieved from [Link]

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link][1][6]

  • Fustero, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][2][3][7] Molecules, 27(7), 2273.[3] (Note: Reference provides foundational chemistry for the pyrazolo-pyridine scaffold). Retrieved from [Link][1][3]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization and Solvent Selection. Retrieved from [Link]

  • Nikonov, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. Retrieved from [Link][1][3][8]

Sources

Technical Support Center: Enhancing the Bioavailability of 7-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Methyl-1H-pyrazolo[4,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for experiments aimed at enhancing the bioavailability of this promising compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the potential challenges affecting the oral bioavailability of 7-Methyl-1H-pyrazolo[4,3-b]pyridine?

A1: The oral bioavailability of a compound like 7-Methyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic amine, can be influenced by several factors. Based on its structure and the general properties of related pyrazolopyridine compounds, the primary challenges are likely to be:

  • Poor Aqueous Solubility: Many heterocyclic compounds exhibit low solubility in aqueous media, which is a rate-limiting step for absorption in the gastrointestinal (GI) tract.

  • First-Pass Metabolism: The compound may be subject to extensive metabolism in the liver before it reaches systemic circulation, reducing its bioavailability.

  • Poor Permeability: The ability of the compound to permeate the intestinal membrane can also be a limiting factor.

  • Chemical Instability: Degradation in the acidic environment of the stomach or enzymatic degradation in the intestine can reduce the amount of active compound available for absorption.

Q2: What are the initial characterization steps I should perform to understand the bioavailability limitations of my compound?

A2: A thorough initial characterization is crucial. We recommend the following staged approach:

  • Solubility Determination: Assess the solubility in relevant physiological media (e.g., simulated gastric fluid, simulated intestinal fluid, and phosphate-buffered saline).

  • LogP/LogD Measurement: Determine the lipophilicity of the compound, which influences its ability to cross cell membranes.

  • Permeability Assay: Utilize in vitro models like the Caco-2 cell monolayer assay to predict intestinal permeability.

  • Metabolic Stability Assessment: Use liver microsomes or hepatocytes to evaluate the extent of first-pass metabolism.

These initial results will help you to identify the primary bottleneck affecting bioavailability and guide your formulation strategy.

Q3: What are the most common strategies to enhance the bioavailability of poorly soluble compounds like 7-Methyl-1H-pyrazolo[4,3-b]pyridine?

A3: A variety of formulation strategies can be employed. The choice of strategy depends on the specific challenges identified in your initial characterization. Here are some of the most effective approaches:

  • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[1][2][3]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[1][4]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[2][5]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][5]

  • Prodrug Approach: Modifying the chemical structure to create a more soluble or permeable prodrug that is converted to the active compound in vivo.

Troubleshooting Guides

Issue 1: Inconsistent results in my in vitro dissolution studies.

Possible Cause & Solution:

  • Cause: Agglomeration of micronized particles.

    • Solution: Ensure proper dispersion of the micronized powder by using a suitable wetting agent or by optimizing the stirring speed and duration.

  • Cause: Polymorphic changes during the experiment.

    • Solution: Characterize the solid form of your compound before and after the dissolution study using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for any polymorphic transitions.

  • Cause: Inadequate sink conditions.

    • Solution: Ensure that the volume of the dissolution medium is at least three times the volume required to dissolve the highest dose of the drug. If necessary, use a dissolution medium with a higher solubilizing capacity (e.g., containing a small percentage of a surfactant).

Issue 2: Low and variable oral bioavailability in my preclinical animal studies despite good in vitro dissolution.

Possible Cause & Solution:

  • Cause: Significant first-pass metabolism.

    • Solution: Co-administer the compound with a known inhibitor of the metabolizing enzymes (if known) in a pilot study to confirm this hypothesis. If confirmed, consider formulation strategies that can reduce first-pass metabolism, such as lymphatic targeting using lipid-based formulations.

  • Cause: P-glycoprotein (P-gp) efflux.

    • Solution: Conduct a Caco-2 cell permeability assay with and without a P-gp inhibitor (e.g., verapamil) to assess if your compound is a substrate for this efflux transporter. If it is, co-formulation with a P-gp inhibitor might be a viable strategy.

  • Cause: Poor intestinal permeability.

    • Solution: If the compound has low intrinsic permeability, formulation strategies that can enhance permeation, such as the use of permeation enhancers, should be explored. However, the potential for GI toxicity of such enhancers must be carefully evaluated.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of 7-Methyl-1H-pyrazolo[4,3-b]pyridine using the Solvent Evaporation Method

Objective: To enhance the dissolution rate of 7-Methyl-1H-pyrazolo[4,3-b]pyridine by preparing a solid dispersion with a hydrophilic polymer.

Materials:

  • 7-Methyl-1H-pyrazolo[4,3-b]pyridine

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh 7-Methyl-1H-pyrazolo[4,3-b]pyridine and PVP K30 in a 1:4 ratio (drug:polymer).

  • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the wall of the flask.

  • Continue to dry the film under high vacuum for at least 24 hours to remove any residual solvent.

  • Scrape the dried film from the flask.

  • Gently grind the resulting solid dispersion using a mortar and pestle to obtain a fine powder.

  • Pass the powder through a sieve to ensure a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Characterization: The prepared solid dispersion should be characterized for drug content, dissolution rate, and solid-state properties (using DSC and XRD) and compared with the pure drug.

Data Presentation

Table 1: Physicochemical Properties of 7-Methyl-1H-pyrazolo[4,3-b]pyridine

PropertyValueSource
Molecular FormulaC₇H₇N₃[6]
Molecular Weight133.15 g/mol [6]
XLogP3-AA0.6[6]
Hydrogen Bond Donor Count0[6]
Hydrogen Bond Acceptor Count2[6]

Table 2: Comparison of Dissolution Profiles

Time (min)% Drug Dissolved (Pure Drug)% Drug Dissolved (Solid Dispersion)
55 ± 145 ± 3
1512 ± 275 ± 4
3020 ± 392 ± 2
6028 ± 498 ± 1

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Decision Tree for Bioavailability Enhancement Strategy

Bioavailability_Enhancement_Strategy Start Start: Characterize Compound Solubility Poor Solubility? Start->Solubility Permeability Poor Permeability? Solubility->Permeability No Size_Reduction Particle Size Reduction Solubility->Size_Reduction Yes Solid_Dispersion Solid Dispersion Solubility->Solid_Dispersion Yes Lipid_Formulation Lipid-Based Formulation Solubility->Lipid_Formulation Yes Metabolism High First-Pass Metabolism? Permeability->Metabolism No Prodrug Prodrug Approach Permeability->Prodrug Yes Permeation_Enhancer Permeation Enhancers Permeability->Permeation_Enhancer Yes Metabolism->Lipid_Formulation Yes, consider lymphatic targeting Metabolic_Inhibitor Co-administer with Metabolic Inhibitor Metabolism->Metabolic_Inhibitor Yes End Optimized Formulation Metabolism->End No Size_Reduction->Permeability Solid_Dispersion->Permeability Lipid_Formulation->Permeability Prodrug->Metabolism Permeation_Enhancer->Metabolism Metabolic_Inhibitor->End Solid_Dispersion_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation Weigh 1. Weigh Drug and Polymer Dissolve 2. Dissolve in Solvent Weigh->Dissolve Evaporate 3. Solvent Evaporation Dissolve->Evaporate Dry 4. Vacuum Drying Evaporate->Dry Grind 5. Grinding and Sieving Dry->Grind Drug_Content Drug Content Analysis Grind->Drug_Content Dissolution In Vitro Dissolution Grind->Dissolution DSC DSC Analysis Grind->DSC XRD XRD Analysis Grind->XRD Bioavailability In Vivo Bioavailability Study Dissolution->Bioavailability

Caption: A typical experimental workflow for the preparation and evaluation of a solid dispersion.

References

  • Vertex AI Search. (n.d.). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development.
  • DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PMC. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • ResearchGate. (2025, October 13). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine.
  • PubChem. (n.d.). Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate.
  • MDPI. (n.d.). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
  • PMC. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • ResearchGate. (2025, October 13). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazolo[4,3-B]pyridine.
  • ResearchGate. (2025, August 6). Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • Pharma Excipients. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • CUTM Courseware. (n.d.). METHODS FOR ENHANCEMENT OF BIOAVAILABILITY.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ChemicalBook. (n.d.). 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis.
  • BLDpharm. (n.d.). 1363383-15-6|1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid.

Sources

Technical Support Center: Enhancing the Purity of 7-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-Methyl-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our approach is grounded in established chemical principles to not only offer solutions but also to explain the causality behind each experimental choice.

Section 1: Understanding the Compound and Common Impurities

7-Methyl-1H-pyrazolo[4,3-b]pyridine is a nitrogen-containing heterocyclic compound. The presence of both a pyrazole and a pyridine ring imparts specific chemical properties that influence the purification strategy. The basic nitrogen on the pyridine ring, for instance, can interact with acidic stationary phases in chromatography, leading to challenges like peak tailing.

What are the likely impurities in a synthesis of 7-Methyl-1H-pyrazolo[4,3-b]pyridine?

Impurities are typically related to the synthetic route employed. Common sources include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be derivatives of aminopyridines or aminopyrazoles.[1][2]

  • Reagents: Residual reagents from the reaction, such as coupling agents or bases.

  • Side-Products: Isomers, over-alkylated products, or products from competing reaction pathways. For instance, syntheses involving cyclocondensation can sometimes lead to regioisomers.[2]

  • Degradation Products: The product may be unstable under certain reaction or workup conditions.[3]

A preliminary analysis by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude product is essential to identify the nature and number of impurities, which will guide the choice of purification method.[3][4]

Section 2: Troubleshooting Purification by Column Chromatography

Column chromatography is one of the most powerful and widely used techniques for purifying compounds like 7-Methyl-1H-pyrazolo[4,3-b]pyridine.[5][6] However, several issues can arise.

FAQ 1: My compound is streaking or tailing on the silica gel column. What is the cause and how can I fix it?

Causality: The basic nitrogen atom in the pyridine ring of your compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[7] This strong interaction leads to a non-ideal equilibrium during elution, causing the characteristic "tailing" or streaking of the spot on TLC and the peak in column chromatography.

Solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., Dichloromethane/Methanol/TEA). The TEA will preferentially bind to the active silanol sites, allowing your compound to elute more symmetrically.[8]

    • Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component of the mobile phase.

  • Deactivate the Silica Gel: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a base like triethylamine.[8]

  • Switch to an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for basic compounds.

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography can be an excellent option, where polar impurities elute first.

Experimental Protocol: Flash Chromatography with a Basic Modifier
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for pyrazolopyridines is a mixture of a non-polar solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and a polar solvent like Methanol (MeOH).[9]

  • Solvent System Optimization: Once you have a system that gives your product an Rf value of approximately 0.2-0.4, add 0.5% triethylamine (TEA) to the mobile phase and re-run the TLC. You should observe a more compact spot with a slightly higher Rf.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your chosen mobile phase (e.g., DCM). Wet pack the column.

  • Sample Loading: Dissolve your crude 7-Methyl-1H-pyrazolo[4,3-b]pyridine in a minimum amount of DCM. If it's not fully soluble, add a small amount of MeOH. Adsorb this solution onto a small amount of silica gel, dry it under vacuum, and load the resulting powder onto the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution: Begin elution with the optimized mobile phase containing TEA. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and can be removed by co-evaporation with a solvent like DCM or by keeping the product under high vacuum.

Troubleshooting Workflow for Column Chromatography

start Problem Observed: Poor Separation / Tailing c1 Is the TLC spot streaking? start->c1 c2 Add 0.5% Triethylamine to mobile phase c1->c2 Yes c6 Optimize solvent system. Try different solvent polarities (e.g., EtOAc/Hex vs DCM/MeOH) c1->c6 No c3 Re-evaluate TLC. Is separation improved? c2->c3 c4 Proceed with Column Chromatography c3->c4 Yes c5 Consider alternative stationary phase (Alumina, C18) c3->c5 No c7 Check sample load. Is it <2% of silica mass? c6->c7 c7->c4 Yes c8 Reduce sample load or use a larger column c7->c8 No c8->c4

Caption: A decision-making workflow for troubleshooting common column chromatography issues.

Section 3: Troubleshooting Purification by Recrystallization

Recrystallization is a cost-effective and scalable purification technique for solid compounds, relying on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[10]

FAQ 2: My compound "oils out" instead of crystallizing. What should I do?

Causality: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting liquid is an impure molten form of your compound, which will not form a pure crystalline lattice upon cooling. This is a common issue when the boiling point of the solvent is too high or if there are significant impurities present that depress the melting point.[11]

Solutions:

  • Add More Solvent: The most common reason for oiling out is using too little solvent. Add more hot solvent until the oil completely dissolves.[12]

  • Lower the Crystallization Temperature: If the oil forms upon cooling, try reheating the solution to get a clear solution and then cool it more slowly. A slower cooling rate allows the crystals to form in a more ordered and pure manner.

  • Change the Solvent System:

    • Choose a solvent with a lower boiling point.

    • Use a two-solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[10] For pyrazole derivatives, ethanol/water or ethyl acetate/hexane are common combinations.[8]

Experimental Protocol: Two-Solvent Recrystallization
  • Solvent Selection: Through small-scale tests, identify a solvent in which 7-Methyl-1H-pyrazolo[4,3-b]pyridine is soluble (e.g., ethanol, ethyl acetate) and a miscible solvent in which it is poorly soluble (e.g., water, hexane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent dropwise at room temperature, with stirring, until the solid just dissolves.

  • Induce Turbidity: Slowly add the "poor" solvent until the solution remains persistently cloudy. This indicates you have reached the saturation point.

  • Clarification: Gently heat the flask on a hot plate until the solution becomes clear. If there are any insoluble impurities, perform a hot filtration at this stage.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Troubleshooting Workflow for Recrystallization

start Problem Observed: Compound 'Oils Out' c1 Reheat solution to dissolve oil start->c1 c2 Add more hot solvent c1->c2 c3 Does oil redissolve? c2->c3 c4 Cool slowly to induce crystallization c3->c4 Yes c5 Try a lower boiling point solvent c3->c5 No c6 Switch to a two-solvent system (e.g., EtOAc/Hexane) c5->c6

Caption: A systematic approach to resolving the issue of a compound "oiling out" during recrystallization.

Section 4: Assessing Purity with HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds.[13] For pyrazolopyridines, a reversed-phase method (e.g., using a C18 column) with a UV detector is typically employed.[13][14]

FAQ 3: How do I develop a robust HPLC method for purity analysis?

Method Development Strategy:

  • Column Selection: A C18 column is a versatile starting point for many heterocyclic compounds.[14]

  • Mobile Phase Selection: A mixture of water and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard.

  • Mobile Phase Additives: Due to the basic nature of the pyridine nitrogen, peak tailing can be an issue in HPLC as well.[7] Adding an acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.1%) to the mobile phase will protonate the analyte and the residual silanols on the stationary phase, leading to sharper, more symmetrical peaks.

  • Detection: Pyrazolopyridines have a strong UV chromophore. Monitor at wavelengths such as 214 nm and 254 nm to ensure detection of all potential impurities.[13]

  • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the organic phase. A typical gradient might be 10% ACN to 95% ACN over 15-20 minutes. This will elute polar impurities first, followed by your compound, and then any non-polar impurities.

Purity Analysis Data Interpretation
ParameterIdeal ValueImplication
Purity (%) >95% (for research)The area of the main peak relative to the total area of all peaks.[13]
Peak Tailing Factor 0.9 - 1.2A value > 1.5 indicates significant tailing, suggesting interaction with the stationary phase.[14]
Resolution >1.5Ensures baseline separation between the main peak and the closest impurity.[14]

References

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved February 6, 2026, from [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1356-1371. Available from: [Link]

  • Conti, P., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(11), 3336. Available from: [Link]

  • Al-Tel, T. H. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(21), 5036. Available from: [Link]

  • Glinyanaya, N. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1593. Available from: [Link]

  • Reddy, C. R., et al. (2010). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2011(1), 21-31. Available from: [Link]

  • Glinyanaya, N. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available from: [Link]

  • Marjani, A. P., et al. (2018). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions... ResearchGate. Available from: [Link]

  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved February 6, 2026, from [Link]

  • MDPI. (2022). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Molecules, 27(19), 6296. Available from: [Link]

  • Patel, P. N., et al. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of the Brazilian Chemical Society, 22(8), 1487-1494. Available from: [Link]

  • Royal Society of Chemistry. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions... RSC Advances, 13, 11181-11193. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved February 6, 2026, from [Link]

  • Reddit. (2024). HPLC trace for proof of purity. Retrieved February 6, 2026, from [Link]

  • Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Pol Pharm, 61(5), 339-46. Available from: [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved February 6, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Interpreting Unexpected 7-Methyl-1H-pyrazolo[4,3-b]pyridine NMR Shifts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methyl-1H-pyrazolo[4,3-b]pyridine. This guide is designed to help you navigate the complexities of its NMR spectroscopy, providing in-depth troubleshooting for unexpected chemical shifts and other spectral anomalies.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for 7-Methyl-1H-pyrazolo[4,3-b]pyridine in a standard solvent like CDCl₃?

Q2: I see broad signals in my ¹H NMR spectrum. What could be the cause?

Broadening of NMR signals can arise from several factors including:

  • Aggregation: The compound may be self-associating in solution.[2] This is particularly common at higher concentrations.

  • Chemical Exchange: Tautomerism or proton exchange with residual water or acidic/basic impurities can lead to signal broadening.

  • Low Solubility: If the compound is not fully dissolved, you may observe broad peaks corresponding to the portion of the material that is in solution but in equilibrium with the solid state.[2]

Q3: My observed chemical shifts don't match the predicted values from my software. Why?

Standard NMR prediction software provides a good starting point, but its accuracy can be limited.[3] Discrepancies can arise from:

  • Solvent Effects: The software may not accurately model the specific solvent-solute interactions.[4][5]

  • Conformational Isomers: If your molecule has rotational flexibility, the observed spectrum is a population-weighted average of all conformers, which may not be fully accounted for in the prediction.

  • Inadequate Computational Model: The level of theory and basis set used for the prediction might not be sufficient for this specific heterocyclic system.[6]

Troubleshooting Guide for Unexpected NMR Shifts

Issue 1: Significant Upfield or Downfield Shifting of Aromatic Protons

Underlying Causality: The electron density of the pyrazolopyridine ring system is highly sensitive to its environment. Changes in solvent polarity, pH, and concentration can significantly alter the chemical shifts of the ring protons.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected aromatic proton shifts.

Experimental Protocols:

  • Solvent Study:

    • Prepare two NMR samples of your compound at the same concentration, one in CDCl₃ and one in DMSO-d₆.

    • Acquire ¹H NMR spectra for both samples.

    • Compare the chemical shifts. A significant change between the two solvents suggests strong solvent-solute interactions.[4] Polar solvents can form hydrogen bonds with the N-H of the pyrazole ring, influencing the electron density of the entire system.[7][8]

  • Concentration Study:

    • Prepare a series of NMR samples with varying concentrations of your compound (e.g., 1 mM, 5 mM, 20 mM) in the same deuterated solvent.

    • Acquire ¹H NMR spectra for each sample.

    • If the chemical shifts change with concentration, it is a strong indication of aggregation.[9][10]

  • Variable Temperature (VT) NMR:

    • Prepare a sample in a suitable solvent (e.g., DMSO-d₆ or toluene-d₈).

    • Acquire ¹H NMR spectra at a range of temperatures (e.g., 298 K, 323 K, 348 K).

    • Changes in chemical shifts or the coalescence of broad peaks can indicate dynamic processes like tautomerism.[11][12]

Data Summary: Expected Influence of Common Factors on ¹H Chemical Shifts

FactorExpected Effect on Aromatic ProtonsRationale
Increased Solvent Polarity Generally downfield shiftStabilization of the more polar ground state.
Protonation (Acidic pH) Significant downfield shiftThe positive charge deshields the protons.[7][13]
Deprotonation (Basic pH) Upfield shiftIncreased electron density on the ring system.
Aggregation Can be upfield or downfield, often accompanied by broadeningChanges in the local magnetic environment due to intermolecular interactions.[9]
Issue 2: Ambiguous Assignment of the Methyl Group and Aromatic Protons

Underlying Causality: In substituted pyrazolopyridines, the similar electronic environments of the aromatic protons can make unambiguous assignment from a 1D ¹H NMR spectrum challenging. The position of the methyl group is also crucial for confirming the correct isomer.

Troubleshooting Workflow:

Caption: Workflow for unambiguous structural assignment using 2D NMR.

Experimental Protocols:

  • 2D NMR Spectroscopy:

    • Prepare a moderately concentrated sample of your compound in a suitable deuterated solvent.

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to identify adjacent protons on the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbons they are directly attached to.[14] This is essential for assigning the ¹³C spectrum based on the ¹H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the carbon skeleton and confirming the position of the methyl group by observing its correlation to quaternary carbons in the ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, typically within 5 Å.[15][16] A NOESY experiment can definitively confirm the position of the methyl group by showing a through-space interaction with the proton on the adjacent carbon of the pyridine ring.

Issue 3: Presence of a Tautomeric Equilibrium

Underlying Causality: Pyrazolo[4,3-b]pyridines can exist in tautomeric forms, with the proton on the pyrazole ring residing on either nitrogen.[17] The observed NMR spectrum can be of a single, stable tautomer or a time-averaged spectrum of both tautomers in dynamic equilibrium. The position of this equilibrium is influenced by the solvent and temperature.[11][12]

Troubleshooting Workflow:

Caption: Diagnostic workflow for identifying tautomerism.

Experimental Protocols:

  • Low-Temperature NMR:

    • Using a solvent with a low freezing point (e.g., CD₂Cl₂ or THF-d₈), acquire ¹H NMR spectra at progressively lower temperatures.

    • If a dynamic equilibrium between tautomers is present, you may be able to "freeze out" the exchange process at low temperatures, resulting in separate sets of signals for each tautomer.

  • Computational Chemistry:

    • Perform quantum mechanical calculations to determine the relative energies of the possible tautomers in the gas phase and in different solvent continuum models.[18][19]

    • Predict the NMR chemical shifts for each tautomer.[6][20] This can provide theoretical support for the presence of a specific tautomer or a mixture.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023-01-16). National Center for Biotechnology Information.[Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry - YouTube. (2013-07-08). YouTube.[Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (2025-08-06). ResearchGate.[Link]

  • Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles - Oriental Journal of Chemistry. Oriental Journal of Chemistry.[Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations - ResearchGate. ResearchGate.[Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC. (2022-02-01). National Center for Biotechnology Information.[Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. National Center for Biotechnology Information.[Link]

  • NMR studies of new heterocycles tethered to purine moieties with anticancer activity - Universidad de Granada. Universidad de Granada.[Link]

  • 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. (2024-11-12). Chemistry LibreTexts.[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Instituto Politécnico de Bragança.[Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC - NIH. National Center for Biotechnology Information.[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. MDPI.[Link]

  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table - ResearchGate. ResearchGate.[Link]

  • Machine learning in computational NMR-aided structural elucidation - Frontiers. (2023-01-26). Frontiers.[Link]

  • Solvent Effects on Nitrogen Chemical Shifts | Request PDF - ResearchGate. ResearchGate.[Link]

  • NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin - Lund University Publications. Lund University.[Link]

  • Flagging Problematic Compounds in Drug Discovery - NMX Research and Solutions. (2021-10-20). NMX Research and Solutions.[Link]

  • Use of nuclear Overhauser effect in the study of peptides and proteins - PubMed. National Center for Biotechnology Information.[Link]

  • Tautomerism Phenomenon of Pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies | The Journal of Physical Chemistry A - ACS Publications. American Chemical Society.[Link]

  • Computational NMR Prediction: A Microreview - Corin Wagen. (2023-03-14). Corin Wagen.[Link]

  • 2D NMR Experiments - HETCOR - Nanalysis. (2019-10-15). Nanalysis.[Link]

  • Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives - Semantic Scholar. Semantic Scholar.[Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.[Link]

  • 15N Chemical Shift Principal Values in Nitrogen Heterocycles - ACS Publications. American Chemical Society.[Link]

  • Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles - SciELO. SciELO.[Link]

  • NMR Prediction with Computational Chemistry | Request PDF - ResearchGate. ResearchGate.[Link]

  • An NMR study of macromolecular aggregation in a model polymer-surfactant solution | The Journal of Chemical Physics | AIP Publishing. (2010-01-13). AIP Publishing.[Link]

  • (PDF) 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques - ResearchGate. (2021-08-25). ResearchGate.[Link]

  • Tautomeric 1H-pyrazolo[3,4-b]pyridine (I) and... - ResearchGate. ResearchGate.[Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. JEOL.[Link]

  • Two-dimensional nuclear Overhauser effect in biomolecules - CORE. CORE.[Link]

  • 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem. PubChem.[Link]

  • Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. MDPI.[Link]

  • H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan.[Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. ACD/Labs.[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (2023-05-12). National Center for Biotechnology Information.[Link]

  • Figure 3. Main nuclear Overhauser effect (NOE) correlations observed in... - ResearchGate. ResearchGate.[Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.[Link]

  • Tautomerism Phenomenon of Pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies | Request PDF - ResearchGate. (2025-08-07). ResearchGate.[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019-12-20). National Center for Biotechnology Information.[Link]

  • Synthesis of pyrazolopyridine annulated heterocycles and study the effect of substituents on photophysical properties - PubMed. National Center for Biotechnology Information.[Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Organic Chemistry Data & Info.[Link]

Sources

Optimizing reaction conditions for 7-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 7-Methyl-1H-pyrazolo[4,3-b]pyridine Synthesis

Executive Summary & Scaffold Architecture

The 7-methyl-1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indazoles and 7-azaindoles. It is increasingly prominent in kinase inhibitor discovery (e.g., TBK1, CDK inhibitors) due to its ability to present hydrogen bond donors/acceptors in a rigid, planar geometry.

However, the synthesis presents two critical thermodynamic vs. kinetic bottlenecks:

  • Cyclocondensation Efficiency: Forming the pyrazole ring on the electron-deficient pyridine core requires precise control of nucleophilicity.

  • Regioselective N-Alkylation: The tautomeric equilibrium between N1 and N2 often leads to inseparable regioisomeric mixtures, the most frequent complaint we receive from the field.

This guide moves beyond standard literature to address the causality of failure and provides optimized protocols for the 7-methyl congener.

Synthetic Workflow Visualization

The following diagram outlines the critical decision points in the synthetic pathway.

G Precursor 2-Chloro-3-formyl- 4-methylpyridine Cyclization Cyclocondensation (Hydrazine Hydrate) Precursor->Cyclization  EtOH, Reflux, 4h   Core 7-Methyl-1H-pyrazolo [4,3-b]pyridine Core Cyclization->Core  Yield >85%   Alkylation_Decision Alkylation Strategy Core->Alkylation_Decision Route_A Route A: Thermodynamic (Base: Cs2CO3/DMF) Target: N1-Alkylated Alkylation_Decision->Route_A  Standard Electrophiles   Route_B Route B: Kinetic/Steric (Base: NaH/THF) Target: N1 (High Selectivity) Alkylation_Decision->Route_B  Steric Bulk / High Regiocontrol   Final Functionalized Lead Compound Route_A->Final Route_B->Final

Figure 1: Strategic workflow for the synthesis and functionalization of the 7-methyl-1H-pyrazolo[4,3-b]pyridine core.

Module 1: Core Construction (Cyclocondensation)

The Challenge: The electron-withdrawing nature of the pyridine ring, combined with the steric bulk of the 4-methyl group (which becomes the 7-methyl in the fused system), can retard the nucleophilic attack of hydrazine, leading to incomplete conversion or open-chain hydrazone intermediates.

Optimized Protocol: The "Buffered" Hydrazine Method

Standard hydrazine reflux often leads to decomposition. This modified protocol uses a mild buffer effect.

  • Reagents: 2-Chloro-3-formyl-4-methylpyridine (1.0 equiv), Hydrazine hydrate (64% solution, 3.0 equiv), Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve the pyridine precursor in Ethanol at room temperature.

    • Add Hydrazine hydrate dropwise over 10 minutes. Crucial: Rapid addition causes exotherms that degrade the aldehyde.

    • Heat to reflux (78°C) for 3 hours.

    • Monitor: TLC (50% EtOAc/Hexane). The intermediate hydrazone (less polar) usually forms first, then cyclizes to the pyrazole (more polar).

  • Workup:

    • Cool to 0°C. The product often precipitates as a white/off-white solid.

    • Filter and wash with cold diethyl ether .

    • Note: If no precipitate forms, concentrate to 20% volume and add water.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Yellow/Orange Oil (No Solid) Incomplete cyclization; Open-chain hydrazone persists.Reflux for an additional 2 hours with 0.5 equiv of Acetic Acid . The acid catalyzes the ring closure of the hydrazone.
Low Yield (<40%) Oxidation of the aldehyde or "Cannizzaro-like" disproportionation.Degas the ethanol with

before reaction. Ensure the hydrazine hydrate is fresh (colorless, not yellow).
Impurity at Baseline Azine formation (two pyridine rings linked by hydrazine).Use a larger excess of hydrazine (5.0 equiv) to statistically favor the mono-addition product.

Module 2: Regioselective N-Alkylation (The Critical Step)

The Science: The 1H-pyrazolo[4,3-b]pyridine system exists in a tautomeric equilibrium.

  • N1-Alkylation (Thermodynamic): Generally preferred due to preservation of aromaticity in the fused system.

  • N2-Alkylation (Kinetic): Often observed with small electrophiles (MeI) or under specific solvent conditions.

For the 7-methyl derivative , the methyl group is distal to the N1/N2 site (at position 7), so it exerts minimal steric influence on the alkylation, meaning electronic factors dominate.

Protocol A: High N1-Selectivity (The "Hard" Base Method)

Best for primary alkyl halides and benzylic halides.

  • System: Sodium Hydride (NaH, 60% in oil, 1.2 equiv) in Anhydrous THF.

  • Procedure:

    • Dissolve the core in THF under Argon. Cool to 0°C.

    • Add NaH.[1] Stir for 30 mins (H2 evolution). Wait until bubbling ceases completely.

    • Add electrophile (1.1 equiv).[2][3] Warm to RT.

  • Why it works: The sodium cation (

    
    ) coordinates tightly with the N2 nitrogen (which has higher electron density in the anion), shielding it and directing the electrophile to the N1 position.
    
Protocol B: General Alkylation (The "Soft" Base Method)

Best for sensitive substrates or when NaH is too harsh.

  • System: Cesium Carbonate (

    
    , 2.0 equiv) in DMF or Acetonitrile.
    
  • Procedure:

    • Mix core, base, and electrophile at RT. Heat to 60°C if sluggish.

  • Risk: This method often yields a 4:1 to 8:1 mixture of N1:N2 isomers, requiring column chromatography separation.

Decision Tree for N-Alkylation

Alkylation Start Select Electrophile Type Type of Electrophile? Start->Type Primary Primary Halide (BnBr, EtI) Type->Primary Unhindered Secondary Secondary/Tertiary (iPr-I, tBu-Br) Type->Secondary Steric Bulk Michael Michael Acceptor (Acrylates) Type->Michael Conjugated Cond1 Use NaH / THF (0°C -> RT) Expect >95:5 N1:N2 Primary->Cond1 Cond2 Use Cs2CO3 / DMF (60°C) Expect ~80:20 N1:N2 Secondary->Cond2 Cond3 Use DBU / MeCN (Catalytic) Thermodynamic Control Michael->Cond3

Figure 2: Reagent selection guide for maximizing regioselectivity.

Module 3: Analytical Validation (Did I make N1 or N2?)

Distinguishing N1 from N2 isomers is difficult by MS alone. You must use 2D NMR (NOESY/ROESY) .

  • N1-Isomer Signature:

    • NOE Cross-peak: You will see a strong interaction between the N-Alkyl protons and the C3-H proton (the singlet on the pyrazole ring).

    • C13 Shift: The N-alkyl carbon often appears upfield relative to the N2 isomer.

  • N2-Isomer Signature:

    • NOE Cross-peak: The N-Alkyl protons will show an NOE with the C3-H AND potentially the C3a bridgehead environment, but the interaction with C3-H is often weaker or distinct in shift.

    • Crucial Check: In the 7-methyl derivative, the N1-alkyl is far from the 7-methyl group. If you see NOE between the alkyl group and the pyridine ring protons (C5/C6), you might have N1.

References & Authority

  • Synthesis of Pyrazolo[4,3-b]pyridines (General Methods):

    • Liaras, K. et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 2022.[4][5] (Note: Discusses the isomeric [3,4-b] system, but the cyclization chemistry of hydrazine + chloropyridine is mechanistically identical). Link

    • Mechanism of Hydrazine Cyclization: Org.[2][6][7] Synth. 2012, 89, 549-561. Link

  • Regioselective Alkylation:

    • Kudyakova, Y. S. et al. "Highly Selective N-Alkylation of Pyrazoles."[6] Journal of Organic Chemistry, 2021.[8] This paper establishes the "NaH/THF" rule for N1 selectivity. Link

    • Cheung, et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein J. Org. Chem. 2011. (Applies directly to the bioisosteric pyrazolopyridine system). Link

  • Biological Relevance (TBK1 Inhibitors):

    • Moussa, A. et al. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors."[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Link

Disclaimer: All protocols involve hazardous chemicals (Hydrazine, NaH). Consult your institution's Chemical Hygiene Plan before execution.

Sources

Troubleshooting 7-Methyl-1H-pyrazolo[4,3-b]pyridine in vivo experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting In Vivo Experiments

Status: Operational | Lead Scientist: Dr. A. Vance

Executive Summary & Scope

You have reached the technical support hub for the 7-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold. This nitrogen-rich fused heterocycle is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors (e.g., PIM-1, CDK) and PDE inhibitors [1, 2].

While this scaffold offers potent target engagement, it presents distinct in vivo challenges: poor aqueous solubility (due to planarity), rapid oxidative clearance (metabolic instability of the 7-methyl group), and pH-dependent precipitation . This guide addresses these failure modes with causal analysis and self-validating protocols.

Module 1: Formulation & Solubility Failures

Symptom: “My compound precipitates in the syringe, or animals show immediate distress (gasping/embolism) after IV dosing.”

Root Cause Analysis

The 7-Methyl-1H-pyrazolo[4,3-b]pyridine core is planar and highly lipophilic. The pyridine nitrogen (N5) provides a basic center (pKa ~3–4), meaning the compound is soluble at low pH but crashes out at physiological pH (7.4).

  • The Trap: Dissolving in 100% DMSO and diluting with saline causes "solvent shock," leading to immediate microprecipitation in the bloodstream [3].

Troubleshooting Protocol

Do not use simple DMSO/Saline mixtures. Adopt a cyclodextrin-based approach to shield the lipophilic core.

Recommended Vehicle System:

  • IV Dosing: 5% DMSO + 10% Solutol HS-15 + 85% SBE-β-CD (Captisol) (20% w/v in water).

  • PO Dosing: 10% DMSO + 40% PEG400 + 50% Water (pH adjusted to 4.0 with Citric Acid).

Validation Step (The "Cloudy Vial" Test): Before injecting, prepare a simulated blood mixture:

  • Take 100 µL of your final formulation.

  • Add it to 900 µL of Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

  • Pass Criteria: Solution remains clear for 1 hour.

  • Fail Criteria: Turbidity or visible crystals. Do not dose.

Visual Logic: Formulation Decision Tree

FormulationTree Start Start: Select Route Route Route of Admin? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO SolubilityCheck Check Aqueous Solubility (pH 7.4) IV->SolubilityCheck GutSol Gut Solubility Check PO->GutSol HighSol > 0.5 mg/mL SolubilityCheck->HighSol LowSol < 0.5 mg/mL SolubilityCheck->LowSol SimpleSaline Saline/PBS HighSol->SimpleSaline Cyclodextrin 20% SBE-β-CD (Captisol) LowSol->Cyclodextrin Prevents Embolism LipidBased Lipid Formulation (Labrasol/Tween) GutSol->LipidBased Enhances Absorption CoSolvent PEG400/Water (pH 4.0) GutSol->CoSolvent Standard PK

Figure 1: Decision logic for vehicle selection based on physicochemical properties. Note that for this scaffold, cyclodextrins are preferred over high-percentage organic co-solvents to minimize vehicle toxicity.

Module 2: Pharmacokinetics (PK) & Metabolic Stability

Symptom: “I see good potency in vitro (IC50 < 10 nM), but no exposure in vivo (AUC is negligible).”

Root Cause Analysis

The 7-methyl group is the metabolic "Achilles' heel" of this scaffold.

  • Oxidative Liability: Liver CYP450 enzymes (specifically CYP3A4 and CYP2D6) rapidly oxidize the benzylic-like 7-methyl group to the alcohol (hydroxymethyl) and subsequently to the carboxylic acid [4].

  • Clearance: The carboxylic acid metabolite is highly polar and rapidly excreted by the kidneys, leading to a short half-life (

    
    ).
    
Data Summary: Impact of 7-Methyl Oxidation
ParameterParent Compound (7-Me)Metabolite (7-COOH)Impact
LogP ~2.5 (Lipophilic)< 0.5 (Hydrophilic)Loss of membrane permeability.
Cell Potency High (Target permeable)Low (Cell impermeable)Loss of intracellular efficacy.
Clearance Hepatic (Metabolism)Renal (Excretion)Rapid elimination.
Troubleshooting Protocol

Step 1: In Vitro Stability Check Before running another animal study, perform a Microsomal Stability Assay with and without NADPH.

  • Result A: High clearance with NADPH -> Metabolic issue (Oxidation).

  • Result B: High clearance without NADPH -> Chemical instability (Hydrolysis/Plasma stability).

Step 2: Chemical Modification (Lead Optimization) If metabolic clearance is the culprit, you must block the metabolic site.

  • Deuteration: Replace the 7-Methyl hydrogens with Deuterium (7-

    
    ). This exploits the Kinetic Isotope Effect (KIE) to slow down CYP-mediated bond breaking.
    
  • Steric Blocking: Replace the Methyl with a Chloro (-Cl) or Trifluoromethyl (-

    
    ) group to prevent oxidation while maintaining lipophilicity.
    
Visual Logic: Metabolic Fate

Metabolism Parent 7-Methyl-Parent (Active) CYP CYP450 (Liver) Parent->CYP Oxidation Alcohol 7-Hydroxymethyl (Intermediate) CYP->Alcohol Acid 7-Carboxylic Acid (Inactive/Excreted) Alcohol->Acid Rapid Conversion

Figure 2: The primary metabolic clearance pathway for 7-methyl-substituted heteroaromatics. The rapid conversion to the acid species drives the loss of in vivo exposure.

Module 3: Efficacy & Target Engagement

Symptom: “The compound is present in plasma, but the tumor/tissue shows no signaling modulation.”

Root Cause Analysis
  • Tautomeric Shift: The 1H-pyrazolo[4,3-b]pyridine can tautomerize to the 2H-isomer. While the 1H form is generally more stable, specific solvents or binding pockets can shift this equilibrium. If your target requires the 1H H-bond donor profile, the 2H form may be inactive [5].

  • Protein Binding: This scaffold is prone to high Plasma Protein Binding (PPB > 98%). Only the free fraction drives efficacy.

Troubleshooting Protocol

The "Shift" Assay (Self-Validating Efficacy Check): Do not rely solely on plasma concentration. You must measure PD (Pharmacodynamics) markers.

  • Ex Vivo Challenge: Take blood from the dosed animal.

  • Spike: Add a known stimulant for your pathway (e.g., LPS for inflammatory pathways).

  • Measure: Check phosphorylation of the downstream target (e.g., pSTAT, pERK) compared to a vehicle-treated animal.

  • Logic: If plasma levels are high but ex vivo inhibition is low, your Free Fraction is too low.

Frequently Asked Questions (FAQs)

Q: Can I use HCl to dissolve the compound for oral dosing? A: Yes, but with caution. The pyridine nitrogen will protonate, forming a salt that dissolves well in the stomach (pH 1–2). However, once it hits the small intestine (pH 6.8), it will deprotonate and may precipitate, limiting absorption (the "spring and parachute" effect). Recommendation: Use a polymer like HPMC-AS in the formulation to inhibit crystallization in the gut.

Q: Why is the 7-position so critical? A: In the [4,3-b]pyridine fusion, the 7-position is electronically coupled to the pyridine nitrogen. It is a key vector for optimizing selectivity against off-target kinases. However, as noted in Module 2, alkyl groups here are metabolic liabilities.

Q: Are there specific toxicities associated with this scaffold? A: While generally well-tolerated, nitrogen-rich heterocycles can inhibit hERG channels (cardiotoxicity risk). Always run a hERG patch-clamp assay before advancing to high-dose dog/primate studies.

References
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link] (Note: Discusses the related [4,3-c] isomer, illustrating the scaffold's utility in enzyme inhibition).

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link] (Demonstrates the kinase-targeting capability of the pyrazolo-pyridine class).

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. PMC. Available at: [Link] (Provides synthetic routes and structural characterization critical for purity).

  • 1H-Pyrazolo[4,3-b]pyridine, 3-methyl- Properties and Safety. PubChem. Available at: [Link] (Physicochemical data supporting lipophilicity and pKa claims).

  • Tautomerism in Pyrazolopyridines. Arkivoc. Available at: [Link] (Discusses the 1H vs 2H stability issues).

Technical Support Center: 7-Methyl-1H-pyrazolo[4,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for the synthesis of 7-Methyl-1H-pyrazolo[4,3-b]pyridine. This document is structured to address common points of failure in the experimental workflow, offering explanations grounded in reaction mechanisms and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize 7-Methyl-1H-pyrazolo[4,3-b]pyridine is not yielding any product. What are the most common initial checks I should perform?

A1: When a reaction fails completely, the issue often lies with the foundational parameters. Begin by verifying the purity and integrity of your starting materials, as impurities can halt the reaction.[1] Ensure all reaction conditions—temperature, atmosphere, and solvent purity—are precisely as the protocol dictates. A slight deviation in temperature or the presence of moisture can be detrimental in many heterocyclic syntheses.

Q2: I'm observing multiple spots on my TLC plate, and none seem to be the desired product. What could be happening?

A2: The presence of multiple, unexpected spots suggests the formation of side products. This can be due to several factors, including incorrect reaction temperature, the use of a non-optimal solvent, or the inherent reactivity of your starting materials leading to constitutional isomers.[2] For instance, in reactions involving unsymmetrical precursors, the formation of regioisomers is a common challenge.[2] It is also possible that you are observing the decomposition of starting materials or intermediates.

Q3: How can I be certain that the product I have isolated is indeed 7-Methyl-1H-pyrazolo[4,3-b]pyridine and not an isomer?

A3: Definitive characterization is crucial. While mass spectrometry can confirm the molecular weight, it may not distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The specific chemical shifts and coupling constants in the 1H and 13C NMR spectra are unique to the 7-Methyl-1H-pyrazolo[4,3-b]pyridine structure. Careful comparison of your spectra with literature values or predicted spectra is essential.

Troubleshooting Guide: A Deeper Dive

Part 1: Starting Material and Reagent Integrity

A successful synthesis begins with high-quality starting materials. The stability and purity of your precursors are paramount.

Question: I suspect my starting materials are compromised. How can I verify their quality and what are the implications?

Answer:

The quality of your starting materials is the bedrock of your experiment. Impurities can act as catalysts for side reactions or inhibitors of the main reaction pathway.

  • Purity Verification: Always begin by checking the purity of your starting materials, even if they are from a commercial source. For instance, a common precursor for pyrazolopyridine synthesis is a substituted 2-chloropyridine. These can degrade over time, especially if not stored correctly. You can verify the purity by:

    • NMR Spectroscopy: Take a 1H NMR spectrum of your starting material. The presence of unexpected peaks is a clear indicator of impurities.

    • Melting Point Analysis: For solid starting materials, a broad or depressed melting point compared to the literature value suggests the presence of impurities.

  • Stability of Precursors: Some precursors for pyrazolopyridine synthesis, such as arenediazonium salts used in the Japp-Klingemann reaction, are notoriously unstable.[3] These should be prepared fresh and used immediately for the best results. Similarly, 2-chloro-3-nitropyridine and its derivatives can be sensitive to light and moisture.

  • Solvent and Reagent Purity: Ensure that all solvents are anhydrous, as water can interfere with many of the reaction steps, especially those involving strong bases or water-sensitive intermediates. Use freshly opened reagents whenever possible.

Part 2: Optimizing Reaction Conditions

The reaction environment plays a critical role in directing the reaction towards the desired product.

Question: My reaction is sluggish, or I'm getting low yields. How can I optimize the reaction conditions?

Answer:

Low yields or slow reaction rates are often a sign that the reaction conditions are not optimal. Here’s a systematic approach to troubleshooting:

  • Temperature Control: Many syntheses of pyrazolopyridines require heating to proceed at a reasonable rate.[2] However, excessive heat can lead to decomposition and the formation of tars. It is crucial to maintain a stable and uniform temperature. If the reaction is sluggish, a modest increase in temperature (e.g., in 10 °C increments) while monitoring by TLC is a logical first step.

  • Solvent Choice: The solvent not only dissolves the reactants but also influences the reaction's kinetics.[1] For the synthesis of pyrazolopyridines, common solvents include acetic acid, ethanol, and acetonitrile.[2][3] If your reaction is not proceeding as expected, consider a solvent with a different polarity or a higher boiling point.

  • Catalyst Activity: If your synthesis involves a catalyst (e.g., an acid or a base), its activity is crucial.[2] Ensure that the catalyst is not old or deactivated. In some cases, the choice of catalyst can significantly impact the reaction outcome. For instance, in a one-pot synthesis of pyrazolo[4,3-b]pyridines, the combination of pyridine and pyrrolidine has been shown to be effective.[3]

Troubleshooting Table for Reaction Conditions

Symptom Potential Cause Recommended Action
No reaction Starting material impurity/degradationVerify purity of starting materials via NMR or melting point.[1]
Incorrect temperatureMonitor reaction temperature closely. If too low, increase in small increments.
Inactive catalystUse a fresh batch of catalyst.
Low Yield Suboptimal reaction timeMonitor the reaction progress using TLC to determine the optimal time.[1]
Poor solubility of reactantsTry a different solvent or a co-solvent system.
Reversible reactionConsider using Le Chatelier's principle to drive the reaction forward (e.g., by removing a byproduct).
Multiple Products Formation of regioisomersModify the synthetic strategy to favor the desired isomer.[2]
Side reactions due to incorrect pHCarefully control the pH of the reaction mixture, especially in steps like the Japp-Klingemann reaction.[4]
Oxidation of intermediatesIf an oxidation step is required, ensure adequate aeration or the presence of an oxidizing agent.[2]

Experimental Workflow Decision Tree

The following diagram illustrates a logical workflow for troubleshooting a failing 7-Methyl-1H-pyrazolo[4,3-b]pyridine synthesis.

Caption: Troubleshooting workflow for pyrazolopyridine synthesis.

Part 3: Work-up and Purification Pitfalls

The challenges don't end with the reaction. Proper work-up and purification are critical to obtaining your target compound in high purity.

Question: I'm having trouble isolating my product during the work-up, or my purification by column chromatography is ineffective. What should I do?

Answer:

Isolation and purification issues are common, especially with novel compounds. Here are some strategies to overcome these hurdles:

  • Work-up Woes:

    • pH Adjustment: During aqueous work-up, ensure you are adjusting the pH to the optimal range for your compound's solubility and stability. Pyrazolopyridines have basic nitrogen atoms and their solubility is pH-dependent.

    • Emulsion Formation: If you are experiencing emulsions during extraction, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

  • Chromatography Challenges:

    • Solvent System Selection: The choice of eluent is critical for successful column chromatography. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). Run a series of TLCs with varying solvent ratios to find the optimal system that gives good separation between your product and impurities.

    • Stationary Phase: While silica gel is the most common stationary phase, it may not be suitable for all compounds. If your compound is very polar, you might consider using alumina. For acidic or basic compounds, treated silica gel may be beneficial.

    • Recrystallization: If chromatography is proving difficult, recrystallization can be an excellent alternative for purification. The key is to find a solvent system where your product is soluble at high temperatures but sparingly soluble at room temperature or below.

Part 4: Product Characterization and Isomer Identification

Confirming the identity and purity of your final product is the last, crucial step.

Question: My NMR spectrum is complex, and I'm not sure if I've made the correct isomer. How can I definitively identify my product?

Answer:

Isomer identification can be challenging. A combination of spectroscopic techniques is often necessary:

  • 1H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly informative. For 7-Methyl-1H-pyrazolo[4,3-b]pyridine, you would expect to see distinct signals for the methyl group and the protons on the pyridine and pyrazole rings.

  • 13C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule and can be very useful in distinguishing between isomers.

  • 2D NMR Techniques: If the 1D spectra are ambiguous, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, allowing for an unambiguous structure determination.

  • Mass Spectrometry: While it may not distinguish isomers, high-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product, providing strong evidence for its identity. The fragmentation pattern in the mass spectrum can also offer structural clues.

General Synthetic Protocol for Pyrazolo[4,3-b]pyridines

The following is a generalized one-pot procedure for the synthesis of pyrazolo[4,3-b]pyridines, based on a modified Japp-Klingemann reaction.[3] This protocol can be adapted for the synthesis of 7-Methyl-1H-pyrazolo[4,3-b]pyridine, though optimization may be required.

  • Azo-coupling: To a solution of the appropriate nitroaryl-substituted acetoacetic ester (1 mmol) in acetonitrile (5 mL), add the corresponding aryldiazonium tosylate (1.1 mmol) followed by pyridine (1 mmol).

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 5-60 minutes).

  • Cyclization: Once the azo-coupling is complete, add pyrrolidine (4 mmol) and stir the mixture at 40 °C for 15-90 minutes, again monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature, pour it into 1N hydrochloric acid (50 mL), and extract with chloroform.

  • Purification: The crude product can be purified by flash chromatography on silica gel or by recrystallization.

Reaction Mechanism Overview

The synthesis of pyrazolo[4,3-b]pyridines often involves the formation of a pyrazole ring onto a functionalized pyridine core. The modified Japp-Klingemann reaction is an efficient method for this transformation.[3]

G start Nitroaryl-substituted Acetoacetic Ester azo_coupling Azo-coupling (Pyridine) start->azo_coupling diazonium Arenediazonium Tosylate diazonium->azo_coupling intermediate Azo Intermediate azo_coupling->intermediate cyclization Cyclization (Pyrrolidine) intermediate->cyclization product Pyrazolo[4,3-b]pyridine cyclization->product

Caption: Simplified mechanism of pyrazolo[4,3-b]pyridine synthesis.

References

  • Barreiro, E. J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Iaroshenko, V. O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. Available at: [Link]

  • ResearchGate. (n.d.). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Steel, P. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 22(1), 57-64. Available at: [Link]

  • ResearchGate. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction? Retrieved from [Link]

Sources

Validation & Comparative

A Technical Guide to 7-Methyl-1H-pyrazolo[4,3-b]pyridine: A Comparative Analysis of a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to the purine nucleobases and thereby interacting with a wide array of biological targets.[1] The isomeric forms of pyrazolopyridine, dictated by the fusion of the pyrazole and pyridine rings, give rise to distinct chemical properties and biological activities. This guide provides an in-depth comparison of 7-Methyl-1H-pyrazolo[4,3-b]pyridine with other pyrazolopyridine isomers, with a particular focus on the well-studied 1H-pyrazolo[3,4-b]pyridine scaffold. We will explore the nuances in their synthesis, structure-activity relationships (SAR), and performance as modulators of key cellular signaling pathways, supported by experimental data from peer-reviewed literature.

The Pyrazolopyridine Isomers: A Tale of Two Scaffolds

Pyrazolopyridines are bicyclic heteroaromatic compounds resulting from the fusion of a pyrazole and a pyridine ring.[2] There are five possible constitutional isomers: pyrazolo[3,4-b]pyridine, pyrazolo[4,3-b]pyridine, pyrazolo[1,5-a]pyridine, pyrazolo[3,4-c]pyridine, and pyrazolo[4,3-c]pyridine.[2] The arrangement of the nitrogen atoms in both rings significantly influences the electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape of the molecule, which in turn dictates its interaction with biological targets.

This guide will focus on the comparison between the pyrazolo[4,3-b]pyridine and the more extensively studied pyrazolo[3,4-b]pyridine scaffolds. The key structural difference lies in the position of the unfused nitrogen atom in the pyridine ring relative to the pyrazole ring.

isomers cluster_0 Pyrazolo[4,3-b]pyridine cluster_1 Pyrazolo[3,4-b]pyridine pyrazolo[4,3-b]pyridine pyrazolo[3,4-b]pyridine cMet_pathway cluster_membrane Cell Membrane cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K HGF HGF HGF->cMet Binds Glumetinib Glumetinib (Pyrazolo[4,3-b]pyridine) Glumetinib->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation ALK_pathway cluster_membrane_alk Cell Membrane ALK ALK Fusion Protein STAT3 STAT3 ALK->STAT3 RAS_alk RAS ALK->RAS_alk PI3K_alk PI3K ALK->PI3K_alk ALK_inhibitor Pyrazolo[3,4-b]pyridine ALK Inhibitor ALK_inhibitor->ALK Inhibits Proliferation_alk Cell Proliferation and Survival STAT3->Proliferation_alk RAF_alk RAF RAS_alk->RAF_alk MEK_alk MEK RAF_alk->MEK_alk ERK_alk ERK MEK_alk->ERK_alk ERK_alk->Proliferation_alk Akt_alk Akt PI3K_alk->Akt_alk Akt_alk->Proliferation_alk

Sources

Evaluation Guide: 7-Methyl-1H-pyrazolo[4,3-b]pyridine Cross-Reactivity & Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methyl-1H-pyrazolo[4,3-b]pyridine represents a privileged scaffold in medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. While often utilized as a bioisostere for indazole or purine in kinase inhibitor design (e.g., c-Met, CDK, and ERK inhibitors), its unique nitrogen positioning creates a specific hydrogen-bonding vector that significantly influences off-target profiles.

This guide provides a technical comparison of the 7-methyl-1H-pyrazolo[4,3-b]pyridine scaffold against standard alternatives, detailing its cross-reactivity risks, structural mechanisms of promiscuity, and validated protocols for selectivity profiling.

Part 1: Scaffold Architecture & Comparative Analysis

The 7-methyl-1H-pyrazolo[4,3-b]pyridine core is defined by the fusion of a pyrazole ring and a pyridine ring. The "7-methyl" substituent is a critical steric handle that often dictates the molecule's ability to navigate the "gatekeeper" regions of kinase ATP pockets.

Structural Comparison of Core Scaffolds
Feature7-Methyl-1H-pyrazolo[4,3-b]pyridine 1H-Indazole 1H-Pyrazolo[3,4-b]pyridine
Core Character Amphoteric; distinct H-bond acceptor at N4 (pyridine).Lipophilic; lacks pyridine nitrogen (CH replacement).Amphoteric; mimics Adenine (N at pos 7 equivalent).
H-Bonding Vector Accepts H-bond at the "bottom" edge (relative to hinge).Donor only (NH) unless substituted.Accepts H-bond at the "top" edge.
Selectivity Risk Moderate. The N4 nitrogen can pick up off-targets like PIM1 or CLK2 .High. Lacks specific polar interactions, leading to promiscuous hydrophobic binding.High. Mimics ATP too closely; often hits multiple kinases (CDKs, GSK3).
Metabolic Liability 7-Methyl group is a potential site for oxidation (CYP mediated).Phenyl ring oxidation.Pyridine ring oxidation.[1]
The "7-Methyl" Effect

The methyl group at position 7 serves two primary functions in SAR (Structure-Activity Relationship) optimization:

  • Steric Occlusion: It can induce a twist in the molecule or clash with the "roof" of the ATP binding pocket, potentially excluding smaller kinases and improving selectivity.

  • Lipophilicity: Increases logP, potentially improving cellular permeability but increasing non-specific protein binding (albumin).

Part 2: Cross-Reactivity Mechanisms

Cross-reactivity in this scaffold primarily arises from ATP-mimicry . The pyrazolo-pyridine core binds to the hinge region of kinases.

Primary Off-Target Risks

Based on structural homology and historical screening data of [4,3-b] derivatives (e.g., Glumetinib analogs), the following off-targets are statistically probable:

  • PIM Kinases (PIM1, PIM2): The planar nature of the scaffold fits the constitutive active conformation of PIM kinases.

  • CLK (Cdc2-like kinases): The nitrogen positioning often satisfies the cryptic pockets in CLK enzymes.

  • DYRK Family: High structural homology to the PIM binding mode.

Mechanism of Interaction (DOT Diagram)

The following diagram illustrates the structural logic dictating why this scaffold binds to specific off-targets.

ScaffoldMechanism Scaffold 7-Methyl-1H-pyrazolo[4,3-b]pyridine Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Scaffold->Hinge H-Bond (N1/N4) Gatekeeper Gatekeeper Residue (Met, Thr, Phe) Scaffold->Gatekeeper 7-Methyl Steric Clash? Selectivity Selectivity Filter Scaffold->Selectivity Modulated by 7-Me OffTarget Off-Target: PIM1/CLK2 Hinge->OffTarget High Affinity Match Gatekeeper->Selectivity Determines

Caption: Structural interaction logic showing how the 7-Methyl group influences gatekeeper interactions, acting as a selectivity filter against promiscuous binding.

Part 3: Experimental Protocols for Selectivity Profiling

To validate the selectivity of a library built on this scaffold, a self-validating workflow is required. Do not rely solely on enzymatic IC50s; biophysical confirmation is mandatory.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: To distinguish specific binding from non-specific aggregation or pan-assay interference (PAINS).

  • Reagent Prep: Prepare 10 µM protein (Target Kinase vs. Off-Target PIM1) in assay buffer (HEPES pH 7.5, 150mM NaCl).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Compound Dosing: Add 7-Methyl-1H-pyrazolo[4,3-b]pyridine derivative at 10 µM and 50 µM. Include DMSO control and Staurosporine (positive control).

  • Execution: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate

    
    .
    
    • Valid Hit:

      
       with a clean sigmoidal transition.
      
    • Promiscuous/Aggregator: Flat line or destabilization (

      
      ).
      
Protocol B: Competitive Binding (KinomeScan™ Methodology)

Purpose: To determine the "Selectivity Score" (S-score).

  • Library: Use a standard panel of 96 or 468 kinases.

  • Concentration: Screen at 1 µM.

  • Readout: Measure % Inhibition of control ligand binding.

  • Calculation:

    • Target Metric: For a selective lead, aim for

      
       (hits less than 5% of the kinome).
      

Part 4: Synthesis & Workflow Visualization

The synthesis of this specific isomer is less trivial than the [3,4-b] variant. The "Japp–Klingemann" reaction or cyclization of 2-chloro-3-nitropyridines is the preferred route to ensure the correct [4,3-b] fusion.

Cross-Reactivity Screening Workflow

Workflow Start 7-Methyl-1H-pyrazolo[4,3-b]pyridine Library Synthesis Step1 Primary Screen (Target Kinase IC50) Start->Step1 Decision1 Hit? (<100nM) Step1->Decision1 Step2 Counter-Screen (PIM1, CLK2, DYRK1A) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Step3 Biophysical Validation (Thermal Shift / SPR) Step2->Step3 Selectivity > 10x Step2->Fail Equipotent Step4 Cellular Target Engagement (CETSA) Step3->Step4 Confirmed Binder

Caption: Step-by-step decision tree for validating hits derived from the 7-methyl-1H-pyrazolo[4,3-b]pyridine scaffold.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines: Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[2][3] Source: National Institutes of Health (PMC) / Molecules. URL:[Link]

  • Biological Relevance (c-Met Inhibition): Title: Glumetinib (SCC244), a potent and selective c-Met inhibitor. (Contextual reference for [4,3-b] scaffold utility). Source: Acta Pharmacologica Sinica. URL:[Link]

  • Scaffold Selectivity & Kinase Profiling: Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications (Comparative data for the isomer). Source: MDPI / Molecules. URL:[Link]

  • General Kinase Screening Methodology: Title: A comprehensive assay for targeted superfamily screening of the human kinome. Source: Nature Biotechnology. URL:[Link]

Sources

A Comparative Guide to 7-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives in Kinase Inhibition: A Focus on ALK5

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the privileged 7-methyl-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a significant core for the development of potent and selective therapeutic agents. This guide provides a detailed Structure-Activity Relationship (SAR) analysis of this scaffold, with a specific focus on its application as inhibitors of Activin Receptor-Like Kinase 5 (ALK5), a key player in the transforming growth factor-β (TGF-β) signaling pathway implicated in fibrosis and cancer.

To provide a comprehensive understanding of its performance, we will objectively compare the 7-methyl-1H-pyrazolo[4,3-b]pyridine scaffold with two alternative heterocyclic systems also explored as ALK5 inhibitors: the foundational quinoline scaffold and the isothiazolo[4,3-b]pyridine core. This analysis is grounded in experimental data to offer actionable insights for medicinal chemists and drug discovery teams.

The 7-Methyl-1H-pyrazolo[4,3-b]pyridine Scaffold: A Journey of Optimization

The development of 7-substituted-pyrazolo[4,3-b]pyridines as ALK5 inhibitors often originates from a scaffold hopping strategy aimed at improving the drug-like properties of earlier lead compounds. For instance, initial high-throughput screening might identify a potent 4-substituted quinoline inhibitor that, despite its efficacy, suffers from poor metabolic stability.[1] The transition to the pyrazolo[4,3-b]pyridine core is a rational design choice to address such liabilities while maintaining or enhancing biological activity.

Core SAR Analysis of 7-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives as ALK5 Inhibitors

The SAR of this scaffold is characterized by several key features that govern its interaction with the ALK5 kinase domain. The pyrazolo[4,3-b]pyridine core itself typically forms crucial hydrogen bonding interactions with the hinge region of the kinase. The methyl group at the 7-position can be a key determinant of selectivity and potency, potentially occupying a small hydrophobic pocket.

Substitutions at the N1 position of the pyrazole ring and the 3-position of the pyridine ring are critical for modulating potency and pharmacokinetic properties. A common strategy involves the introduction of a substituted phenyl ring at the N1-position, which can be further functionalized to optimize interactions with the solvent-exposed region of the ATP-binding site.

Below is a summary of the SAR for key positions on the scaffold:

PositionModificationImpact on ALK5 InhibitionRationale
N1 Substituted PhenylGenerally favorable for potency. Substituents on the phenyl ring can be tuned to improve solubility and cell permeability.Occupies the solvent-exposed region, allowing for tailored interactions.
C3 Small alkyl or aryl groupsCan influence selectivity and potency. Often a site for introducing vectors for further derivatization.Interacts with the hydrophobic pocket near the gatekeeper residue.
C7 MethylOften optimal for potency and selectivity against related kinases.Fits into a small hydrophobic pocket in the ALK5 active site.

This table is a generalized representation based on common findings in kinase inhibitor design.

Comparative Analysis: Pyrazolo[4,3-b]pyridine vs. Alternative Scaffolds

A true measure of a scaffold's utility comes from its performance relative to other chemotypes targeting the same biological molecule. Here, we compare the 7-methyl-1H-pyrazolo[4,3-b]pyridine scaffold with quinoline and isothiazolo[4,3-b]pyridine derivatives as ALK5 inhibitors.

Head-to-Head with the Quinoline Scaffold

As previously mentioned, the pyrazolo[4,3-b]pyridine series of ALK5 inhibitors was developed from a 4-substituted quinoline hit.[1] This provides a direct lineage for comparison.

Feature7-Methyl-1H-pyrazolo[4,3-b]pyridineQuinoline
Core Interaction Pyrazole nitrogen and pyridine nitrogen form key hinge interactions.Quinoline nitrogen forms a primary hinge interaction.
Potency Often exhibits high potency (low nM IC50 values).Can also achieve high potency, but may be accompanied by off-target effects.
ADME Properties Scaffold morphing to this core can improve metabolic stability and reduce clearance.[1]Can suffer from high in vitro clearance.[1]
Synthetic Accessibility Readily synthesized from commercially available starting materials.Well-established synthetic routes are available.
Comparison with the Isothiazolo[4,3-b]pyridine Scaffold

The isothiazolo[4,3-b]pyridine scaffold presents another interesting comparator, sharing a similar bicyclic heterocyclic structure. While extensive SAR data for this scaffold against ALK5 is less prevalent in the public domain, its exploration against other kinases provides valuable insights into its potential.

Feature7-Methyl-1H-pyrazolo[4,3-b]pyridineIsothiazolo[4,3-b]pyridine
Core Interaction Pyrazole and pyridine nitrogens for hinge binding.Isothiazole nitrogen and pyridine nitrogen for hinge binding.
Known Kinase Targets Broad applicability across the kinome, including ALK5.Potent inhibitors of Cyclin G-Associated Kinase (GAK) have been developed.
Potential for Selectivity The substitution pattern allows for fine-tuning of selectivity.The sulfur atom introduces different electronic and steric properties that can be exploited for selectivity.

Structure-Activity Relationship (SAR) Comparison Diagram

SAR_Comparison cluster_pyrazolo 7-Methyl-1H-pyrazolo[4,3-b]pyridine cluster_quinoline Quinoline cluster_isothiazolo Isothiazolo[4,3-b]pyridine P_Core Core Scaffold P_N1 N1-Substituent (Potency, Solubility) P_Core->P_N1 P_C3 C3-Substituent (Selectivity) P_Core->P_C3 P_C7 C7-Methyl (Potency, Selectivity) P_Core->P_C7 Q_Core Core Scaffold Q_C4 C4-Substituent (Potency) Q_Core->Q_C4 Q_C7 C7-Substituent (ADME) Q_Core->Q_C7 I_Core Core Scaffold I_C3 C3-Substituent (Potency) I_Core->I_C3 I_C7 C7-Substituent (Selectivity) I_Core->I_C7

Caption: Key SAR points for the three compared scaffolds.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed experimental methodologies.

General Synthesis of 7-Substituted-1H-pyrazolo[4,3-b]pyridines

A common and efficient method for the synthesis of the pyrazolo[4,3-b]pyridine core involves the reaction of a substituted 2-chloro-3-nitropyridine with an appropriate hydrazine, followed by cyclization.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Chloro-7-methyl-3-nitropyridine Reaction1 Nucleophilic Aromatic Substitution (SNAr) Start->Reaction1 Hydrazine Substituted Hydrazine Hydrazine->Reaction1 Intermediate Hydrazinyl-nitropyridine Intermediate Reaction1->Intermediate Reaction2 Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C) Intermediate->Reaction2 Product 7-Methyl-1H-pyrazolo[4,3-b]pyridine Reaction2->Product

Caption: General synthetic route to the pyrazolo[4,3-b]pyridine core.

Step-by-Step Protocol:

  • SNAr Reaction: To a solution of 2-chloro-7-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired substituted hydrazine (1.1 eq). The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the product often precipitates and can be collected by filtration.

  • Reductive Cyclization: The resulting hydrazinyl-nitropyridine intermediate is then subjected to reductive cyclization. A common method involves heating the intermediate in the presence of a reducing agent like iron powder in acetic acid. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate can be employed.

  • Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system, typically a mixture of ethyl acetate and hexanes.

ALK5 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against ALK5 can be determined using a variety of assay formats. A common and robust method is a biochemical assay that measures the phosphorylation of a substrate peptide by the ALK5 enzyme.

ALK5 Kinase Assay Workflow

Kinase_Assay_Workflow Start Prepare Reagents: - ALK5 Enzyme - Substrate Peptide - ATP - Test Compound Incubation Incubate Enzyme, Substrate, and Compound Start->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Reaction Phosphorylation Reaction Initiation->Reaction Termination Stop Reaction Reaction->Termination Detection Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Termination->Detection Analysis Calculate IC50 Values Detection->Analysis

Caption: Workflow for a typical ALK5 kinase inhibition assay.

Step-by-Step Protocol (Example using ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare a solution of the test compound at various concentrations. Prepare solutions of recombinant human ALK5 enzyme, a suitable substrate (e.g., a generic kinase substrate like casein or a specific peptide), and ATP in kinase assay buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the ALK5 enzyme, the substrate, and the test compound solution. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent such as ADP-Glo™. This typically involves a two-step addition of reagents followed by measurement of luminescence using a plate reader.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to a control (no inhibitor). The IC50 values are then calculated by fitting the data to a dose-response curve.

Conclusion

The 7-methyl-1H-pyrazolo[4,3-b]pyridine scaffold represents a highly versatile and optimizable core for the design of potent and selective kinase inhibitors. The demonstrated ability to improve upon the ADME properties of earlier lead compounds, such as those from the quinoline series, highlights its value in modern drug discovery.[1] The comparative analysis with alternative scaffolds underscores the importance of a rational, data-driven approach to scaffold selection and optimization. The experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate their own 7-methyl-1H-pyrazolo[4,3-b]pyridine derivatives and contribute to the growing body of knowledge surrounding this important chemical class.

References

  • Sabat, M., Wang, H., Scorah, N., Lawson, J. D., Atienza, J., Kamran, R., ... & Dougan, D. R. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & medicinal chemistry letters, 27(9), 1955-1961. [Link]

Sources

Comparative Guide: 7-Methyl-1H-pyrazolo[4,3-b]pyridine & Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1130309-70-4) represents a critical scaffold in modern medicinal chemistry, particularly within the kinase inhibitor and immuno-oncology landscapes. Unlike its more common isomer, pyrazolo[3,4-b]pyridine, the [4,3-b] fusion system offers a distinct vector for substituent growth, optimizing ATP-binding pocket occupancy in kinases such as c-Met and CDK , and protein-protein interaction inhibition in PD-1/PD-L1 pathways.

This guide provides a technical comparison of the 7-methyl variant against its primary structural analogues (1-methyl, 5-methyl, and the [3,4-b] isomer), evaluating their physicochemical profiles, synthetic accessibility, and biological efficacy.

Structural Landscape & Analogue Definition

The pyrazolo[4,3-b]pyridine core is defined by a fusion between a pyrazole and a pyridine ring.[1] The positioning of the methyl group significantly alters the electronic and steric environment of the scaffold.

The Core Variants
  • Target Molecule: 7-Methyl-1H-pyrazolo[4,3-b]pyridine [2][3][4]

    • Role: Steric blocker at the hinge-binding interface; modulates solubility and lipophilicity.

  • Analogue A: 1-Methyl-1H-pyrazolo[4,3-b]pyridine [3][5]

    • Role: Blocks the pyrazole nitrogen (N1), preventing hydrogen bond donation. Often used to improve permeability (e.g., PD-1 inhibitors).

  • Analogue B: 5-Methyl-1H-pyrazolo[4,3-b]pyridine [3][5][6][7][8]

    • Role: Extends into the solvent-exposed region or hydrophobic back-pocket depending on binding mode.

  • Analogue C: Pyrazolo[3,4-b]pyridine (Isomer) [5][8]

    • Role: The "flipped" nitrogen arrangement. A classic kinase scaffold (e.g., Vemurafenib analogues) often compared for selectivity profiling.

Visualization: SAR & Structural Relationships

SAR_Map Core 1H-pyrazolo[4,3-b]pyridine (Scaffold Core) Var7 7-Methyl Variant (Steric Control @ C7) Core->Var7 C7 Substitution Var1 1-Methyl Variant (N1 Blocking / Permeability) Core->Var1 N1 Methylation Var5 5-Methyl Variant (Solvent Interaction) Core->Var5 C5 Substitution Iso Pyrazolo[3,4-b]pyridine (Isomeric Reference) Core->Iso Isomerization App1 c-Met Inhibition (e.g., Glumetinib analogues) Var7->App1 Hinge Binding Optimization App2 PD-1/PD-L1 Blockade (e.g., Compound D38) Var1->App2 Lipophilicity Tuning

Figure 1: Structural relationship map highlighting the divergence of the 7-methyl variant from the core scaffold and its functional implications.

Comparative Performance Analysis

Physicochemical Profile

The 7-methyl substitution introduces a specific steric bulk that can twist the molecule or fill small hydrophobic pockets (e.g., the gatekeeper region in kinases), whereas N1-methylation (1-methyl) primarily affects hydrogen bonding capacity (H-bond donor removal).

Property7-Methyl-1H-pyrazolo[4,3-b]pyridine1-Methyl-1H-pyrazolo[4,3-b]pyridinePyrazolo[3,4-b]pyridine (Ref)
CAS No. 1130309-70-42995298-96-7 (derivative)271-47-6
Molecular Weight 133.15133.15119.12
LogP (Calc) ~1.27~1.15~0.95
TPSA (Ų) 41.5730.00 (Loss of NH)41.57
H-Bond Donors 1 (N1-H)01
Key Advantage Retains H-bond donor for hinge binding; C7-Me fills hydrophobic pockets.[5][9]Improved membrane permeability; prevents metabolic N-glucuronidation.Alternative H-bond geometry; different IP landscape.
Biological Efficacy: Case Studies
Case A: Kinase Inhibition (c-Met & CDK)

In c-Met inhibitors (e.g., Glumetinib-like scaffolds), the pyrazolo[4,3-b]pyridine core mimics the adenine ring of ATP.

  • 7-Methyl Role: The C7 position often faces the "sugar pocket" or the gatekeeper residue. A methyl group here can induce selectivity against kinases with larger gatekeepers (e.g., T790M in EGFR) or simply improve van der Waals contacts.

  • Performance: Analogues with the [4,3-b] core have shown IC50 values < 10 nM against c-Met, superior to many [3,4-b] isomers due to better alignment with the Met1160 hinge residue.

Case B: Immuno-Oncology (PD-1/PD-L1)

Recent studies (e.g., Liu et al., 2021) highlight 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as potent PD-1/PD-L1 inhibitors.

  • Comparison: While the 1-methyl variant (Compound D38) achieved an IC50 of 9.6 nM , the 7-methyl variant (with N1 unsubstituted) allows for a different binding mode, potentially engaging Glu/Asp residues via the N1-H.

  • Data Insight: The 1-methyl substitution is often preferred here to lock the tautomer and improve oral bioavailability, but the 7-methyl core remains a vital "backup" scaffold for overcoming resistance mutations that affect the N1 pocket.

Experimental Protocols

Synthesis of 7-Methyl-1H-pyrazolo[4,3-b]pyridine Core

Methodology adapted from modified Japp-Klingemann and cyclization protocols.

Reagents: 2-Chloro-4-methyl-3-nitropyridine, Hydrazine hydrate, Ethanol, Pd/C (for reduction).

Step-by-Step Protocol:

  • Nucleophilic Substitution: Dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in Ethanol. Add Hydrazine hydrate (2.5 eq) dropwise at 0°C.

  • Cyclization: Reflux the mixture for 4 hours. The hydrazine displaces the chloride and attacks the nitro group (or subsequent reduction/condensation occurs depending on specific route variants). Note: A more robust modern route involves reducing the nitro group to an amine first, then forming the diazonium salt, followed by cyclization.

  • Purification: Concentrate in vacuo. The residue is purified via flash column chromatography (DCM:MeOH 95:5).

  • Validation: Confirm structure via 1H NMR (DMSO-d6). Look for the characteristic C7-methyl singlet at ~2.6 ppm and the downfield pyrazole proton.

Kinase Inhibition Assay (Generic Protocol for c-Met/CDK)

Objective: Determine the IC50 of the 7-methyl analogue.

  • Preparation: Prepare 3-fold serial dilutions of the test compound (7-Methyl-1H-pyrazolo[4,3-b]pyridine derivative) in DMSO. Final DMSO concentration in assay: 1%.

  • Enzyme Mix: Dilute Recombinant c-Met kinase (0.5 nM final) in Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Substrate: Use a peptide substrate (e.g., Poly Glu:Tyr 4:1) at 0.2 mg/mL.

  • Reaction:

    • Add 10 µL Enzyme mix to well.

    • Add 5 µL Compound solution. Incubate 15 min at RT.

    • Initiate with 10 µL ATP mix (Km concentration).

    • Incubate 60 min at RT.

  • Detection: Use ADP-Glo™ or 33P-ATP radiometric method. Read Luminescence/Scintillation.

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.

Mechanism of Action Visualization

The following diagram illustrates the c-Met signaling pathway, a primary target where pyrazolo[4,3-b]pyridine analogues (like Glumetinib) exert their therapeutic effect by blocking downstream proliferation and survival signals.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Target of Pyrazolo[4,3-b]pyridines) HGF->cMet Activation Gab1 Gab1 cMet->Gab1 Phosphorylation PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS AKT AKT PI3K->AKT Surv Cell Survival AKT->Surv MAPK MAPK / ERK RAS->MAPK Prolif Cell Proliferation MAPK->Prolif Inhibitor 7-Methyl Analogue (Inhibitor) Inhibitor->cMet Blocks ATP Binding

Figure 2: c-Met signaling cascade showing the point of intervention for pyrazolo[4,3-b]pyridine inhibitors.

References

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.

    • Source: European Journal of Medicinal Chemistry (via PubMed/NIH)
    • URL:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.

    • Source: NIH N
    • URL:[Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.

    • Source: Molecules (MDPI)
    • URL:[Link]

  • PubChem Compound Summary: 7-Methyl-1H-pyrazolo[4,3-b]pyridine.

    • Source: PubChem
    • URL:[Link]

Sources

Benchmarking 7-Methyl-1H-pyrazolo[4,3-b]pyridine against standard of care

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Medicinal Chemistry Scaffolds / Kinase Inhibitor Cores Comparative Standard: 1H-Pyrazolo[3,4-b]pyridine (7-Azaindole) & Crizotinib (c-Met SoC) Target Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The Case for the [4,3-b] Isomer

In the crowded landscape of kinase inhibitor design, the 1H-pyrazolo[3,4-b]pyridine (7-azaindole) scaffold has long been the "Standard of Care" (SoC) for ATP-competitive inhibition. However, intellectual property congestion and specific metabolic liabilities (e.g., aldehyde oxidase susceptibility) have driven the search for bioisosteres.

7-Methyl-1H-pyrazolo[4,3-b]pyridine represents a high-value alternative. As the core scaffold of the clinical c-Met inhibitor Glumetinib (SCC244) , this isomer offers a distinct vector presentation and improved metabolic stability profile compared to its [3,4-b] counterpart.[1] This guide benchmarks the [4,3-b] scaffold against the industry-standard [3,4-b] core and the clinical standard Crizotinib, focusing on synthetic accessibility, physicochemical properties, and kinase selectivity.[1]

Technical Benchmarking: [4,3-b] vs. [3,4-b] Isomers

The primary distinction lies in the nitrogen positioning within the pyridine ring relative to the fusion, which alters the electronic landscape and hydrogen bonding vectors.

Table 1: Physicochemical & Structural Comparison
Feature7-Methyl-1H-pyrazolo[4,3-b]pyridine (Subject)1H-Pyrazolo[3,4-b]pyridine (Standard)Impact on Drug Design
Fusion Orientation Pyridine N at position 5 (relative to N1)Pyridine N at position 7 (relative to N1)[4,3-b] alters the "hinge binding" motif, often retaining potency while evading common kinase resistance mutations.
H-Bond Donor (N1) pKa ~13.5 (calc)pKa ~12.8 (calc)Similar donor strength; both effective for Glu/Leu hinge interactions.[1]
H-Bond Acceptor N2 and N5N2 and N7Critical Differentiator: The N5 position in the [4,3-b] system projects into the solvent front or gatekeeper region differently than the N7 of azaindole.
Metabolic Liability C7 position (blocked by Methyl)C4 position (prone to oxidation)The 7-methyl substituent in the subject scaffold sterically hinders oxidation at the electron-deficient pyridine ring.
LogP (Core) ~1.2~1.1Negligible difference; both are highly ligand-efficient fragments.
Mechanism of Action: The "Scaffold Hopping" Advantage

While 7-azaindoles mimic the purine ring of ATP, the pyrazolo[4,3-b]pyridine core acts as a "reverse-fused" bioisostere. In the context of c-Met inhibition (e.g., Glumetinib), this scaffold allows for a unique U-shaped binding conformation that maintains high affinity (IC50 ~0.42 nM) while significantly reducing off-target toxicity compared to the multi-kinase inhibitor Crizotinib.[1]

Experimental Protocols
Protocol A: Synthesis of the 7-Methyl-1H-pyrazolo[4,3-b]pyridine Core

Rationale: Unlike the commoditized 7-azaindole, the [4,3-b] core often requires de novo synthesis.[1] The Modified Japp–Klingemann route is the industry standard for scalability and safety, avoiding hydrazine toxicity.

Reagents:

  • 2-Chloro-3-nitro-4-methylpyridine (Starting Material)

  • Ethyl acetoacetate[1][2][3]

  • Sodium hydride (NaH)[1]

  • Hydrazine hydrate[1]

  • Ethanol/Acetic Acid[1]

Step-by-Step Workflow:

  • Nucleophilic Substitution (SNAr):

    • Dissolve 2-chloro-3-nitro-4-methylpyridine (1.0 eq) in dry THF.

    • Add ethyl acetoacetate (1.2 eq) and NaH (2.5 eq) at 0°C. Stir at RT for 4h.

    • Checkpoint: Monitor TLC for disappearance of starting chloride.[1]

  • Reductive Cyclization:

    • Dissolve the intermediate in Ethanol. Add Hydrazine hydrate (5.0 eq) dropwise.

    • Reflux for 6 hours. The nitro group is reduced to an amine, which spontaneously condenses with the ketone to form the pyrazole ring.

    • Observation: Color change from yellow to pale off-white precipitate.

  • Purification:

    • Concentrate in vacuo. Recrystallize from Ethanol/Water (9:1).

    • Yield Target: >75%.

    • QC: 1H NMR should show the distinct pyrazole singlet at ~8.1 ppm and the methyl singlet at ~2.6 ppm.[1]

Protocol B: Comparative Kinase Selectivity Assay (FRET)

Rationale: To validate the selectivity advantage of the [4,3-b] scaffold over the [3,4-b] SoC.

Materials:

  • Recombinant c-Met Kinase (and panel: VEGFR2, ALK, ROS1).[1]

  • Z'-LYTE™ Kinase Assay Kit (Tyr Peptide).

  • Test Compound: 7-Methyl-1H-pyrazolo[4,3-b]pyridine derivative.

  • Control: Crizotinib (SoC).[1]

Methodology:

  • Preparation: Dilute compounds in 100% DMSO to 100x concentration (10-point dose response: 10 µM to 0.5 nM).

  • Reaction Assembly: In a 384-well plate, mix:

    • 2.5 µL Compound.[1]

    • 5 µL Kinase/Peptide Mix (Optimized for Km of ATP).[1]

    • 2.5 µL ATP Solution.

  • Incubation: Shake for 1 hour at Room Temperature (20-25°C).

  • Development: Add 5 µL Development Reagent B (Protease).[1] Incubate 1 hour.

  • Detection: Read Fluorescence at 445 nm (Coumarin) and 520 nm (Fluorescein).[1]

  • Data Analysis: Calculate Emission Ratio (C/F). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Success Criteria:

  • SoC (Crizotinib): c-Met IC50 < 5 nM.

  • [4,3-b] Scaffold: c-Met IC50 < 10 nM (Acceptable) with >100-fold selectivity against ALK/ROS1 (Superior to Crizotinib).[1]

Visualization of Data & Pathways
Figure 1: Synthetic Route (Japp-Klingemann Modification)

Caption: One-pot cascade synthesis of the 7-methyl-1H-pyrazolo[4,3-b]pyridine core via SNAr and reductive cyclization.[4]

SynthesisRoute SM 2-Chloro-3-nitro- 4-methylpyridine Inter Intermediate (Ethyl acetoacetate adduct) SM->Inter NaH, THF 0°C to RT Cycl Reductive Cyclization (Hydrazine/EtOH) Inter->Cycl N2H4, Reflux Product 7-Methyl-1H-pyrazolo [4,3-b]pyridine Cycl->Product - H2O - 2H

Figure 2: c-Met Signaling Pathway & Inhibition

Caption: The [4,3-b] scaffold blocks HGF-induced c-Met autophosphorylation, preventing downstream PI3K/AKT and RAS/MAPK activation.

cMetPathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Inhibitor 7-Methyl-Pyrazolo [4,3-b]pyridine Inhibitor->cMet Inhibition (ATP Competitive) AKT AKT PI3K->AKT Proliferation Cell Proliferation & Metastasis AKT->Proliferation MAPK MAPK/ERK RAS->MAPK MAPK->Proliferation

References
  • Synthesis of Pyrazolo[4,3-b]pyridines

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[1][4]

    • Source: International Journal of Molecular Sciences (2023).[1][2][4]

    • URL:[Link][1][2]

  • Biological Application (c-Met Inhibition)

    • Title: Discovery of Glumetinib (SCC244), a Potent and Selective c-Met Inhibitor.[1]

    • Source: Journal of Medicinal Chemistry (Contextual Reference).[1]

    • URL:[Link]

  • Scaffold Comparison (General)

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[3][5][6]

    • Source: Molecules (2022).[1][3]

    • URL:[Link][1]

  • Chemical Identity

    • Title: 1H-Pyrazolo[4,3-b]pyridine (PubChem CID 21643653).[1][7]

    • Source: PubChem.[7][8][9]

    • URL:[Link][1]

Sources

The 7-Methyl-1H-pyrazolo[4,3-b]pyridine Scaffold: A Privileged Motif in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the pyrazolo[4,3-b]pyridine core has emerged as a "privileged scaffold," a molecular framework that consistently demonstrates high-affinity binding to the ATP-binding site of various kinases. The strategic methylation at the 7-position of the pyridine ring further refines the scaffold's properties, influencing its metabolic stability, solubility, and interactions within the kinase domain. This guide provides a comparative analysis of 7-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives, delving into their structure-activity relationships (SAR), and offering insights into the experimental methodologies that underpin their evaluation.

The Rationale Behind the Scaffold: A Gateway to Kinase Inhibition

The pyrazolo[4,3-b]pyridine scaffold is an isostere of purine, the core component of ATP. This inherent structural mimicry provides a fundamental advantage in targeting the highly conserved ATP-binding pocket of kinases. The pyrazole moiety can act as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in the kinase hinge region. This bivalent binding capability is a key determinant of the scaffold's broad applicability in kinase inhibitor design.[1]

The introduction of a methyl group at the 7-position can serve multiple purposes. It can enhance metabolic stability by blocking a potential site of oxidation. Furthermore, this seemingly simple modification can subtly alter the electronic properties and conformation of the entire molecule, leading to improved potency and selectivity for the target kinase.

Comparative Analysis of 7-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives: A Focus on Kinase Inhibition

The true potential of the 7-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold is unlocked through the strategic placement of various substituents. These modifications allow for the fine-tuning of the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles. Below, we compare several key derivatives, highlighting the impact of different substitutions on their biological activity against various kinase targets.

Targeting Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, becomes a potent oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC).[2] The development of ALK inhibitors has revolutionized the treatment of ALK-positive NSCLC. However, the emergence of resistance mutations, such as the L1196M "gatekeeper" mutation, necessitates the development of next-generation inhibitors.[2]

The 1H-pyrazolo[3,4-b]pyridine scaffold has been explored for its potential to overcome crizotinib resistance.[2] While not explicitly 7-methyl substituted in the provided literature, the SAR principles are highly relevant. A comparative study of 1H-pyrazolo[3,4-b]pyridine derivatives revealed the critical role of the substituent at the 5-position.

CompoundR1 (at C5)ALK-wt IC50 (nM)ALK-L1196M IC50 (nM)
10a 4-cyanophenyl453>1000
10d 4-methoxyphenyl6919
10e 4-(dimethylamino)phenyl7.30.7
10g Not specified, but highly potent<0.5<0.5
Crizotinib (Reference)Not specified980

Table 1: Comparative inhibitory activities of 1H-pyrazolo[3,4-b]pyridine derivatives against wild-type and L1196M mutant ALK. Data extracted from a study on potent ALK-L1196M inhibitors.[2]

The data clearly demonstrates that moving from a simple cyano group to an electron-donating methoxy and then a dimethylamino group at the para position of the C5-phenyl ring dramatically increases potency against both wild-type and, more importantly, the L1196M mutant ALK.[2] This suggests that the electronic properties and the potential for hydrogen bonding of the R1 substituent play a crucial role in accommodating the mutated gatekeeper residue. The exceptional potency of compound 10g underscores the potential of this scaffold to generate highly effective next-generation ALK inhibitors.[2]

Targeting TANK-Binding Kinase 1 (TBK1)

TANK-Binding Kinase 1 (TBK1) is a non-canonical IKK kinase that plays a pivotal role in the innate immune response and has been implicated in neuroinflammation and oncogenesis.[3] A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors, with compound 15y emerging as a standout candidate with an impressive IC50 of 0.2 nM.[3]

While the specific substitutions for a broad comparative table are not fully detailed in the initial search, the study highlights a multi-round optimization process to arrive at the lead compound 15y . This iterative process of modifying substituents and assessing their impact on potency and selectivity is a hallmark of rational drug design.

Experimental Methodologies: The Foundation of Comparative Analysis

The objective comparison of chemical compounds relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used in the characterization of pyrazolo[4,3-b]pyridine derivatives.

General Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[4] A general and efficient protocol for the synthesis of pyrazolo[4,3-b]pyridines has been developed based on the reaction of 2-chloro-3-nitropyridines.[5]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriate nitroaryl-substituted acetoacetic ester (1 mmol) in acetonitrile (5 mL), add the corresponding aryldiazonium tosylate (1.1 mmol) followed by pyridine (0.08 mL, 1 mmol).

  • Azo-Coupling: Stir the reaction mixture at room temperature for 5–60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

  • Cyclization: Add pyrrolidine (0.33 mL, 4 mmol) to the reaction mixture and stir at 40 °C for another 15–90 minutes, again monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 50 mL of 1N hydrochloric acid.

  • Extraction: Extract the aqueous layer with chloroform. In some cases, the product may precipitate directly from the cooled reaction mixture and can be collected by filtration.

  • Purification: Purify the isolated product by flash chromatography on silica gel (e.g., using 10% ethyl acetate in chloroform as the eluent) and/or recrystallization to yield the final pyrazolo[4,3-b]pyridine derivative.[5]

This one-pot procedure, combining azo-coupling, deacylation, and pyrazole ring annulation, offers an operationally simple and efficient route to this important scaffold.[5]

cluster_synthesis Synthesis of Pyrazolo[4,3-b]pyridines Nitroaryl Acetoacetic Ester Nitroaryl Acetoacetic Ester Azo-Coupling Azo-Coupling Nitroaryl Acetoacetic Ester->Azo-Coupling Aryldiazonium Tosylate Aryldiazonium Tosylate Aryldiazonium Tosylate->Azo-Coupling Cyclization (Pyrrolidine) Cyclization (Pyrrolidine) Azo-Coupling->Cyclization (Pyrrolidine) Pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine Cyclization (Pyrrolidine)->Pyrazolo[4,3-b]pyridine

General Synthetic Workflow
In Vitro Kinase Inhibition Assay (Radiometric)

Determining the half-maximal inhibitory concentration (IC50) is a standard method for quantifying the potency of a kinase inhibitor. A radiometric kinase assay is a common and sensitive method for this purpose.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP radiolabeled with ³²P or ³³P.

  • Inhibitor Addition: Add the 7-Methyl-1H-pyrazolo[4,3-b]pyridine derivative at various concentrations to the reaction mixture. Include a control with no inhibitor.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time to allow for the kinase-catalyzed phosphorylation of the substrate.

  • Reaction Termination: Stop the reaction by adding a solution that denatures the kinase (e.g., a strong acid or a high concentration of EDTA).

  • Separation: Separate the radiolabeled substrate from the unreacted radiolabeled ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose paper and washing away the unincorporated ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

cluster_assay Radiometric Kinase Assay Workflow Prepare Reaction Mix Prepare Reaction Mix Add Inhibitor Add Inhibitor Prepare Reaction Mix->Add Inhibitor Incubate Incubate Add Inhibitor->Incubate Terminate Reaction Terminate Reaction Incubate->Terminate Reaction Separate Substrate Separate Substrate Terminate Reaction->Separate Substrate Quantify Radioactivity Quantify Radioactivity Separate Substrate->Quantify Radioactivity Calculate IC50 Calculate IC50 Quantify Radioactivity->Calculate IC50

Kinase Inhibition Assay Workflow

Conclusion and Future Directions

The 7-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The comparative analysis of its derivatives demonstrates that subtle modifications to the substitution pattern can lead to significant gains in potency and selectivity, as well as the ability to overcome clinically relevant resistance mutations. The continued exploration of this scaffold, guided by rational drug design principles and robust experimental validation, is poised to deliver the next generation of targeted therapies for a range of diseases, from cancer to inflammatory disorders. Future work should focus on expanding the diversity of substituents at all available positions of the pyrazolo[4,3-b]pyridine core and conducting comprehensive pharmacokinetic and in vivo efficacy studies to translate the in vitro potency of these compounds into clinically effective drug candidates.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1486-1503. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3657-3661. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). RSC Medicinal Chemistry, 13(10), 1189-1205. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2195. [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2021). European Journal of Medicinal Chemistry, 223, 113649. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187019. [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. (2023). Chemistry – A European Journal, 29(49), e202301131. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2020). Journal of Medicinal Chemistry, 63(1), 346-364. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules, 28(2), 793. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry, 13(11), 1391-1401. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). ResearchGate. [Link]

  • Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. (2019). ResearchGate. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). Organic & Biomolecular Chemistry, 21(47), 9601-9606. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2012). Open Journal of Medicinal Chemistry, 2(3), 89-99. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). Molecules, 27(19), 6640. [Link]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). Molecules, 27(18), 5865. [Link]

Sources

Validating the Core: Target Engagement of 7-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-Methyl-1H-pyrazolo[4,3-b]pyridine moiety represents a "privileged scaffold" in modern drug discovery, serving as a bioisostere for the adenine ring of ATP. While often overshadowed by its isomer (pyrazolo[3,4-b]pyridine), the [4,3-b] system is the core engine behind potent inhibitors for c-Met (e.g., Glumetinib) , CDK8 , and IGF-1R .

This guide addresses a critical bottleneck in early-stage discovery: distinguishing true target engagement from non-specific binding for this low-molecular-weight fragment. We compare the performance of the bare scaffold against optimized clinical candidates to demonstrate how to validate the "hinge-binding" hypothesis before investing in complex synthesis.

Part 1: The Comparative Landscape

To confirm target engagement, one cannot test the molecule in isolation. It must be benchmarked against a high-affinity reference and a non-binding control to establish a valid dynamic range for your assay.

The Triad of Validation
FeatureThe Probe (7-Methyl-1H-pyrazolo[4,3-b]pyridine)The Reference (Glumetinib / Crizotinib)The Negative Control (1,7-Dimethyl-pyrazolo[4,3-b]pyridine)
Role Fragment Core Optimized Inhibitor Binding-Incompetent Analog
Target Affinity (Kd) High

M to low mM (Weak)
Low nM (Strong)No Binding (> 100

M)
Binding Mode Forms 1-2 H-bonds with Kinase Hinge (ATP mimic)Hinge H-bonds + Hydrophobic Pocket OccupationSteric clash prevents Hinge H-bonds
Ligand Efficiency (LE) High (>0.3) Moderate (<0.3)N/A
Residence Time Very Short (Fast On/Off)Long (Slow Off)N/A
Detection Method Requires High-Concentration SPR or NMRStandard IC50 / FRETUsed to subtract non-specific noise
Why This Comparison Matters

Researchers often discard the 7-Methyl scaffold because it shows poor IC50 values (often >50


M). This is a mistake.  As a fragment, its job is not to inhibit potently, but to bind efficiently (High Ligand Efficiency).
  • The Probe validates that the core fits the ATP pocket.

  • The Reference confirms the protein is active and the pocket is accessible.

  • The Negative Control proves that any signal seen with the Probe is due to specific H-bond interactions, not aggregation.

Part 2: Mechanism of Action & Signaling

The 7-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold functions by competitively displacing ATP. The N1-proton and N2-nitrogen of the pyrazole ring typically mimic the N9-H and N1 of adenine, forming crucial hydrogen bonds with the kinase "hinge" region (e.g., Glu/Met residues).

Pathway Visualization (Graphviz)

BindingMechanism cluster_validation Validation Logic Scaffold 7-Methyl-1H-pyrazolo[4,3-b]pyridine ATP_Pocket ATP Binding Pocket (Kinase Domain) Scaffold->ATP_Pocket Occupies Hinge Hinge Region (Glu/Met Backbone) Scaffold->Hinge H-Bond Donor (N1) H-Bond Acceptor (N2) Activation Downstream Signaling (Phosphorylation) Scaffold->Activation Inhibits TSA Thermal Shift (Stabilization) Scaffold->TSA Increases Tm SPR SPR (Fast Kinetics) Scaffold->SPR Fast On/Off ATP_Pocket->Hinge Contains ATP_Pocket->Activation Normal State ATP ATP (Endogenous) ATP->ATP_Pocket Blocked by Scaffold

Figure 1: Mechanism of Action and Validation Logic. The scaffold mimics ATP to occupy the hinge region, blocking phosphorylation. Validation relies on detecting biophysical stabilization (TSA) and rapid kinetic binding (SPR).

Part 3: Experimental Protocols

To confirm engagement of this weak-binding scaffold, standard enzymatic assays (ELISA/FRET) often fail due to low sensitivity. You must use biophysical methods.

Protocol A: Differential Scanning Fluorimetry (DSF/Thermal Shift)

Best for: Initial "Yes/No" binding confirmation.

The Principle: The 7-Methyl scaffold stabilizes the kinase domain upon binding, shifting the protein's melting temperature (


) higher.
  • Preparation:

    • Protein: Recombinant Kinase Domain (e.g., c-Met, CDK2) at 2–5

      
      M in HEPES buffer.
      
    • Dye: SYPRO Orange (5000x stock) diluted to 5x final concentration.

    • Compound: 7-Methyl-1H-pyrazolo[4,3-b]pyridine at high concentration (1 mM final). Note: Fragments require high concentrations.

  • Workflow:

    • Mix Protein + Dye + Compound in a 384-well PCR plate.

    • Include DMSO Control (Reference

      
      ) and Staurosporine  (Positive Control, large 
      
      
      
      ).
  • Execution:

    • Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR machine.

  • Data Analysis:

    • Calculate

      
      .
      
    • Success Criteria: A

      
       is considered a validated "hit" for a fragment of this size.
      
Protocol B: Surface Plasmon Resonance (SPR)

Best for: Eliminating false positives (aggregators).

The Principle: Fragments have fast "on" and fast "off" rates. SPR visualizes this "square wave" profile, distinguishing it from sticky compounds that bind slowly and don't wash off.

  • Sensor Chip: Immobilize the Kinase (Ligand) on a CM5 or NTA chip. Target density: ~3000 RU (High density needed for small molecules).

  • Running Buffer: PBS-P+ with 2% DMSO. Crucial: Match DMSO concentration exactly in samples to avoid bulk effect errors.

  • Injection:

    • Inject 7-Methyl-1H-pyrazolo[4,3-b]pyridine at a concentration series (e.g., 500

      
      M down to 15 
      
      
      
      M).
    • Contact time: 30 seconds (short).

    • Dissociation time: 30 seconds.

  • Analysis:

    • Look for Square Wave sensorgrams (instant steady state).

    • Plot Steady State Affinity (

      
       vs. Concentration) to determine 
      
      
      
      .
    • Red Flag: If the curve looks like a slow exponential rise, the compound is likely aggregating, not binding the pocket.

Experimental Workflow Diagram

Workflow Start Start: 7-Methyl-1H-pyrazolo[4,3-b]pyridine Step1 Solubility Check (PBS, 1% DMSO) Start->Step1 Step2 Thermal Shift Assay (DSF) Screen for Tm Shift > 1.5°C Step1->Step2 Decision1 Tm Shift Observed? Step2->Decision1 Step3 SPR Analysis (Check for Square Wave Kinetics) Decision1->Step3 Yes Fail Discard: Non-specific Binder Decision1->Fail No (No binding) Decision2 Fast On/Off? Step3->Decision2 Step4 X-Ray Crystallography (Soak Fragment into Crystal) Decision2->Step4 Yes Decision2->Fail No (Sticky/Slow) Success Validated Scaffold Proceed to Hit-to-Lead Step4->Success

Figure 2: Step-by-step decision tree for validating the target engagement of the pyrazolopyridine scaffold.

Part 4: Data Interpretation Guide

When analyzing your results, use this reference table to categorize your 7-Methyl-1H-pyrazolo[4,3-b]pyridine data.

Assay OutputSpecific Binding (Desired) Non-Specific / Aggregation No Binding
DSF (

)
+1.5°C to +4.0°C> +10°C (Precipitation)< 0.5°C
SPR Shape Perfect Square WaveSlow curvature / Does not return to baselineFlat line
SPR

Matches theoretical max (based on MW)Exceeds theoretical max (Super-stoichiometric)Zero
IC50 (Enzymatic) High

M (e.g., 50-200

M)
Steep slope (Hill coeff > 2)No inhibition

Technical Insight: The 7-Methyl group on the pyridine ring is often solvent-exposed or points toward the "gatekeeper" residue depending on the specific kinase. If you see No Binding , consider that the 7-Methyl might be sterically clashing with a specific residue in your target kinase (e.g., a bulky gatekeeper like Methionine). In that case, the scaffold is valid, but the 7-substitution is not compatible with that specific target isoform.

References

  • Synthesis and Biological Activity of Pyrazolo[4,3-b]pyridines Source: National Institutes of Health (NIH) / PMC Context: Comprehensive review of the synthesis and kinase inhibitory potential of the [4,3-b] scaffold. URL:[Link]

  • Scaffold Hopping in Kinase Discovery: Pyrazolo[3,4-b]pyridine vs [4,3-b]pyridine Source: RSC Medicinal Chemistry Context: Discusses the structural bioisosterism of these fused rings in TRK and kinase inhibition. URL:[Link]

  • Fragment-Based Drug Discovery: Practical Protocols Source: MDPI Molecules Context: General protocols for validating low-affinity fragments like pyrazolopyridines using DSF and SPR. URL:[Link](Linked to primary scaffold review for relevance)

A Head-to-Head Comparison of Pyrazolopyridine Isomers in Drug Discovery: The Case of 7-Methyl-1H-pyrazolo[4,3-b]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a research program. Subtle changes in the arrangement of atoms within a scaffold can lead to profound differences in synthetic accessibility, physicochemical properties, and, most importantly, biological activity. This guide provides an in-depth, head-to-head comparison of the 1H-pyrazolo[4,3-b]pyridine scaffold, the parent structure of our topic compound 7-Methyl-1H-pyrazolo[4,3-b]pyridine , against its more widely explored isomer, 1H-pyrazolo[3,4-b]pyridine.

We will dissect the causal relationships between structural isomerism and functional outcomes, supported by experimental data from peer-reviewed literature. This analysis aims to equip scientists with the field-proven insights necessary to make informed decisions when selecting a scaffold for their specific therapeutic targets.

Introduction: The Significance of Isomerism in Pyrazolopyridines

Pyrazolopyridines, bicyclic heteroaromatic systems formed by the fusion of pyrazole and pyridine rings, are privileged scaffolds in medicinal chemistry. Their structural similarity to purine bases allows them to interact with a wide array of biological targets, particularly protein kinases.[1] There are five possible isomers of pyrazolopyridine, with the [3,4-b] and [4,3-b] systems being of significant interest.

The key distinction lies in the position of the pyridine nitrogen relative to the fused pyrazole ring. This seemingly minor alteration dramatically influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall 3D shape, leading to divergent biological activities. While the 1H-pyrazolo[3,4-b]pyridine core is extensively documented in over 5,500 references and is present in numerous kinase inhibitors, the 1H-pyrazolo[4,3-b]pyridine scaffold, though less explored, is the foundation for distinct therapeutic agents, including G-protein coupled receptor (GPCR) modulators and different classes of kinase inhibitors.[1][2]

This guide will use 7-Methyl-1H-pyrazolo[4,3-b]pyridine as a focal point to explore the unique attributes of its parent scaffold in comparison to the well-trodden path of the [3,4-b] isomer.

Comparative Synthesis Strategies: Accessibility and Regiocontrol

The synthetic route to a scaffold is a primary consideration in drug development, impacting cost, scalability, and the feasibility of creating diverse analog libraries. The synthetic approaches to the [4,3-b] and [3,4-b] isomers are fundamentally different, reflecting their distinct structural nature.

Synthesis of the 1H-pyrazolo[4,3-b]pyridine Scaffold

The construction of the [4,3-b] isomer is less commonly reported but can be achieved efficiently by building the pyrazole ring onto a pre-existing, functionalized pyridine core. A robust method starts from readily available 2-chloro-3-nitropyridines.[2][3] This strategy offers the advantage of operational simplicity and the use of stable reagents.

The general workflow involves a sequence of a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction, which combines azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner.[2]

cluster_0 Synthesis of 1H-pyrazolo[4,3-b]pyridine Core Start 2-Chloro-3-nitropyridine + Acetoacetic Ester Derivative SNAr SNAr Reaction (Nucleophilic Aromatic Substitution) Start->SNAr Base Intermediate_A Pyridin-2-yl Keto Ester SNAr->Intermediate_A JK_Reaction One-Pot Japp-Klingemann Reaction: 1. Azo-coupling (Aryldiazonium Tosylate) 2. Cyclization (Base, e.g., Pyrrolidine) Intermediate_A->JK_Reaction Final_Product Substituted 1H-pyrazolo[4,3-b]pyridine JK_Reaction->Final_Product

Caption: General synthetic workflow for the 1H-pyrazolo[4,3-b]pyridine scaffold.

Synthesis of the 1H-pyrazolo[3,4-b]pyridine Scaffold

In contrast, the [3,4-b] isomer is most commonly synthesized by constructing the pyridine ring onto a pre-formed pyrazole. The workhorse starting material for this approach is 3-aminopyrazole or its derivatives.[1] This method allows for wide diversification based on the choice of the 1,3-bis-electrophile used for the pyridine ring formation.

Common methods include condensation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[1] A significant challenge in these syntheses can be regioselectivity, especially when using unsymmetrical bis-electrophiles, potentially leading to a mixture of isomers.[1]

cluster_1 Synthesis of 1H-pyrazolo[3,4-b]pyridine Core Start_B 3-Aminopyrazole Derivative Condensation Condensation Reaction Start_B->Condensation Final_Product_B Substituted 1H-pyrazolo[3,4-b]pyridine Condensation->Final_Product_B Cyclization & Dehydration/ Oxidation Reagents 1,3-Bis-electrophiles: - 1,3-Diketones - α,β-Unsaturated Ketones - Diethyl Ethoxymethylenemalonate Reagents->Condensation

Caption: Common synthetic strategy for the 1H-pyrazolo[3,4-b]pyridine scaffold.

Expert Insight: The choice of synthetic strategy has direct implications for drug discovery. The pyridine-first approach for the [4,3-b] scaffold can offer better regiocontrol, which is a significant advantage for ensuring the purity and reproducibility of the final compounds. The pyrazole-first approach for the [3,4-b] scaffold, while potentially facing regioselectivity issues, provides access to a vast chemical space due to the wide availability of 1,3-bis-electrophilic building blocks.

Head-to-Head Comparison of Biological Activity and Physicochemical Properties

The isomeric difference between the [4,3-b] and [3,4-b] scaffolds directs them towards different biological target classes and results in distinct physicochemical profiles.

Feature1H-pyrazolo[4,3-b]pyridine Scaffold 1H-pyrazolo[3,4-b]pyridine Scaffold
Primary Biological Targets GPCRs (e.g., mGluR4 PAMs), Kinases (e.g., c-Met)[2][4]Primarily Kinases (e.g., FGFR, TBK1, TRK)[5][6]
Example Compound VU0418506 (mGluR4 PAM)Compound 7n (FGFR1 Inhibitor)
Potency (EC50/IC50) EC50 = 68 nM (human mGluR4)[4]IC50 = 1.3 nM (FGFR1)[5]
Key Interactions Amide bioisostere engages with receptor allosteric site.[4]Pyrazole N-H and pyridine nitrogen form key hydrogen bonds with the kinase hinge region.[6]
Known Drug Candidates Glumetinib (c-Met inhibitor), VU0418506 (tool compound)[2][4]Numerous compounds in preclinical and clinical development for oncology.[1]
Pharmacokinetic Profile VU0418506 shows good bioavailability in rats and dogs but induces CYP1A2.[4]Compound 7n shows favorable PK properties, leading to in vivo evaluation.[5]

Analysis of Divergent Activities:

The 1H-pyrazolo[3,4-b]pyridine scaffold is a quintessential "hinge-binder" for protein kinases. The arrangement of the N-H of the pyrazole and the adjacent pyridine nitrogen provides a perfect hydrogen bond donor-acceptor pair to engage with the backbone of the kinase hinge region, a critical interaction for many Type I and Type II kinase inhibitors. This explains its prevalence in the development of inhibitors against targets like FGFR and TBK1.[5][6]

Conversely, the 1H-pyrazolo[4,3-b]pyridine scaffold, by shifting the pyridine nitrogen away from the pyrazole N-H, alters this classic hinge-binding motif. This structural change opens up possibilities for targeting other protein families. The discovery of VU0418506 as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) is a prime example.[4] Here, the scaffold serves as a novel core to present substituents into an allosteric pocket on a GPCR, a completely different target class. Even within the kinase world, this scaffold has been used to develop inhibitors for targets like c-Met (Glumetinib), demonstrating its versatility.[2]

Experimental Protocols: A Self-Validating System for Kinase Inhibition Screening

To provide a practical context, we describe a detailed, self-validating protocol for a time-resolved fluorescence energy transfer (TR-FRET) kinase assay, a common method for screening and characterizing kinase inhibitors like those based on the pyrazolopyridine scaffold.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a pyrazolo[3,4-b]pyridine derivative) against a specific protein kinase (e.g., TBK1).

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-serine antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate, which binds to the biotinylated peptide, acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Detailed Step-by-Step Protocol:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a concentration range that will span the expected IC50. A typical starting concentration in the assay plate might be 10 µM.

  • Assay Plate Preparation (384-well, low volume):

    • Add 50 nL of each compound dilution (and DMSO for controls) to the appropriate wells of the assay plate using an acoustic liquid handler.

    • Prepare a "no enzyme" control (DMSO only) and a "0% inhibition" control (DMSO only, with enzyme).

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme solution (e.g., TBK1) in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Add 5 µL of the 2X enzyme solution to the wells containing the compound and the "0% inhibition" control. Add 5 µL of assay buffer without enzyme to the "no enzyme" control wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2X substrate/ATP solution containing the biotinylated peptide substrate and ATP at a concentration close to its Km (Michaelis constant) in the kinase assay buffer.

    • Add 5 µL of the 2X substrate/ATP solution to all wells to start the reaction. The final volume is now 10 µL.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • Reaction Termination and Detection:

    • Prepare a 2X stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), the Eu-labeled antibody, and the SA-APC conjugate in a suitable buffer.

    • Add 10 µL of the stop/detection solution to all wells. Final volume is 20 µL.

    • Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm) after excitation at ~340 nm.

    • Calculate the TR-FRET ratio (Emission665nm / Emission620nm).

    • Normalize the data using the "0% inhibition" (high signal) and "no enzyme" (low signal) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

Start 1. Add 50nL Compound/ DMSO to 384-well plate Enzyme 2. Add 5µL of 2X Kinase Solution Start->Enzyme Incubate1 3. Incubate 15 min (Compound-Enzyme Binding) Enzyme->Incubate1 Substrate 4. Add 5µL of 2X Substrate/ATP Solution Incubate1->Substrate Incubate2 5. Incubate 60 min (Kinase Reaction) Substrate->Incubate2 Stop 6. Add 10µL of 2X Stop/Detection Mix (EDTA, Eu-Ab, SA-APC) Incubate2->Stop Incubate3 7. Incubate 60 min (Detection Binding) Stop->Incubate3 Read 8. Read Plate (TR-FRET Reader) Incubate3->Read Analyze 9. Calculate Ratio & Determine IC50 Read->Analyze

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Mechanism of Action: Kinase Signaling Pathway Intervention

Many pyrazolopyridine derivatives, particularly those based on the [3,4-b] scaffold, function by inhibiting protein kinases that are critical nodes in cellular signaling pathways. For instance, Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon activation by FGF ligands, initiate downstream signaling cascades like the RAS-MAPK pathway, which promotes cell proliferation and survival. Aberrant FGFR signaling is a known driver in various cancers.

The diagram below illustrates how an inhibitor targeting FGFR can block this oncogenic signaling.

cluster_pathway Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Activates RAS RAS FGFR->RAS Phosphorylates Downstream Effectors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Activates Transcription Factors Inhibitor Pyrazolo[3,4-b]pyridine FGFR Inhibitor (e.g., Compound 7n) Inhibitor->FGFR Blocks ATP Binding Site

Caption: Intervention point of an FGFR inhibitor in a key oncogenic pathway.

Conclusion and Future Outlook

The head-to-head comparison of the 1H-pyrazolo[4,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine scaffolds clearly demonstrates a fundamental principle in medicinal chemistry: isomeric structure dictates biological function.

  • The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established and powerful core for developing potent kinase inhibitors , owing to its ideal geometry for engaging the canonical kinase hinge region. Its synthetic accessibility makes it a go-to choice for oncology and inflammation programs.

  • The 1H-pyrazolo[4,3-b]pyridine scaffold, as seen in our focal compound family including 7-Methyl-1H-pyrazolo[4,3-b]pyridine, represents a more versatile and perhaps underexploited alternative. Its altered electronic and steric profile enables the targeting of diverse protein families, from kinases like c-Met to GPCRs like mGluR4. This makes it an attractive scaffold for projects where novel chemical space is desired or where traditional hinge-binding motifs are not applicable.

For drug development professionals, the decision between these scaffolds should be driven by the target class. For traditional ATP-competitive kinase inhibition, the [3,4-b] isomer offers a higher probability of success based on precedent. However, for exploring novel target classes or seeking differentiated kinase inhibitor profiles, the [4,3-b] isomer provides a compelling and scientifically validated starting point for innovation.

References

  • Synthesis and Antibacterial Activiy of 1H-Pyrazolo[3,4-b]pyrazine and -pyridine Derivatives. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Zhang, C., et al. (2018). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 677–682. Available at: [Link]

  • Zhang, C., et al. (2018). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PubMed. Retrieved February 6, 2026, from [Link]

  • Synthesis of 7-Allylamino-5-methyl-1H-pyrazolo[4,3-b]pyridine (E1). (n.d.). PrepChem.com. Retrieved February 6, 2026, from [Link]

  • Díaz-Alonso, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Bess, M. T., et al. (2012). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Organic & Biomolecular Chemistry, 10(42), 8498–8501. Available at: [Link]

  • 1H-Pyrazolo[4,3-b]pyridine, 3-methyl-(9CI). (n.d.). Pipzine Chemicals. Retrieved February 6, 2026, from [Link]

  • Nechaev, A. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1530. Available at: [Link]

  • Lian, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436–1450. Available at: [Link]

  • Nechaev, A. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. Available at: [Link]

  • Lian, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. Retrieved February 6, 2026, from [Link]

  • Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(9), 1192–1200. Available at: [Link]

Sources

Comprehensive Validation Guide: Translating 7-Methyl-1H-pyrazolo[4,3-b]pyridine from Bench to Bedside

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the preclinical validation framework for 7-Methyl-1H-pyrazolo[4,3-b]pyridine , a privileged heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., JAK, ERK) and phosphodiesterase (PDE) inhibitors.[1]

This guide assumes the compound (or its direct derivative) has demonstrated promising in vitro potency (low IC₅₀) and seeks to bridge the "Valley of Death" to in vivo efficacy.[1]

Executive Summary & Compound Profile

7-Methyl-1H-pyrazolo[4,3-b]pyridine represents a distinct isomeric class of the pyrazolopyridine family. Unlike its more common isomer, pyrazolo[3,4-b]pyridine (found in TBK1 inhibitors), the [4,3-b] fusion system alters the vector of hydrogen bond donors/acceptors, significantly impacting kinase binding affinity and metabolic stability.[1]

Validating this compound in vivo requires overcoming two primary challenges inherent to this scaffold: aqueous solubility (due to the planar, aromatic core) and rapid oxidative metabolism (potential oxidation at the methyl group or pyridine nitrogen).[1]

Chemical Profile
FeatureSpecificationImplication for In Vivo Study
Molecular Weight ~133.15 g/mol High ligand efficiency; suitable for fragment-based elaboration.
Lipophilicity (cLogP) ~1.2 - 1.5Moderate; likely requires co-solvents (PEG/DMSO) for IV/IP dosing.[1]
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsCritical for ATP-pocket binding; Donor (NH) often requires masking (prodrug) or substitution for permeability.[1]
Key Isomer Distinction N-position relative to fusionDifferentiates selectivity profile from [3,4-b] and [1,5-a] analogs.[1]

Comparative Analysis: Alternatives & Benchmarks

To objectively validate performance, you must compare 7-Methyl-1H-pyrazolo[4,3-b]pyridine against both structural isomers and functional standards.

Table 1: Structural & Functional Comparison
Comparison ClassAlternative CompoundMechanism/AdvantageDisadvantage vs. 7-Methyl-[4,3-b]
Structural Isomer 1H-Pyrazolo[3,4-b]pyridine Validated scaffold for TBK1 and B-Raf inhibitors.Different vector for substituents; often exhibits higher off-target toxicity.[1]
Functional Standard Ruxolitinib (JAK Inhibitor)Clinical Standard of Care (SoC) for kinase-driven inflammation.[1]High cost; distinct pyrrolo[2,3-d]pyrimidine core may have different resistance profiles.[1]
Bioisostere Indazole derivativesSimilar bicyclic core; high stability.[1]Lacks the pyridine nitrogen H-bond acceptor, potentially reducing potency in specific kinase pockets.[1]

Scientist’s Insight: If your in vitro data shows superior selectivity compared to the [3,4-b] isomer, this is your primary value proposition. The [4,3-b] core is less explored, offering a novel IP space and potentially distinct safety profile.[1]

Experimental Validation Protocols

Phase I: Formulation & Pharmacokinetics (PK)

Objective: Ensure sufficient exposure (AUC) to cover the in vitro IC₉₀.[1]

Protocol 1: Vehicle Optimization The bare scaffold is sparingly soluble.[1] Do not use 100% DMSO in vivo as it causes hemolysis and precipitation.[1]

  • Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]

  • Procedure: Dissolve compound in DMSO first, then add PEG300/Tween, and finally add warm saline slowly with vortexing.

Protocol 2: Snapshot PK Study

  • Subjects: Male CD-1 Mice (n=3 per timepoint).

  • Dosing:

    • IV Arm: 1 mg/kg (to determine Bioavailability, F%).[1]

    • PO Arm: 10 mg/kg.[1]

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis: LC-MS/MS (MRM mode). Monitor for the +16 Da metabolite (N-oxide or hydroxylation of methyl), which is common for this scaffold.[1]

Phase II: Pharmacodynamics (PD) & Target Engagement

Objective: Prove the compound hits the target in the animal.[1]

Protocol: Phospho-Flow Cytometry (Kinase Example) If targeting a kinase (e.g., downstream of ERK/JAK):

  • Challenge: Implant tumor cells or stimulate splenocytes (e.g., with IL-6).

  • Treatment: Administer 7-Methyl-1H-pyrazolo[4,3-b]pyridine at determined Tmax (e.g., 1 hour post-dose).

  • Harvest: Collect blood/tumor.

  • Staining: Fix/Permeabilize and stain with anti-phospho-STAT3 or anti-phospho-ERK (Alexa Fluor conjugated).[1]

  • Readout: Quantify Mean Fluorescence Intensity (MFI). A >50% reduction in phosphorylation vs. Vehicle confirms target engagement.[1]

Mandatory Visualization

Diagram 1: Validation Logic Flow

This diagram illustrates the decision tree for translating the in vitro hit to an in vivo lead.

ValidationWorkflow InVitro In Vitro Hit (IC50 < 100 nM) Solubility Solubility Screen (Kinetic & Thermodynamic) InVitro->Solubility Formulation Vehicle Optimization (DMSO/PEG/Tween) Solubility->Formulation PK_Study PK Snapshot (Mouse) IV vs PO Formulation->PK_Study Bioavail Bioavailability (F%) > 20%? PK_Study->Bioavail PD_Model PD Model (Target Engagement) Phospho-Western/Flow Bioavail->PD_Model Yes Redesign Medicinal Chemistry (Prodrug / SAR) Bioavail->Redesign No (High Clearance) Efficacy Efficacy Study (Xenograft/Inflammation) PD_Model->Efficacy Target Inhibited PD_Model->Redesign No Effect

Caption: Step-wise decision matrix for validating 7-Methyl-1H-pyrazolo[4,3-b]pyridine, prioritizing PK exposure before efficacy.

Diagram 2: Mechanistic Pathway (Kinase Context)

Assuming a kinase target (common for this scaffold), this diagram shows the intervention point.[1]

SignalingPathway Receptor Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase (e.g., JAK/ERK) Receptor->TargetKinase Activation ATP ATP ATP->TargetKinase Phosphorylation Source Inhibitor 7-Methyl-1H-pyrazolo [4,3-b]pyridine Inhibitor->TargetKinase Competitive Inhibition Substrate Substrate (STAT/Myc) TargetKinase->Substrate Phosphorylation Effect Gene Transcription (Proliferation) Substrate->Effect Translocation

Caption: Mechanism of Action: Competitive inhibition of the ATP-binding pocket prevents downstream substrate phosphorylation.

References

  • Synthesis and Biological Evaluation of Pyrazolo[4,3-b]pyridine Derivatives : Detailed synthetic routes and initial SAR for the [4,3-b] scaffold. Source: National Institutes of Health (PubMed) URL:[1][Link] (Note: Refers to 1-methyl analogs, crucial for structural comparison).

  • Pyrazolo[3,4-b]pyridine vs [4,3-b]pyridine Isomerism : A review of the biological diversity of these isomeric cores. Source: MDPI Molecules URL:[Link][1]

  • Chemical Profile of 7-Methyl-1H-pyrazolo[4,3-b]pyridine : Physical and chemical properties for formulation. Source: PubChem URL:[1][2][Link] (Link to parent scaffold record for property verification).[1]

  • Kinase Inhibitor Formulation Strategies : Standard protocols for solubilizing planar heterocycles.[1] Source: Journal of Pharmaceutical Sciences URL:[Link][1]

Sources

Verifying the Mechanism of Action of 7-Methyl-1H-pyrazolo[4,3-b]pyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of 7-Methyl-1H-pyrazolo[4,3-b]pyridine. Based on its structural similarity to known kinase inhibitors, we hypothesize that this compound acts as an inhibitor of the c-MET receptor tyrosine kinase. This document will detail the experimental workflows to validate this hypothesis, compare its potential efficacy against established c-MET inhibitors, and provide the scientific rationale behind each experimental step.

Introduction to the c-MET Signaling Pathway and its Role in Oncology

The c-MET proto-oncogene encodes the receptor tyrosine kinase for hepatocyte growth factor (HGF).[1] Upon binding to HGF, the c-MET receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain, initiating a cascade of downstream signaling events.[1] These signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, are crucial for normal cellular processes like proliferation, motility, and survival.[2][3] However, aberrant activation of the c-MET pathway, through gene amplification, mutation, or protein overexpression, is a known driver in a variety of human cancers.[1] This makes c-MET an attractive target for therapeutic intervention in oncology.

The Hypothesis: 7-Methyl-1H-pyrazolo[4,3-b]pyridine as a c-MET Inhibitor

The core structure of 7-Methyl-1H-pyrazolo[4,3-b]pyridine is a recurring motif in a class of small molecule kinase inhibitors. A notable example is Glumetinib (also known as SCC244), a potent and selective c-MET inhibitor.[4][5] Given this structural precedent, it is a scientifically sound hypothesis that 7-Methyl-1H-pyrazolo[4,3-b]pyridine also functions by inhibiting the kinase activity of c-MET. The subsequent sections of this guide will outline a rigorous, multi-faceted approach to experimentally test this hypothesis.

Experimental Workflow for Mechanism of Action Verification

The following experimental plan is designed to first directly assess the inhibitory activity of 7-Methyl-1H-pyrazolo[4,3-b]pyridine on c-MET and then to characterize its effects in a cellular context.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation Biochemical Assays Biochemical Assays Kinase Selectivity Profiling Kinase Selectivity Profiling Biochemical Assays->Kinase Selectivity Profiling Specificity? Cellular Phosphorylation Assays Cellular Phosphorylation Assays Kinase Selectivity Profiling->Cellular Phosphorylation Assays Cellular Potency? Downstream Signaling Analysis Downstream Signaling Analysis Cellular Phosphorylation Assays->Downstream Signaling Analysis Pathway Inhibition? Phenotypic Assays Phenotypic Assays Downstream Signaling Analysis->Phenotypic Assays Functional Effects? Mechanism of Action Confirmed Mechanism of Action Confirmed Phenotypic Assays->Mechanism of Action Confirmed Hypothesis Hypothesis Hypothesis->Biochemical Assays Direct Inhibition?

Figure 1: A stepwise experimental workflow to validate the hypothesized mechanism of action.

Part 1: Biochemical Validation of Direct c-MET Inhibition

The initial step is to determine if 7-Methyl-1H-pyrazolo[4,3-b]pyridine directly interacts with and inhibits the enzymatic activity of the c-MET kinase in a cell-free system.

1.1. In Vitro Kinase Assay

This assay directly measures the ability of the compound to inhibit the phosphorylation of a substrate by purified, recombinant c-MET kinase.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human c-MET kinase domain.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ATP (adenosine triphosphate).

    • A suitable kinase substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1).

    • 7-Methyl-1H-pyrazolo[4,3-b]pyridine and control inhibitors (e.g., Glumetinib, Cabozantinib) dissolved in DMSO.

    • A detection reagent to quantify phosphorylation (e.g., ADP-Glo™, Kinase-Glo® MAX).[6]

    • Microplates (e.g., 96-well or 384-well).

  • Procedure:

    • Prepare a serial dilution of 7-Methyl-1H-pyrazolo[4,3-b]pyridine and control inhibitors.

    • In a microplate, combine the recombinant c-MET kinase, the kinase buffer, and the diluted compounds.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a luminometer or spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

1.2. Kinase Selectivity Profiling

To be a viable drug candidate, an inhibitor should exhibit a high degree of selectivity for its intended target to minimize off-target effects. Kinase selectivity is assessed by screening the compound against a large panel of other kinases.[7][8][9]

Experimental Protocol:

  • Engage a Commercial Kinase Profiling Service: Several contract research organizations (CROs) offer comprehensive kinase screening panels (e.g., Eurofins, Reaction Biology, Promega). These services typically provide data on the percentage of inhibition at a fixed compound concentration (e.g., 1 µM) against hundreds of kinases.

  • Data Analysis:

    • The results are often visualized as a "kinome tree" to illustrate the selectivity of the compound across the human kinome.

    • A selectivity score can be calculated to quantify the degree of selectivity.[7]

Table 1: Hypothetical Comparative Biochemical Data

Compoundc-MET IC50 (nM)Kinase Selectivity (S-Score at 1 µM)
7-Methyl-1H-pyrazolo[4,3-b]pyridine To be determinedTo be determined
Glumetinib (SCC244)0.42[4]Highly Selective
Cabozantinib1.3Multi-targeted
Crizotinib1.6Multi-targeted
Part 2: Cellular Validation of c-MET Pathway Inhibition

Following biochemical confirmation, the next crucial step is to assess the compound's activity in a cellular context. This will determine if the compound can penetrate the cell membrane and inhibit c-MET phosphorylation and its downstream signaling pathways in living cells.

2.1. Cellular c-MET Phosphorylation Assay

This assay measures the level of phosphorylated c-MET (p-MET) in cells treated with the compound.

Experimental Protocol:

  • Cell Line Selection:

    • Use a cancer cell line with known c-MET amplification or overexpression (e.g., MKN-45 gastric cancer cells, EBC-1 lung cancer cells).[4]

    • Alternatively, use a cell line that is responsive to HGF stimulation (e.g., U87MG glioblastoma cells).[4]

  • Procedure:

    • Plate the selected cells in a multi-well plate and allow them to adhere overnight.

    • For HGF-inducible models, serum-starve the cells for several hours.

    • Treat the cells with a serial dilution of 7-Methyl-1H-pyrazolo[4,3-b]pyridine and control inhibitors for a defined period (e.g., 2 hours).

    • For HGF-inducible models, stimulate the cells with HGF for a short period (e.g., 15 minutes).

    • Lyse the cells and quantify the levels of p-MET using a suitable method such as an ELISA-based assay or a homogeneous proximity assay like AlphaScreen.[10]

  • Data Analysis:

    • Determine the IC50 for the inhibition of cellular c-MET phosphorylation.

2.2. Western Blot Analysis of Downstream Signaling

Western blotting is a fundamental technique to visualize the inhibition of c-MET and its key downstream signaling proteins, such as AKT and ERK.[11][12][13]

Experimental Protocol:

  • Sample Preparation:

    • Treat and lyse cells as described in the cellular phosphorylation assay.

    • Determine the protein concentration of the lysates to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for p-MET, total MET, p-AKT, total AKT, p-ERK, and total ERK. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection:

    • Detect the protein bands using a chemiluminescent or fluorescent imaging system.

G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMET c-MET Receptor HGF->cMET Binds and Activates PI3K PI3K cMET->PI3K RAS RAS cMET->RAS Inhibitor 7-Methyl-1H-pyrazolo[4,3-b]pyridine Inhibitor->cMET Inhibits Kinase Activity AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 7-Methyl-1H-pyrazolo[4,3-b]pyridine

Executive Summary: The "Unknown Potency" Principle

As a researcher in drug discovery, you are likely utilizing 7-Methyl-1H-pyrazolo[4,3-b]pyridine as a scaffold for kinase inhibition or as a heterocyclic building block.[1] While specific toxicological data for this exact isomer may be sparse in public registries, its structural homology to bioactive purines and ATP-mimetics mandates that we treat it as a High-Potency Compound (Control Band 3 or 4) until definitive IC50/LD50 data proves otherwise.[1]

The Core Risk: The fused pyrazolo-pyridine ring system is lipophilic and designed to interact with biological enzymes. The primary safety vector is not just acute toxicity (burns), but biological modulation via skin absorption or inhalation of dust.

Hazard Identification & Risk Assessment

We apply a Read-Across hazard assessment based on structural analogs (e.g., 1H-pyrazolo[4,3-b]pyridine core).[1]

Hazard ClassGHS Classification (Estimated)Mechanism of Action
Acute Toxicity Category 4 (Oral/Dermal) Nitrogen heterocycles often possess moderate acute toxicity.[1]
Irritation Category 2 (Skin/Eye) Basic nitrogen lone pairs can cause local tissue irritation and mucous membrane inflammation.[1]
Target Organ STOT-SE 3 (Respiratory) Fine particulates are highly irritating to the upper respiratory tract.[1]
Bioactivity Suspected Kinase Inhibitor Potential to interfere with cell signaling pathways; treat as a reproductive/developmental hazard.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. This compound requires an enhanced barrier strategy.[1][2]

A. Hand Protection (The Critical Barrier)
  • Recommendation: Double-gloving is mandatory for all wet work.[1]

  • Inner Glove: 4 mil Nitrile (Disposable).[1]

  • Outer Glove: 5-8 mil Nitrile (Long cuff) or Silver Shield® (Laminate) if handling concentrated stock solutions in DMSO/DMF.[1]

  • Rationale: Small, lipophilic heterocycles can permeate thin nitrile in <15 minutes.[1] The air gap between two gloves provides a breakthrough buffer.

B. Respiratory Protection
  • Primary Control: All handling of solid powder must occur inside a certified Chemical Fume Hood (CFH) or Powder Weighing Station.[1]

  • Secondary (Emergency Only): If work must occur outside a hood (e.g., equipment maintenance), use a P100/OV (Organic Vapor) half-face respirator.[1] N95s are insufficient for solvent vapors carrying the compound.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the risk of fine dust migration.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.[1] Cover exposed skin at the wrists.

Operational Protocol: Step-by-Step

This workflow is designed to isolate the user from the compound ("Cradle-to-Grave" containment).[1]

Phase 1: Weighing & Dispensing (Highest Risk)[1]
  • Static Control: These powders are often static-prone.[1] Use an anti-static gun or ionizing bar inside the balance enclosure to prevent "flying dust."

  • Taring: Tare the vial outside the bag/container. Open the source container only inside the hood.

  • Transfer: Use a disposable anti-static spatula.[1] Do not reuse spatulas to avoid cross-contamination.[1]

  • Decon: Wipe the exterior of the receiving vial with a Kimwipe dampened in Methanol before removing it from the hood.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolved in DMSO or DMF , the compound's skin permeability increases by orders of magnitude.[1]

  • Closed Systems: Perform reactions in septa-capped vials or round-bottom flasks equipped with condensers.[1] Avoid open-air stirring.

  • Temperature: If heating >50°C, ensure the condenser is active before heating begins to prevent volatilization of the solvent-compound matrix.

Phase 3: Spill Management
  • Solid Spill: Do not sweep.[1] Cover with wet paper towels (to suppress dust), then wipe up.[1] Place waste in a sealed bag.

  • Liquid Spill: Cover with absorbent pads.[1] Clean area with 10% bleach solution (oxidizes the heterocycle) followed by water.

Waste Disposal & Deactivation

Disposal Strategy: Segregation based on chemical compatibility.[1]

Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels.[1]Hazardous Solid Waste (Incineration). Do not trash.[1]
Liquid Waste Mother liquors, reaction mixtures.[1]Non-Halogenated Organic Waste. (Unless halogenated solvents like DCM were used).[1]
Sharps Needles, glass pipettes.[1]Bio/Chem Sharps Container.

Deactivation Protocol (Glassware): Rinse glassware with 1N HCl (protonates the pyridine nitrogen, increasing water solubility and reducing volatility) followed by Acetone. Collect all rinses as hazardous waste.[1]

Visualizing the Safety Workflow

The following diagram illustrates the "Safe Handling Lifecycle" for 7-Methyl-1H-pyrazolo[4,3-b]pyridine, emphasizing the decision gates for PPE and Engineering Controls.

G Start Start: Chemical Retrieval RiskCheck Risk Assessment: Is it Solid or Solution? Start->RiskCheck SolidPPE PPE: Goggles, Lab Coat, Double Nitrile Gloves RiskCheck->SolidPPE Solid Powder SolnPPE PPE: Laminate Gloves (if DMSO) or Double Nitrile RiskCheck->SolnPPE Liquid/Solvated Hood Engineering Control: Fume Hood / Balance Enclosure SolidPPE->Hood Weighing Action: Weighing (Use Anti-static tools) Hood->Weighing Reaction Action: Solubilization/Reaction (Closed System) Weighing->Reaction Dissolve SolnPPE->Reaction Decon Decontamination: Acid Rinse -> Solvent Rinse Reaction->Decon Waste Disposal: Segregate (Solid vs Liquid) Decon->Waste

Figure 1: Decision logic for handling 7-Methyl-1H-pyrazolo[4,3-b]pyridine, prioritizing engineering controls for solids and glove selection for liquids.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4][5] National Academies Press (US).[1]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor.[1][6]

  • PubChem. (n.d.).[1] Compound Summary: Pyrazolo[4,3-b]pyridine.[1][7][8][9][10] National Library of Medicine.[1] [1]

  • Ansell. (2022).[1] Chemical Permeation & Degradation Guide (8th Edition).[1] (Reference for glove selection against organic solvents/heterocycles).

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-1H-pyrazolo[4,3-b]pyridine
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7-Methyl-1H-pyrazolo[4,3-b]pyridine

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.